Product packaging for 3-Hydroxydiphenylamine(Cat. No.:CAS No. 101-18-8)

3-Hydroxydiphenylamine

Cat. No.: B363952
CAS No.: 101-18-8
M. Wt: 185.22g/mol
InChI Key: NDACNGSDAFKTGE-UHFFFAOYSA-N
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Description

3-hydroxy-n-phenylaniline is a beige powder. (NTP, 1992)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO B363952 3-Hydroxydiphenylamine CAS No. 101-18-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-anilinophenol
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InChI

InChI=1S/C12H11NO/c14-12-8-4-7-11(9-12)13-10-5-2-1-3-6-10/h1-9,13-14H
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InChI Key

NDACNGSDAFKTGE-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=CC=C2)O
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Molecular Formula

C12H11NO
Record name 3-HYDROXY-N-PHENYLANILINE
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DSSTOX Substance ID

DTXSID1025431
Record name 3-Hydroxy-N-phenylaniline
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Molecular Weight

185.22 g/mol
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Physical Description

3-hydroxy-n-phenylaniline is a beige powder. (NTP, 1992)
Record name 3-HYDROXY-N-PHENYLANILINE
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Boiling Point

644 °F at 760 mmHg (NTP, 1992)
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Solubility

less than 1 mg/mL at 72.5 °F (NTP, 1992)
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CAS No.

101-18-8
Record name 3-HYDROXY-N-PHENYLANILINE
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Melting Point

178 to 180 °F (NTP, 1992)
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Foundational & Exploratory

An In-Depth Technical Guide to 3-Hydroxydiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 101-18-8

This technical guide provides a comprehensive overview of 3-Hydroxydiphenylamine, a crucial chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document details its chemical and physical properties, safety information, a representative synthesis protocol, and its primary applications.

Core Properties and Safety Information

This compound, also known as 3-anilinophenol, is an aromatic organic compound.[1][2][3] Its chemical structure consists of a diphenylamine backbone with a hydroxyl group substituted at the third position of one of the phenyl rings.[4] This compound is primarily utilized as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[4][5][6]

Chemical and Physical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 101-18-8[1][2][7][8]
Molecular Formula C₁₂H₁₁NO[1][2][7][8]
Molecular Weight 185.22 g/mol [1][7][8][9]
Appearance Beige to brown powder/crystals[7][9][10][11]
Melting Point 81-82 °C[2][7]
Boiling Point 340 °C at 760 mmHg[2][7][9]
Water Solubility <0.1 g/100 mL at 22.5 °C[2][7]
Density ~1.216 g/cm³[6]
Vapor Pressure 4.29 x 10⁻⁵ mmHg at 25 °C[6][7]
Flash Point 147.4 °C[6]
pKa 9.74 ± 0.10 (Predicted)[7]
Safety and Hazard Information

This compound is classified as harmful and an irritant. Appropriate safety precautions must be taken when handling this chemical.

Hazard StatementCodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[3]
Skin IrritationH315Causes skin irritation.[3][6]
Eye IrritationH319Causes serious eye irritation.[3][6]
Specific target organ toxicity – single exposureH335May cause respiratory irritation.[3][6]

GHS Pictograms:

  • alt text

Precautionary Statements:

  • Prevention: P261, P264, P270, P271, P280

  • Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362

  • Storage: P403+P233, P405

  • Disposal: P501

Experimental Protocols

Synthesis of this compound

The following is a representative procedure for the synthesis of this compound based on the condensation reaction of resorcinol and aniline, a method described in the patent literature. This protocol is intended for laboratory-scale synthesis.

Reaction:

Resorcinol + Aniline → this compound + H₂O

Materials:

  • Resorcinol (1.0 mol)

  • Aniline (2.0 to 3.0 mol, excess)

  • p-Toluenesulfonic acid (catalytic amount, e.g., 0.02-0.05 mol)

  • Xylene (as a solvent for azeotropic removal of water)

  • 10% Sodium hydroxide solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Toluene or other suitable solvent for extraction

  • Deionized water

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, a condenser, and a temperature probe.

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add resorcinol, excess aniline, a catalytic amount of p-toluenesulfonic acid, and xylene.

  • Assemble the Dean-Stark apparatus and condenser.

  • Heat the reaction mixture to reflux (typically 140-200°C). Water produced during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction for several hours (e.g., 10-20 hours) until no more water is collected.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a 10% sodium hydroxide solution to neutralize the catalyst.

  • Wash the organic layer with deionized water, followed by a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the xylene and excess aniline.

  • The crude this compound can be further purified.

Purification of this compound

The crude product from the synthesis can be purified by vacuum distillation or recrystallization.

Vacuum Distillation:

  • Set up a vacuum distillation apparatus.

  • Heat the crude this compound under vacuum.

  • Collect the fraction that distills at the appropriate boiling point and pressure.

Recrystallization:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., toluene, ethanol/water mixture).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Applications and Biological Role

This compound is a valuable intermediate in organic synthesis.

  • Dyes and Pigments: It serves as a precursor in the manufacturing of various colorants.[4]

  • Pharmaceuticals: It is used as a building block in the synthesis of active pharmaceutical ingredients (APIs).[4][6][11]

  • Antioxidants: Alkylated derivatives of this compound have been investigated for their antioxidant properties in lubricating oils.

Currently, there is no readily available scientific literature to suggest a direct role of this compound in specific biological signaling pathways. Its significance in the life sciences is primarily as a synthetic intermediate for creating more complex, biologically active molecules.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Reactants Resorcinol + Aniline + Catalyst Reaction Condensation Reaction (Reflux with water removal) Reactants->Reaction Workup Aqueous Workup (Neutralization and Washing) Reaction->Workup Drying Drying of Organic Phase Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude_Product Crude this compound Evaporation->Crude_Product Purification Purification (Vacuum Distillation or Recrystallization) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product Applications HDA This compound Intermediate Chemical Intermediate HDA->Intermediate Dyes Dyes & Pigments Intermediate->Dyes Pharma Pharmaceuticals Intermediate->Pharma Antioxidants Antioxidants Intermediate->Antioxidants

References

An In-depth Technical Guide to 3-Hydroxydiphenylamine: Molecular Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical document provides a comprehensive overview of 3-Hydroxydiphenylamine, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and materials science. This guide details the molecule's structural and chemical properties, synthesis protocols, and its role as a scaffold in developing biologically active compounds.

Molecular Structure and Identification

This compound is an aromatic organic compound featuring a hydroxyl group substituted on one of the phenyl rings of a diphenylamine core.

IUPAC Name: 3-anilinophenol[1]

Alternative Names: 3-(Phenylamino)phenol, m-Anilinophenol, m-Hydroxydiphenylamine[1]

Molecular Formula: C₁₂H₁₁NO[1][2]

Molecular Weight: 185.22 g/mol [1][2]

CAS Registry Number: 101-18-8[1][2]

The structure consists of a phenol ring and an aniline ring linked by a secondary amine. This arrangement of functional groups is pivotal to its chemical reactivity and its utility as a precursor in organic synthesis.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These characteristics are fundamental for its handling, storage, and application in various chemical processes.

PropertyValueReference(s)
Appearance Beige or brown powder/solid[2]
Melting Point 81-82 °C[2]
Boiling Point 340 °C (at 760 mmHg)[1][2]
Water Solubility <0.1 g/100 mL at 22.5 °C[2]
Vapor Pressure 4.29E-05 mmHg at 25 °C[2]
pKa 9.74 ± 0.10 (Predicted)[2]
Canonical SMILES C1=CC=C(C=C1)NC2=CC(=CC=C2)O[1]
InChI Key NDACNGSDAFKTGE-UHFFFAOYSA-N[1]

Experimental Protocols: Synthesis

This compound is commonly synthesized via the condensation reaction of resorcinol with an aniline derivative. The following protocol is a generalized procedure based on established methods.[3][4]

Synthesis of Hydroxy-Diphenylamines via Condensation

Objective: To synthesize a substituted this compound by reacting resorcinol with an appropriate aniline in the presence of an acid catalyst.

Materials:

  • Resorcinol

  • Aniline (or substituted aniline, e.g., o-toluidine, o-chloroaniline)

  • p-Toluenesulfonic acid (catalyst)

  • Sodium hydroxide solution (45%)

  • Nitrogen gas supply

Procedure:

  • Combine resorcinol and a molar excess of the aniline derivative (e.g., a 1:3 molar ratio) in a reaction vessel equipped with a stirrer, condenser, and a nitrogen inlet.

  • Add a catalytic amount of p-toluenesulfonic acid to the mixture.

  • Heat the stirred mixture to a temperature of 180-200 °C under a slow stream of nitrogen.

  • Maintain this temperature for approximately 18-21 hours. During this period, water produced from the condensation reaction will distill off.

  • After the reaction is complete (as determined by the cessation of water distillation), cool the mixture to approximately 80 °C.

  • Carefully add a 45% sodium hydroxide solution dropwise to neutralize the acid catalyst.

  • Remove the excess unreacted aniline via vacuum distillation.

  • The remaining crude product, the corresponding hydroxy-diphenylamine, can be further purified by recrystallization or chromatography.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Aniline and its derivatives are toxic.

Biological Significance and Applications

The this compound scaffold is a privileged structure in medicinal chemistry and materials science, serving as a foundational block for compounds with diverse biological activities.

Antioxidant Properties

Alkylated derivatives of this compound are highly effective antioxidants, particularly in applications such as lubricating oils.[5] The phenolic hydroxyl group is crucial for this activity, as it can donate a hydrogen atom to neutralize peroxy radicals, thus terminating the radical chain reactions that lead to oxidative degradation. This mechanism is fundamental to its function as a preservative.

Antioxidant_Mechanism cluster_1 Antioxidant Action cluster_2 Neutralization ROO_rad Peroxy Radical (ROO•) ROOH Hydroperoxide (ROOH) (Stable) ROO_rad->ROOH accepts H• HDPA This compound (ArOH) HDPA_rad HDPA Radical (ArO•) (Stabilized) HDPA->HDPA_rad H• donation

Antioxidant mechanism of this compound.
Precursor for Anti-HIV Agents

The anilinophenol structure is a key component in the development of certain non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[6] By modifying the core this compound structure, medicinal chemists can design molecules that bind to the allosteric site of the HIV-1 reverse transcriptase enzyme. This binding event induces a conformational change that inhibits the enzyme's function, thereby preventing the conversion of viral RNA into DNA and halting the viral replication cycle.

HIV_Inhibitor_Development Scaffold This compound (Core Scaffold) Modification Chemical Synthesis (Structure Optimization) Scaffold->Modification Lead Structure Derivative Anilinophenylacetamide Derivative (e.g., R 89439) Modification->Derivative Novel Compound Target HIV-1 Reverse Transcriptase Derivative->Target Binds to Allosteric Site Inhibition Inhibition of Viral Replication Target->Inhibition

Logical workflow for developing HIV inhibitors.
Role in Cancer Research

Derivatives of the broader phenoxy-N-phenylaniline class have been identified as potent inhibitors of the c-Myc proto-oncogene.[2] c-Myc is a transcription factor that is often dysregulated in various human cancers, including colorectal cancer. These derivative compounds act by inhibiting the dimerization of c-Myc with its partner protein MAX, which is a necessary step for binding to DNA and activating target genes involved in cell proliferation. This makes the this compound backbone a valuable starting point for the design of novel anticancer therapeutics.

cMyc_Inhibition_Pathway Myc c-Myc Protein Dimer c-Myc/MAX Heterodimer Myc->Dimer Max MAX Protein Max->Dimer DNA DNA (E-box) Dimer->DNA Binds Proliferation Cell Proliferation (Cancer) DNA->Proliferation Activates Transcription Inhibitor Phenoxy-N-phenylaniline Derivative Inhibitor->Dimer Inhibits Formation

Signaling pathway of c-Myc inhibition.

Conclusion

This compound is a versatile chemical compound with a well-defined molecular structure and a range of important physicochemical properties. Its significance extends beyond its role as a simple chemical intermediate; it serves as a critical scaffold for the development of advanced materials and therapeutic agents. The antioxidant, antiviral, and anticancer activities demonstrated by its derivatives underscore the importance of this core structure in modern chemical and pharmaceutical research. Further exploration of this molecule's synthetic potential is expected to yield novel compounds with enhanced functionalities and applications.

References

An In-depth Technical Guide to the Synthesis of 3-Hydroxydiphenylamine from Resorcinol and Aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-hydroxydiphenylamine, a valuable intermediate in the pharmaceutical and fine chemical industries. The primary focus of this document is the acid-catalyzed condensation reaction between resorcinol and aniline. This guide details the reaction mechanism, experimental protocols, and quantitative data to support researchers in the successful synthesis and optimization of this important compound.

Introduction

This compound (also known as m-anilinophenol) is an organic compound featuring a hydroxyl group on one phenyl ring and an amino linkage to a second phenyl ring. Its structure makes it a versatile precursor in the synthesis of various dyes, pigments, and notably, as a key building block in the development of pharmaceutical agents. The synthesis route from readily available and cost-effective starting materials like resorcinol and aniline is of significant industrial and academic interest.

Reaction Mechanism

The synthesis of this compound from resorcinol and aniline is typically achieved through an acid-catalyzed nucleophilic aromatic substitution or condensation reaction. While the precise mechanism can be complex, a plausible pathway is initiated by the protonation of a hydroxyl group on the resorcinol ring by an acid catalyst, such as p-toluenesulfonic acid. This protonation enhances the leaving group ability of water.

Subsequently, the lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking one of the activated carbon atoms of the resorcinol ring. A series of proton transfer and dehydration steps then leads to the formation of the final product, this compound, with the elimination of a water molecule.

ReactionMechanism cluster_reactants Reactants cluster_products Products Resorcinol Resorcinol ProtonatedResorcinol Protonated Resorcinol Resorcinol->ProtonatedResorcinol + H+ Aniline Aniline Intermediate1 Wheland-type Intermediate Catalyst H+ (Acid Catalyst) ProtonatedResorcinol->Intermediate1 + Aniline Product This compound Intermediate1->Product - H+ Water H2O

Caption: Proposed acid-catalyzed reaction mechanism.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of hydroxydiphenylamines from dihydroxybenzenes and aromatic amines, as detailed in the chemical literature and patent filings.[1]

General Procedure for Acid-Catalyzed Synthesis

Materials:

  • Resorcinol

  • Aniline

  • p-Toluenesulfonic acid (catalyst)

  • Sodium hydroxide solution (for neutralization)

  • Organic solvent (e.g., toluene for azeotropic water removal, optional)

  • Inert gas (e.g., Nitrogen)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Condenser (with Dean-Stark trap if using an azeotropic solvent)

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, charge resorcinol and a molar excess of aniline.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid to the reaction mixture.

  • Heating and Reaction: Heat the mixture under a nitrogen atmosphere with vigorous stirring. The reaction temperature is typically maintained between 180°C and 220°C.[1]

  • Water Removal: During the reaction, water is formed and should be removed to drive the equilibrium towards the product. This can be achieved by distillation or by azeotropic removal with a suitable solvent.

  • Reaction Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of resorcinol.

  • Work-up: After the reaction is complete (typically after several hours), cool the mixture. Neutralize the acid catalyst by adding a sodium hydroxide solution.

  • Purification: The excess aniline is removed by vacuum distillation. The crude this compound can then be further purified by vacuum distillation or recrystallization from a suitable solvent.

Quantitative Data

The following table summarizes typical reaction conditions and outcomes for the synthesis of various this compound analogs from resorcinol and substituted anilines, based on data from U.S. Patent 4,265,833 A.[1] These examples provide a strong indication of the expected parameters for the synthesis with aniline.

Aniline DerivativeMolar Ratio (Resorcinol:Aniline)Catalyst (p-TSA)Temperature (°C)Time (h)Purity (%)Yield (%)
o-Toluidine1:3Catalytic200189697.9
o-Chloroaniline1:3Catalytic1801896.7100
4-Methoxyaniline1:3Catalytic200189596.9
3-Methoxy-4-methylaniline1:3Catalytic2002193.595.4

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted in the following diagram.

ExperimentalWorkflow Start Start Reactants Charge Resorcinol, Aniline, and p-TSA into Reactor Start->Reactants Reaction Heat to 180-220°C with Stirring under N2 Reactants->Reaction WaterRemoval Continuously Remove Water (Distillation/Azeotropic) Reaction->WaterRemoval Monitoring Monitor Reaction Progress (TLC/GC) WaterRemoval->Monitoring Monitoring->Reaction Incomplete Cooling Cool Reaction Mixture Monitoring->Cooling Complete Neutralization Neutralize with NaOH Solution Cooling->Neutralization Distillation1 Vacuum Distill to Remove Excess Aniline Neutralization->Distillation1 Purification Purify Product (Vacuum Distillation or Recrystallization) Distillation1->Purification Product Obtain Pure This compound Purification->Product

Caption: General experimental workflow for synthesis.

Safety Considerations

  • Resorcinol: Harmful if swallowed and causes skin and eye irritation.

  • Aniline: Toxic by inhalation, in contact with skin, and if swallowed. It is a suspected carcinogen.

  • p-Toluenesulfonic acid: Corrosive and causes severe skin burns and eye damage.

  • The reaction is conducted at high temperatures, and appropriate precautions should be taken to avoid thermal burns.

  • All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Conclusion

The synthesis of this compound from resorcinol and aniline via acid-catalyzed condensation is a robust and high-yielding method. The use of p-toluenesulfonic acid as a catalyst and the removal of water are critical for driving the reaction to completion. The provided experimental framework and quantitative data offer a solid foundation for researchers to successfully implement and adapt this synthesis for their specific needs in pharmaceutical and chemical development.

References

Spectroscopic Analysis of 3-Hydroxydiphenylamine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-Hydroxydiphenylamine, both ¹H and ¹³C NMR would be essential for confirming its structure.

1.1. ¹H NMR Spectroscopy

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
Data not available---Aromatic Protons
Data not available---Phenolic -OH
Data not available---Amine -NH

Note: Specific chemical shifts, multiplicities, and coupling constants for this compound are not available in the public databases searched. The aromatic region would be expected to show a complex pattern of signals corresponding to the nine aromatic protons. The chemical shifts of the phenolic -OH and the amine -NH protons would be dependent on the solvent and concentration.

1.2. ¹³C NMR Spectroscopy

¹³C NMR spectroscopy would identify all the unique carbon atoms in the molecule.

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
Data not availableAromatic Carbons
Data not availableC-OH
Data not availableC-NH

Note: Specific chemical shifts for the 12 carbon atoms of this compound are not available in the public databases searched. The spectrum would be expected to show 12 distinct signals in the aromatic region, with the carbons attached to the oxygen and nitrogen atoms shifted downfield.

1.3. Experimental Protocol for NMR Spectroscopy

  • Instrumentation : A high-field NMR spectrometer, such as a Bruker WH-90 or a Varian A-60, would be used for acquiring ¹H and ¹³C NMR spectra.

  • Sample Preparation : A small amount of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (OH and NH).

  • Data Acquisition :

    • For ¹H NMR, a standard pulse sequence would be used. The spectral width would be set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • For ¹³C NMR, a proton-decoupled pulse sequence would be employed to simplify the spectrum to single lines for each carbon atom. The spectral width would be set to encompass the aromatic and functional group regions (typically 0-200 ppm).

  • Data Processing : The acquired Free Induction Decay (FID) would be Fourier transformed, and the resulting spectrum would be phase- and baseline-corrected. Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
~3400-3200Strong, BroadO-H (Phenol)Stretching
~3400-3300MediumN-H (Amine)Stretching
~3100-3000MediumC-H (Aromatic)Stretching
~1600-1450Medium-StrongC=C (Aromatic)Stretching
~1300-1000StrongC-O (Phenol)Stretching
~1350-1250MediumC-N (Amine)Stretching

Note: This table represents expected absorption ranges for the functional groups in this compound based on standard IR correlation tables. A specific peak list for the compound is not available in the public databases searched.

2.1. Experimental Protocol for IR Spectroscopy

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker IFS 85, would be used.

  • Sample Preparation : As this compound is a solid, several methods can be employed:

    • KBr Pellet : A small amount of the sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition : The IR spectrum would be recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or clean ATR crystal) would be recorded and subtracted from the sample spectrum.

  • Data Analysis : The resulting spectrum of transmittance or absorbance versus wavenumber would be analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Abundance (%)Assignment
185High[M]⁺ (Molecular Ion)
184High[M-H]⁺
186Moderate[M+H]⁺ (Isotopic Peak)
92ModerateFragment
77Moderate[C₆H₅]⁺ Fragment

Note: The molecular ion peak is expected at m/z 185, corresponding to the molecular weight of this compound (C₁₂H₁₁NO)[1]. The presence of fragments at m/z 184 and various smaller values is also reported[1]. The relative abundances are not specified in the available data.

3.1. Experimental Protocol for Mass Spectrometry

  • Instrumentation : A Gas Chromatography-Mass Spectrometry (GC-MS) system is commonly used for volatile compounds like this compound.

  • Sample Introduction : A dilute solution of the sample in a suitable solvent (e.g., methanol or dichloromethane) would be injected into the gas chromatograph. The GC separates the components of the sample before they enter the mass spectrometer.

  • Ionization : Electron Ionization (EI) is a common method for GC-MS. The sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or ion trap).

  • Data Analysis : The mass spectrum, a plot of relative ion abundance versus m/z, is analyzed to determine the molecular weight and identify characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR & MS Solid State Prep Solid State Preparation (e.g., KBr Pellet) Sample->Solid State Prep for IR NMR NMR Dissolution->NMR MS MS Dissolution->MS (GC-MS) IR IR Solid State Prep->IR Structure_Elucidation Structure Elucidation and Confirmation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characterization of this compound. The provided experimental protocols are based on standard laboratory practices and can be adapted for specific instrumentation and research needs. The acquisition and detailed analysis of the actual spectra are necessary for the definitive structural confirmation of this compound.

References

Photophysical properties of 3-Hydroxydiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Photophysical Properties of 3-Hydroxydiphenylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

This compound (CAS 101-18-8) is a substituted aniline and a member of the diphenylamine family.[3] Its structure, featuring both a phenol and a diphenylamine moiety, suggests the potential for interesting photophysical behavior, including fluorescence. Understanding these properties is crucial for its potential application in areas such as fluorescent probe development, materials science, and as a tool in drug discovery and cellular imaging.[4][5][6] This guide provides a comprehensive overview of the methodologies required to characterize the core photophysical properties of this molecule.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 3-anilinophenol[3]
Synonyms 3-Anilinophenol, m-Hydroxydiphenylamine, 3-(Phenylamino)phenol[7][8]
CAS Number 101-18-8[7]
Molecular Formula C₁₂H₁₁NO[7]
Molecular Weight 185.22 g/mol [1]
Appearance Brown powder/crystals[9][10]
Melting Point 81-82 °C[10]
Boiling Point 340 °C[10]
Solubility <0.1 g/100 mL in water at 22.5 °C[10]

Anticipated Photophysical Properties

While specific experimental data for this compound is scarce in the literature, its photophysical properties can be inferred from related compounds such as diphenylamine, aminophenols, and their derivatives.[11][12][13]

  • Absorption: Aromatic amines and phenols typically exhibit absorption bands in the ultraviolet (UV) region of the electromagnetic spectrum.[14] The presence of the extended π-conjugation in the diphenylamine structure is expected to shift the absorption maximum to longer wavelengths (a bathochromic shift) compared to simpler amines or phenols.

  • Emission: Many diphenylamine derivatives are known to be fluorescent.[11][15] Upon excitation, this compound is expected to exhibit fluorescence, likely in the near-UV or visible region. The emission properties, including the wavelength of maximum emission and the Stokes shift (the difference between the absorption and emission maxima), will be influenced by the solvent polarity due to potential intramolecular charge transfer (ICT) character in the excited state.

  • Quantum Yield: The fluorescence quantum yield (ΦF), which represents the efficiency of the fluorescence process, is highly dependent on the molecular structure and the environment. For many fluorescent dyes, the quantum yield can range from a few percent to near unity.[16][17]

  • Fluorescence Lifetime: The fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state. For organic fluorophores, lifetimes are typically in the range of picoseconds to nanoseconds.[18][19]

The following tables (Tables 2 and 3) are provided as templates for the systematic presentation of experimentally determined photophysical data.

Table 2: Summary of Key Photophysical Parameters for this compound (Illustrative)

ParameterSymbolValue (in Solvent X)
Absorption Maximum λabse.g., 350 nm
Molar Absorptivity εe.g., 5,000 M⁻¹cm⁻¹
Emission Maximum λeme.g., 450 nm
Stokes Shift Δνe.g., 100 nm
Fluorescence Quantum Yield ΦFe.g., 0.40
Fluorescence Lifetime τFe.g., 2.5 ns

Table 3: Solvatochromic Effects on this compound (Illustrative)

SolventPolarity Indexλabs (nm)λem (nm)Stokes Shift (nm)ΦF
Hexane 0.1e.g., 340e.g., 420e.g., 80e.g., 0.25
Toluene 2.4e.g., 345e.g., 435e.g., 90e.g., 0.35
Dichloromethane 3.1e.g., 350e.g., 450e.g., 100e.g., 0.45
Acetonitrile 5.8e.g., 355e.g., 470e.g., 115e.g., 0.30
Methanol 6.6e.g., 352e.g., 465e.g., 113e.g., 0.20

Experimental Protocols

The following sections detail the standard methodologies for characterizing the photophysical properties of this compound.

Sample Preparation

Accurate and reproducible measurements depend on careful sample preparation.[20]

  • Solvent Selection: Choose high-purity spectroscopic grade solvents. The choice of solvent can significantly impact the photophysical properties.

  • Concentration: Prepare a stock solution of this compound in the chosen solvent. For absorption measurements, prepare a series of dilutions to determine the molar absorptivity. For fluorescence measurements, prepare dilute solutions with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.[21]

  • Cuvettes: Use quartz cuvettes for both absorption and fluorescence measurements to ensure transparency in the UV region. Clean the cuvettes thoroughly before use.[22]

UV-Vis Absorption Spectroscopy

This technique is used to measure the absorption of light as a function of wavelength.[14]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended.[14]

  • Baseline Correction: Record a baseline spectrum with a cuvette containing the pure solvent.[23]

  • Sample Measurement: Place the cuvette with the sample solution in the sample beam path and record the absorption spectrum over the desired wavelength range.

  • Data Analysis: Determine the wavelength(s) of maximum absorption (λabs). Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) from a plot of absorbance versus concentration.

G Experimental Workflow: UV-Vis Absorption Spectroscopy cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_sample Prepare Sample Solution (Absorbance < 0.1) measure Record Sample Absorption Spectrum prep_sample->measure prep_blank Prepare Blank (Pure Solvent) baseline Record Baseline with Blank prep_blank->baseline baseline->measure determine_lambda Determine λ_abs measure->determine_lambda plot_beer Plot Absorbance vs. Concentration measure->plot_beer calculate_epsilon Calculate Molar Absorptivity (ε) plot_beer->calculate_epsilon

Workflow for UV-Vis Absorption Spectroscopy.
Steady-State Fluorescence Spectroscopy

This technique measures the fluorescence emission spectrum of a sample.[24]

  • Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube) is required.

  • Excitation Wavelength: Set the excitation monochromator to the determined λabs.

  • Emission Scan: Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence emission spectrum.

  • Corrections: Ensure the instrument is corrected for the wavelength-dependent response of the detector and other optical components.

  • Data Analysis: Determine the wavelength of maximum fluorescence emission (λem) and calculate the Stokes shift.

G Experimental Workflow: Steady-State Fluorescence Spectroscopy cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_sample Prepare Dilute Sample (Absorbance < 0.1 at λ_exc) set_excitation Set Excitation Wavelength (λ_exc) prep_sample->set_excitation scan_emission Scan Emission Wavelengths set_excitation->scan_emission record_spectrum Record Emission Spectrum scan_emission->record_spectrum determine_lambda_em Determine λ_em record_spectrum->determine_lambda_em calculate_stokes Calculate Stokes Shift determine_lambda_em->calculate_stokes

Workflow for Steady-State Fluorescence Spectroscopy.
Relative Fluorescence Quantum Yield Determination

The comparative method of Williams et al. is a reliable way to determine the fluorescence quantum yield.[16]

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield (ΦF,std) and absorption/emission in a similar spectral region as the sample.[25]

  • Absorbance Matching: Prepare a series of solutions of both the sample and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the same excitation wavelength.

  • Fluorescence Measurement: Record the corrected fluorescence emission spectra for all solutions.

  • Data Integration: Integrate the area under the emission curve for each spectrum.

  • Data Plotting: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculation: The quantum yield of the sample (ΦF,sample) is calculated using the following equation, where 'Grad' is the gradient of the plot and 'η' is the refractive index of the solvent.[16][17]

    ΦF,sample = ΦF,std * (Gradsample / Gradstd) * (η2sample / η2std)

G Workflow: Relative Fluorescence Quantum Yield Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis select_std Select Fluorescence Standard prep_solutions Prepare Sample and Standard Solutions (Absorbance 0.01-0.1) select_std->prep_solutions measure_abs Measure Absorbance at λ_exc prep_solutions->measure_abs measure_fluo Record Corrected Emission Spectra prep_solutions->measure_fluo plot_data Plot Integrated Intensity vs. Absorbance measure_abs->plot_data integrate_fluo Integrate Fluorescence Intensity measure_fluo->integrate_fluo integrate_fluo->plot_data calculate_grad Determine Gradients (Grad) plot_data->calculate_grad calculate_qy Calculate Quantum Yield (Φ_F) calculate_grad->calculate_qy

Workflow for Relative Quantum Yield Determination.
Fluorescence Lifetime Measurement

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes.[18][26][27][28]

  • Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., laser diode or LED), a sample holder, a fast and sensitive detector (e.g., single-photon avalanche diode or microchannel plate PMT), and timing electronics.[19]

  • Excitation: The sample is excited with short pulses of light at a high repetition rate.

  • Photon Counting: The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured for millions of events.

  • Histogram Formation: A histogram of the number of photons detected versus their arrival time is constructed, which represents the fluorescence decay curve.

  • Data Analysis: The decay curve is fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime(s) (τF). The quality of the fit is assessed by examining the residuals and the chi-squared value.

G Experimental Workflow: Fluorescence Lifetime (TCSPC) cluster_setup Setup & Excitation cluster_detection Detection & Timing cluster_analysis Data Analysis prep_sample Prepare Dilute Sample excite Excite with Pulsed Light Source prep_sample->excite detect_photon Detect Single Emitted Photons excite->detect_photon measure_time Measure Time Delay (Excitation to Emission) detect_photon->measure_time build_histogram Build Decay Histogram measure_time->build_histogram fit_decay Fit to Exponential Decay Model build_histogram->fit_decay extract_lifetime Extract Fluorescence Lifetime (τ_F) fit_decay->extract_lifetime

Workflow for Fluorescence Lifetime Measurement via TCSPC.

Signaling Pathways and Applications

Currently, there is no specific information in the public domain linking this compound to defined cellular signaling pathways. However, as a fluorescent molecule, it holds potential for use in cellular imaging. Further research would be required to explore its utility as a fluorescent probe, including studies on its cytotoxicity, cellular uptake, and localization.

Conclusion

This technical guide provides a comprehensive framework for the characterization of the photophysical properties of this compound. While specific experimental data for this compound is not yet widely available, the provided protocols for absorption and fluorescence spectroscopy, quantum yield determination, and lifetime measurements offer a clear path for researchers to undertake a thorough investigation. The structural similarity to known fluorescent compounds suggests that this compound is a promising candidate for further study, with potential applications in various scientific and technological fields. The methodologies and data presentation formats outlined herein are intended to promote standardized and comparable research on this and related molecules.

References

The Antioxidant Action of 3-Hydroxydiphenylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxydiphenylamine, a molecule possessing both a hydroxyl and a secondary amine group, belongs to a class of compounds recognized for their antioxidant properties. While its primary applications have historically been in industrial settings, such as stabilizers for lubricants, the inherent chemical functionalities suggest a potential for broader applications in mitigating oxidative stress. This technical guide provides an in-depth exploration of the theoretical antioxidant mechanisms of this compound, drawing upon the established principles of radical scavenging by analogous aminophenol and diphenylamine structures. Due to a scarcity of publicly available quantitative data specifically for this compound, this guide will extrapolate its potential actions based on the well-documented structure-activity relationships of related compounds.

Core Antioxidant Mechanisms: A Theoretical Framework

The antioxidant capacity of this compound is theoretically rooted in the ability of its hydroxyl (-OH) and amino (-NH-) groups to donate a hydrogen atom or an electron to neutralize reactive free radicals. This action interrupts the propagation of oxidative chain reactions that can lead to cellular damage.

Radical Scavenging Activity

The principal mechanism of antioxidant action for phenolic and aminic compounds is direct radical scavenging. This can occur through two primary pathways:

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical (R•), effectively neutralizing it and forming a more stable antioxidant radical.

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation of the antioxidant and an anion of the substrate.

For this compound, both the hydroxyl and the amino groups can participate in these processes. The resulting this compound radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic rings, which makes the initial hydrogen or electron donation more favorable.

It is crucial to note the influence of the substituent position on the antioxidant activity of aminophenols. Studies on aminophenol isomers have demonstrated that ortho- and para-isomers exhibit significantly higher radical scavenging activity compared to the meta-isomer.[1][2] This is attributed to the formation of more stable quinone-imine-like radical species through resonance. As this compound is a meta-isomer, its direct radical scavenging activity may be less potent than its ortho- and para-counterparts.

Inhibition of Lipid Peroxidation

Lipid peroxidation is a key damaging process in biological systems, where free radicals attack lipids in cell membranes, leading to a chain reaction of lipid degradation. Antioxidants can inhibit lipid peroxidation by:

  • Scavenging Initiating Radicals: By neutralizing the radicals that initiate the peroxidation cascade.

  • Trapping Peroxyl Radicals: By reacting with and neutralizing lipid peroxyl radicals (LOO•), thereby terminating the chain reaction.

Theoretically, this compound can inhibit lipid peroxidation through both mechanisms. Its ability to donate a hydrogen atom to a lipid peroxyl radical would terminate the chain reaction, forming a lipid hydroperoxide and a stabilized antioxidant radical.

Potential Interaction with Endogenous Antioxidant Systems

While direct radical scavenging is a primary mechanism, some antioxidants can also exert their effects by modulating endogenous antioxidant defense systems. One of the most critical pathways in cellular defense against oxidative stress is the Keap1-Nrf2 pathway. The transcription factor Nrf2 regulates the expression of a wide array of antioxidant and cytoprotective genes. While no direct evidence links this compound to the Nrf2 pathway, it remains a plausible, yet uninvestigated, mechanism of action.

Quantitative Data Summary

AssayParameterExpected Outcome for this compound (Theoretical)Reference Compounds (for comparison)
DPPH Radical Scavenging IC50Moderate activity expected.Ascorbic Acid, Trolox, Quercetin
ABTS Radical Scavenging IC50Moderate activity expected.Ascorbic Acid, Trolox, Gallic Acid
Lipid Peroxidation IC50Potential for inhibitory activity.BHT, BHA, Vitamin E

Note: IC50 (half-maximal inhibitory concentration) is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.

Experimental Protocols

Detailed experimental protocols for evaluating the antioxidant activity of compounds like this compound are well-established. The following are generalized methodologies for key assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Methodology:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should have a deep violet color.

  • Reaction Mixture: Varying concentrations of this compound are added to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured spectrophotometrically at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Methodology:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent such as potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.7 at 734 nm.

  • Reaction Mixture: Different concentrations of this compound are added to the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined as in the DPPH assay.

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay measures the formation of malondialdehyde (MDA), a major secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.

Methodology:

  • Induction of Lipid Peroxidation: A lipid-rich substrate, such as a rat brain or liver homogenate, is incubated with an oxidizing agent (e.g., FeSO4/ascorbate) to induce lipid peroxidation.

  • Treatment: Different concentrations of this compound are added to the reaction mixture before or concurrently with the pro-oxidant.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 1 hour).

  • TBARS Reaction: Thiobarbituric acid (TBA) reagent is added to the mixture, which is then heated (e.g., at 95°C for 30 minutes) to allow the formation of the MDA-TBA adduct.

  • Measurement: After cooling, the absorbance of the resulting pink-colored solution is measured spectrophotometrically (typically at 532 nm).

  • Calculation: The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample-treated groups to the control group (with the pro-oxidant but without the antioxidant). The IC50 value is then determined.

Visualizing the Mechanisms

The following diagrams illustrate the theoretical antioxidant mechanisms of this compound.

Radical Scavenging by this compound cluster_0 Radical Scavenging by Hydroxyl Group (HAT) 3-HDPA This compound Stabilized_Radical This compound Radical 3-HDPA->Stabilized_Radical H• donation Radical R• Neutralized_Molecule RH Radical->Neutralized_Molecule H• acceptance

Caption: Hydrogen Atom Transfer (HAT) from the hydroxyl group of this compound to a free radical.

Radical Scavenging by Amino Group cluster_1 Radical Scavenging by Amino Group (HAT) 3-HDPA_Amine This compound Stabilized_Radical_Amine This compound Radical 3-HDPA_Amine->Stabilized_Radical_Amine H• donation Radical_Amine R• Neutralized_Molecule_Amine RH Radical_Amine->Neutralized_Molecule_Amine H• acceptance

Caption: Hydrogen Atom Transfer (HAT) from the amino group of this compound to a free radical.

Lipid Peroxidation Inhibition Initiating_Radical Initiating Radical (R•) Lipid Unsaturated Lipid (LH) Initiating_Radical->Lipid H• abstraction Lipid_Radical Lipid Radical (L•) Lipid->Lipid_Radical Lipid->Lipid_Radical Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical + O2 Oxygen O2 Peroxyl_Radical->Lipid H• abstraction Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl_Radical->Lipid_Hydroperoxide Peroxyl_Radical->Lipid_Hydroperoxide Chain Termination 3HDPA_Radical 3-HDPA Radical (ArO•) Peroxyl_Radical->3HDPA_Radical H• donation from 3-HDPA 3HDPA This compound (ArOH)

Caption: Proposed mechanism of lipid peroxidation inhibition by this compound.

Conclusion and Future Directions

This compound possesses the structural motifs characteristic of an effective antioxidant. Based on the behavior of analogous compounds, it is reasonable to hypothesize that it can act as a radical scavenger and an inhibitor of lipid peroxidation. However, the lack of direct experimental evidence, particularly quantitative data from standardized assays, is a significant knowledge gap.

For researchers and drug development professionals, this presents both a challenge and an opportunity. Future research should focus on:

  • Quantitative Antioxidant Profiling: Performing standardized in vitro antioxidant assays (DPPH, ABTS, ORAC, etc.) to determine the IC50 values of this compound.

  • Lipid Peroxidation Studies: Evaluating its efficacy in inhibiting lipid peroxidation in various in vitro and cellular models.

  • Mechanistic Elucidation: Investigating the potential for pro-oxidant activity in the presence of transition metals and exploring its interaction with endogenous antioxidant pathways, such as the Nrf2 signaling cascade.

  • Structure-Activity Relationship Studies: Synthesizing and testing derivatives of this compound to understand how structural modifications impact its antioxidant and biological activities.

By systematically addressing these areas, a clearer and more comprehensive understanding of the antioxidant potential of this compound can be achieved, paving the way for its potential application in therapeutic strategies against oxidative stress-related diseases.

References

Solubility of 3-Hydroxydiphenylamine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxydiphenylamine is a chemical intermediate with applications in the synthesis of dyes and potentially in pharmaceutical development. A thorough understanding of its solubility in various organic solvents is critical for process development, purification, and formulation. This technical guide provides a summary of the currently available, albeit limited, solubility data for this compound. Due to the scarcity of quantitative data in publicly available literature, this guide also details a comprehensive, generalized experimental protocol for the accurate determination of its solubility. This protocol is designed to be a practical resource for researchers to generate reliable and reproducible solubility data in their own laboratories.

Introduction

This compound (CAS No. 101-18-8), also known as 3-(phenylamino)phenol, is an aromatic compound containing both a hydroxyl and a secondary amine functional group. These groups confer a degree of polarity to the molecule, influencing its solubility in different media. The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a fundamental physicochemical property that impacts its bioavailability, processability, and formulation design. This document aims to collate the known solubility characteristics of this compound and to provide a robust experimental framework for its quantitative determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its solubility behavior.

PropertyValueReference
Molecular FormulaC₁₂H₁₁NO[1]
Molecular Weight185.22 g/mol [2]
Melting Point81-82 °C[1]
Boiling Point340 °C[1]
Water Solubility<0.1 g/100 mL at 22.5 °C[1]
pKa9.74 ± 0.10 (Predicted)[1]

Solubility Data

Table 2: Qualitative Solubility of this compound

SolventSolubilityReference
WaterVery slightly soluble (< 1 mg/mL)[1][2]

Based on the principle of "like dissolves like," it can be inferred that this compound, being a moderately polar molecule, would exhibit greater solubility in polar organic solvents compared to nonpolar solvents. The presence of both a hydrogen bond donor (-OH and -NH) and acceptor (-O- and -N-) suggests potential for interaction with protic and aprotic polar solvents. However, experimental verification is essential.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound in various organic solvents. This method is based on the widely accepted isothermal equilibrium method followed by gravimetric or spectroscopic analysis.[3][4]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Oven for drying

  • UV-Vis spectrophotometer (if using spectroscopic method)

  • Volumetric flasks and pipettes

Experimental Workflow

experimental_workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_methods Analytical Methods prep Add excess this compound to a known volume of solvent equilibrate Agitate at a constant temperature until equilibrium is reached (e.g., 24-48h) prep->equilibrate Incubate separate Filter the saturated solution to remove undissolved solid equilibrate->separate Clarify analysis Determine the concentration of This compound in the filtrate separate->analysis Quantify gravimetric Gravimetric Method analysis->gravimetric spectroscopic Spectroscopic Method analysis->spectroscopic

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Methodology

Step 1: Preparation of Saturated Solution

  • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 10 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

  • Agitate the mixtures for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium.

Step 2: Sample Withdrawal and Filtration

  • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

  • Immediately filter the solution through a suitable syringe filter (e.g., 0.45 µm PTFE or nylon) into a pre-weighed vial. The filter material should be chemically compatible with the solvent.

Step 3: Concentration Determination

Two common methods for determining the concentration of the dissolved solid are the gravimetric method and the spectroscopic method.

4.3.1. Gravimetric Method [3][5]

  • Accurately weigh the vial containing the filtered saturated solution.

  • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

  • Once the solvent is fully evaporated, reweigh the vial containing the solid residue.

  • The mass of the dissolved this compound is the difference between the final and initial weights of the vial.

  • Calculate the solubility in terms of g/L or mg/mL.

4.3.2. Spectroscopic Method (UV-Vis) [6][7]

  • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Measure the absorbance of these standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).

  • Dilute the filtered saturated solution with a known factor to bring its absorbance within the linear range of the calibration curve.

  • Measure the absorbance of the diluted sample.

  • Use the calibration curve to determine the concentration of this compound in the diluted sample and then calculate the concentration in the original saturated solution, accounting for the dilution factor.

Conclusion

While there is a significant gap in the literature regarding the quantitative solubility of this compound in organic solvents, this guide provides a framework for addressing this. The detailed experimental protocol outlined herein offers a reliable and systematic approach for researchers to determine the solubility of this compound in various solvents of interest. The generation of such data is paramount for the effective utilization of this compound in synthetic chemistry and pharmaceutical sciences, enabling optimized reaction conditions, efficient purification processes, and rational formulation design. It is recommended that future studies focus on generating and publishing this fundamental data to aid in the broader application of this compound.

References

3-Hydroxydiphenylamine and its Derivatives: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxydiphenylamine, also known as 3-anilinophenol, is a versatile scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse range of biologically active molecules.[1] Its unique structural features, comprising a phenol, a secondary amine, and two aromatic rings, provide a foundation for the development of derivatives with a wide spectrum of therapeutic applications. These applications span from anticancer and neuroprotective to antimicrobial and antioxidant activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound and its derivatives, with a focus on their relevance to drug discovery and development.

Synthesis of this compound and its Derivatives

The core structure of this compound can be synthesized through several methods, with the condensation of a dihydroxybenzene with a primary aromatic amine being a common approach.

General Synthesis of this compound

A prevalent method involves the reaction of resorcinol with aniline in the presence of a catalyst.

Experimental Protocol: Synthesis of this compound

  • Reactants: Resorcinol and aniline.

  • Procedure: A mixture of resorcinol and aniline is heated. The reaction progress is monitored, and upon completion, the excess aniline is removed by distillation. The resulting crude product is then purified to yield this compound.

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures.[2]

Synthesis of this compound Derivatives

Derivatives of this compound can be synthesized by utilizing substituted anilines or phenols in the initial condensation reaction or by further modifying the core this compound structure. A common synthetic strategy for creating a library of derivatives is the Buchwald-Hartwig cross-coupling reaction.

Experimental Protocol: Buchwald-Hartwig Cross-Coupling for 3-Anilino-Quinolin-2(1H)-ones

  • Reactants: 3-bromo-6-substituted-quinolin-2(1H)-ones and functionalized anilines.

  • Catalyst System: A palladium catalyst and a suitable ligand are typically employed.

  • Procedure: The bromo-quinolinone and the aniline derivative are reacted in the presence of the catalyst system and a base in an appropriate solvent. The reaction mixture is heated until the starting materials are consumed. Following the reaction, the product is isolated and purified using techniques such as column chromatography.

Medicinal Chemistry Applications

The this compound scaffold has been explored for a variety of therapeutic applications, with notable examples in cancer, neuroprotection, and infectious diseases.

Anticancer Activity: Kinase Inhibition

Derivatives of this compound have shown promise as inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation and is a major target for cancer therapy.

Signaling Pathway: PI3K/Akt/mTOR

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound Derivative Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.

Substituted 3-anilino-quinolin-2(1H)-ones have been investigated as inhibitors of 3-phosphoinositide-dependent kinase 1 (PDK1), a key component of the PI3K/Akt pathway.

Table 1: Anticancer Activity of 3-Anilino-Quinolin-2(1H)-one Derivatives

Compound IDSubstitutionTarget KinaseIC50 (µM)
Derivative A6-BromoPDK1Modest Inhibition
Derivative B6-MethoxyPDK1Modest Inhibition
Derivative C6-NitroPDK1Modest Inhibition

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

  • Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase. The kinase reaction typically involves the transfer of a phosphate group from ATP to a substrate.

  • Procedure:

    • The kinase, its substrate, and ATP are combined in a reaction buffer.

    • The this compound derivative (test compound) at various concentrations is added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The amount of product formed (phosphorylated substrate) or the amount of ATP consumed is quantified. This can be done using various detection methods, such as radioactivity, fluorescence, or luminescence.

    • The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated.

Neuroprotective Activity

The antioxidant properties of the phenolic group in this compound derivatives make them potential candidates for the treatment of neurodegenerative diseases, where oxidative stress is a key pathological factor.

Experimental Workflow: Evaluation of Neuroprotective Agents

Neuroprotection_Workflow Synthesis Synthesis of This compound Derivatives InVitro In Vitro Assays (e.g., cell viability, oxidative stress) Synthesis->InVitro InVivo In Vivo Models (e.g., animal models of neurodegeneration) InVitro->InVivo DataAnalysis Data Analysis & Lead Optimization InVivo->DataAnalysis Lead Lead Compound DataAnalysis->Lead

Caption: Workflow for the evaluation of neuroprotective this compound derivatives.

Experimental Protocol: In Vivo Model of Neuroprotection (General)

  • Animal Model: A suitable animal model of a neurodegenerative disease (e.g., a model of Parkinson's disease or Alzheimer's disease) is used.

  • Procedure:

    • Animals are treated with the this compound derivative or a vehicle control.

    • The disease is induced or allowed to progress.

    • Behavioral tests are conducted to assess cognitive and motor function.

    • After the experimental period, brain tissue is collected for histological and biochemical analysis to assess neuronal damage and markers of oxidative stress.

Antimicrobial and Antioxidant Activity

The diphenylamine scaffold is known to exhibit antimicrobial and antioxidant properties. Derivatives of this compound have been evaluated for these activities.

Table 2: Antimicrobial Activity of Aminodiphenylamine Derivatives

Compound IDBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Compound 1Staphylococcus aureus15.62
Compound 1Escherichia coli31.25
Compound 2Staphylococcus aureus62.5
Compound 2Escherichia coli125

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Procedure:

    • A serial dilution of the this compound derivative is prepared in a liquid growth medium in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the test microorganism.

    • The plate is incubated under appropriate conditions for the growth of the microorganism.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Experimental Protocol: DPPH Radical Scavenging Assay (Antioxidant)

  • Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of the DPPH radical by an antioxidant results in a color change from violet to yellow, which is measured spectrophotometrically.

  • Procedure:

    • A solution of the this compound derivative at various concentrations is mixed with a solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

    • The mixture is incubated in the dark for a specific period.

    • The absorbance of the solution is measured at a specific wavelength (around 517 nm).

    • The percentage of DPPH radical scavenging activity is calculated, and the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Conclusion

This compound and its derivatives represent a promising class of compounds in medicinal chemistry. The versatility of their synthesis allows for the creation of diverse chemical libraries for screening against various therapeutic targets. While research has demonstrated their potential as anticancer, neuroprotective, and antimicrobial agents, further studies are warranted to fully elucidate their mechanisms of action and to optimize their pharmacological properties for clinical development. The detailed protocols and data presented in this guide are intended to facilitate further research and drug discovery efforts centered on this valuable scaffold.

References

The Ascending Profile of 3-Hydroxydiphenylamine Derivatives: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-hydroxydiphenylamine are emerging as a significant class of bioactive molecules, demonstrating a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the current state of research into these compounds, with a focus on their antioxidant, anticancer, and enzyme-inhibitory properties. This document synthesizes available quantitative data, details key experimental protocols for their biological evaluation, and visualizes the primary signaling pathways implicated in their mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

The diphenylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a hydroxyl group at the 3-position of the diphenylamine backbone gives rise to this compound, a molecule with a unique electronic and structural profile that has been leveraged for the development of novel derivatives with enhanced biological activities. These activities are broad-ranging and include potent antioxidant effects, promising anticancer activity against various cell lines, and specific inhibition of key enzymes involved in pathological processes. This guide will delve into the specifics of these biological activities, presenting a consolidated view of the current research landscape.

Biological Activities of Novel this compound Derivatives

The biological potential of this compound derivatives is multifaceted. The presence of the phenolic hydroxyl group and the diphenylamine moiety contributes to their ability to act as radical scavengers and modulators of cellular signaling pathways.

Antioxidant Activity

Many this compound derivatives exhibit significant antioxidant activity, primarily attributed to the hydrogen-donating ability of the phenolic hydroxyl group, which can effectively scavenge free radicals.

Table 1: Antioxidant Activity of Diphenylamine and Hydroxyphenyl Derivatives

Compound/DerivativeAssayIC50 / ActivityReference
Aminodiphenylamine Derivative 1DPPH87% inhibition[1]
Aminodiphenylamine Derivative 3DPPH>80% inhibition[1]
Aminodiphenylamine Derivative 5DPPH>80% inhibition[1]
3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid 4fDPPH23.84 µM[2]
3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid 4gDPPH33.49 µM[2]
Ascorbic Acid (Reference)DPPH50.17 µM[2]
Trolox (Reference)DPPH36.69 µM[2]
3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid 4fABTS7.06 µM[2]
3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid 4gABTS14.04 µM[2]
Trolox (Reference)ABTS16.57 µM[2]
Anticancer Activity

Several novel derivatives have demonstrated promising cytotoxic effects against a range of cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Table 2: In Vitro Anticancer Activity of Diphenylamine and Hydroxylated Biphenyl Derivatives

Compound/DerivativeCell LineIC50 / EC50Reference
Hydroxylated Biphenyl Compound 11Melanoma1.7 ± 0.5 μM[3]
Hydroxylated Biphenyl Compound 12Melanoma2.0 ± 0.7 μM[3]
Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide 1RXF393 (Renal)7.01 ± 0.39 µM[4]
Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide 1HT29 (Colon)24.3 ± 1.29 µM[4]
Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide 1LOX IMVI (Melanoma)9.55 ± 0.51 µM[4]
Doxorubicin (Reference)RXF393 (Renal)13.54 ± 0.82 µM[4]
Doxorubicin (Reference)HT29 (Colon)13.50 ± 0.71 µM[4]
Doxorubicin (Reference)LOX IMVI (Melanoma)6.08 ± 0.32 µM[4]
FBA-TPQMCF-7 (Breast)0.097-2.297 µM[5]
3-Amino-4-hydroxy-benzenesulfonamide Derivative 9MDA-MB-231 (Breast)~10 µM[2]
3-Amino-4-hydroxy-benzenesulfonamide Derivative 9PPC-1 (Prostate)~10 µM[2]
Enzyme Inhibitory Activity

Derivatives of this compound have been investigated for their ability to inhibit various enzymes implicated in disease, including those involved in inflammation and neurodegeneration.

Table 3: Enzyme Inhibitory Activity of Diphenylamine and Related Derivatives

Compound/DerivativeEnzymeIC50Reference
N-phenyl aromatic amide 12rXanthine Oxidase0.028 µM[6]
Topiroxostat (Reference)Xanthine Oxidase0.017 µM[6]
Kukoamine ALipoxygenase9.5 µM[7]
Phthalimide-based compound 4bAcetylcholinesterase16.42 ± 1.07 µM
Donepezil (Reference)Acetylcholinesterase0.41 ± 0.09 µM
m-Terphenylamine 3bCOX-1µM range
m-Terphenylamine 3cCOX-1µM range
m-Terphenylamine 3eCOX-1µM range
1,3-dihydro-2H-indolin-2-one derivative 4eCOX-22.35 ± 0.04 µM
1,3-dihydro-2H-indolin-2-one derivative 9hCOX-22.422 ± 0.10 µM
1,3-dihydro-2H-indolin-2-one derivative 9iCOX-23.34 ± 0.05 µM

Key Signaling Pathways

The biological activities of this compound derivatives are often mediated through their interaction with critical intracellular signaling pathways. The MAPK and NF-κB pathways are two of the most significant cascades that are reportedly modulated by phenolic compounds, leading to downstream effects on inflammation, cell proliferation, and apoptosis.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a key signaling cascade that regulates a wide range of cellular processes. Modulation of this pathway by bioactive compounds can lead to anti-inflammatory and anticancer effects.

MAPK_Signaling_Pathway cluster_erk ERK Pathway extracellular_stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) receptor Receptor Tyrosine Kinase extracellular_stimuli->receptor jnk_pathway JNK Pathway extracellular_stimuli->jnk_pathway p38_pathway p38 Pathway extracellular_stimuli->p38_pathway ras Ras receptor->ras raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk transcription_factors_erk Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription_factors_erk cellular_responses_erk Cellular Responses (Proliferation, Differentiation) transcription_factors_erk->cellular_responses_erk derivative This compound Derivative derivative->raf derivative->mek derivative->jnk_pathway derivative->p38_pathway

Modulation of the MAPK signaling cascade.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response and cell survival. Inhibition of this pathway is a key mechanism for the anti-inflammatory and anticancer effects of many bioactive compounds.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) receptor_nfkb Receptor inflammatory_stimuli->receptor_nfkb ikk_complex IKK Complex receptor_nfkb->ikk_complex ikb IκBα ikk_complex->ikb Phosphorylation nfkb NF-κB (p50/p65) proteasome Proteasomal Degradation ikb->proteasome nucleus Nucleus nfkb->nucleus Translocation gene_transcription Gene Transcription (Inflammatory Cytokines, etc.) derivative_nfkb This compound Derivative derivative_nfkb->ikk_complex Inhibition derivative_nfkb->nfkb Inhibition of Translocation derivative_nfkb->proteasome Inhibition

Inhibition of the NF-κB signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

Antioxidant Activity Assays

This assay is based on the reduction of the stable DPPH radical by an antioxidant, which is measured by a decrease in absorbance.

  • Reagents and Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol

    • Test compounds (this compound derivatives)

    • Reference antioxidant (e.g., Ascorbic acid, Trolox)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare serial dilutions of the test compounds and reference antioxidant in methanol.

    • In a 96-well plate, add a specific volume of the test compound/reference solution to each well.

    • Add the DPPH solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of percent inhibition versus concentration.

DPPH_Workflow A Prepare DPPH Solution and Sample Dilutions B Mix DPPH and Sample in 96-well plate A->B C Incubate in Dark (e.g., 30 min) B->C D Measure Absorbance (517 nm) C->D E Calculate % Inhibition and IC50 D->E

Workflow for the DPPH antioxidant assay.
Anticancer Activity Assay

This colorimetric assay assesses cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer compounds.

  • Reagents and Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compounds (this compound derivatives)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, isopropanol with HCl)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours).

    • After the treatment period, remove the medium and add fresh medium containing MTT solution to each well.

    • Incubate the plate for a few hours (e.g., 2-4 hours) at 37°C to allow the formation of formazan crystals by viable cells.

    • Remove the MTT-containing medium and add a solubilization solution to dissolve the for-mazan crystals.

    • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control cells.

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

MTT_Workflow A Seed Cells in 96-well plate B Treat with Test Compounds A->B C Add MTT Reagent and Incubate B->C D Solubilize Formazan Crystals C->D E Measure Absorbance (570 nm) D->E F Calculate % Viability and IC50 E->F

Workflow for the MTT cytotoxicity assay.
Enzyme Inhibition Assays

This protocol provides a general framework for assessing the inhibitory activity of compounds against various enzymes using a spectrophotometric method.

  • Reagents and Materials:

    • Target enzyme

    • Substrate for the enzyme

    • Buffer solution appropriate for the enzyme

    • Test compounds (this compound derivatives)

    • Reference inhibitor

    • 96-well microplate or cuvettes

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare solutions of the enzyme, substrate, test compounds, and reference inhibitor in the appropriate buffer.

    • In a microplate well or cuvette, pre-incubate the enzyme with various concentrations of the test compound or reference inhibitor for a specific time.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the change in absorbance over time at a wavelength specific to the product of the enzymatic reaction.

    • The initial reaction velocity (rate of change in absorbance) is calculated for each concentration of the inhibitor.

    • The percentage of enzyme inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the initial velocity without the inhibitor, and V_inhibitor is the initial velocity with the inhibitor.

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined from a plot of percent inhibition versus inhibitor concentration.

Enzyme_Inhibition_Workflow A Pre-incubate Enzyme with Inhibitor B Initiate Reaction with Substrate A->B C Monitor Absorbance Change Over Time B->C D Calculate Reaction Velocities C->D E Determine % Inhibition and IC50 D->E

General workflow for enzyme inhibition assays.

Conclusion and Future Directions

The collective evidence strongly suggests that novel this compound derivatives represent a promising and versatile scaffold for the development of new therapeutic agents. Their inherent antioxidant properties, coupled with their demonstrated anticancer and enzyme inhibitory activities, underscore their potential in addressing a range of pathological conditions. The modulation of key signaling pathways such as MAPK and NF-κB appears to be a central mechanism underlying their diverse biological effects.

Future research should focus on the synthesis of new libraries of this compound derivatives with systematic structural modifications to establish clear structure-activity relationships (SAR). This will enable the rational design of more potent and selective compounds. Furthermore, in-depth mechanistic studies are required to fully elucidate the molecular targets and signaling pathways modulated by these derivatives. Preclinical studies in relevant animal models are a crucial next step to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of the most promising candidates. The continued exploration of this chemical class holds significant promise for the discovery of novel drugs with improved therapeutic indices.

References

3-Hydroxydiphenylamine: A Versatile Scaffold for Advanced Fluorescent Probe Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for highly sensitive and selective fluorescent probes is a cornerstone of modern biological and chemical research. These molecular tools are indispensable for visualizing and quantifying specific analytes within complex environments, thereby providing critical insights into biological processes and aiding in the development of novel diagnostics and therapeutics. Within the diverse landscape of fluorescent scaffolds, 3-hydroxydiphenylamine has emerged as a promising and versatile core structure for the design of innovative fluorescent probes. Its inherent photophysical properties, coupled with amenable synthetic access, position it as a valuable building block for creating probes tailored for a range of applications, from detecting reactive oxygen species (ROS) to sensing changes in microenvironmental viscosity.

This technical guide provides a comprehensive overview of the utilization of the this compound scaffold in fluorescent probe design. It delves into the synthetic strategies, photophysical characteristics, and practical applications of probes derived from this core structure, with a focus on providing detailed experimental protocols and quantitative data to facilitate the work of researchers in the field.

Core Principles of Probe Design with this compound

The utility of this compound as a scaffold for fluorescent probes stems from its electron-rich aromatic system and the presence of a hydroxyl group. This hydroxyl moiety can act as a modulation site, where its interaction with an analyte can trigger a change in the molecule's electronic properties, leading to a detectable fluorescent response. A key synthetic route to harness this scaffold is through the condensation reaction with phthalic anhydride or its derivatives, a classic method for the synthesis of rhodamine dyes. A notable example involves the condensation of 2-methyl-3-hydroxy-diphenylamine with phthalic anhydride in the presence of sulfuric acid to yield a rhodamine dye.[1] This reaction forms the basis for creating a xanthene core, which is the fluorophore responsible for the bright fluorescence of rhodamine dyes.

The general workflow for designing and applying a fluorescent probe based on the this compound scaffold can be conceptualized as follows:

G Scaffold This compound Scaffold Selection Synthesis Probe Synthesis (e.g., Condensation) Scaffold->Synthesis Functionalization Purification Purification and Characterization Synthesis->Purification Crude Product Application Application in Biological System Purification->Application Pure Probe Data Data Acquisition and Analysis Application->Data Fluorescence Signal

Figure 1: A generalized workflow for the development and application of a this compound-based fluorescent probe.

Synthesis and Characterization of Rhodamine Dyes from a this compound Derivative

While specific literature detailing the synthesis and full characterization of a fluorescent probe directly from this compound is limited, a historical patent points to a viable synthetic pathway. Dye-stuffs of the rhodamine series can be prepared by the condensation of 2-methyl-3-hydroxy-diphenylamine with phthalic anhydride in the presence of sulfuric acid.[1]

Experimental Protocol: Synthesis of a Rhodamine Dye

The following protocol is a generalized procedure based on established methods for rhodamine synthesis and the information from the aforementioned patent. Researchers should optimize the reaction conditions for their specific needs.

Materials:

  • 2-methyl-3-hydroxy-diphenylamine

  • Phthalic anhydride

  • Concentrated sulfuric acid

  • Sodium hydroxide

  • Ethanol

  • Dichloromethane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-methyl-3-hydroxy-diphenylamine (1 equivalent) and phthalic anhydride (1.1 equivalents).

  • Carefully add concentrated sulfuric acid (sufficient to dissolve the reactants and act as a catalyst) to the mixture at room temperature.

  • Heat the reaction mixture to 180-200°C and maintain this temperature for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution until a precipitate forms.

  • Collect the precipitate by filtration and wash it thoroughly with water.

  • Dry the crude product under vacuum.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane and methanol) to obtain the pure rhodamine dye.

  • Characterize the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

G Start Reactants: 2-methyl-3-hydroxy-diphenylamine + Phthalic Anhydride Reaction Condensation (H₂SO₄, 180-200°C) Start->Reaction Quench Quenching (Ice) Reaction->Quench Neutralize Neutralization (NaOH) Quench->Neutralize Isolate Filtration Neutralize->Isolate Purify Column Chromatography Isolate->Purify Product Pure Rhodamine Dye Purify->Product

Figure 2: Synthetic workflow for the preparation of a rhodamine dye from 2-methyl-3-hydroxy-diphenylamine.

Photophysical Properties

Table 1: Expected Photophysical Properties of a this compound-Derived Rhodamine

PropertyExpected RangeSignificance
Absorption Maximum (λabs) 500 - 560 nmDetermines the optimal excitation wavelength.
Emission Maximum (λem) 520 - 580 nmDefines the fluorescence color and detection window.
Quantum Yield (Φ) 0.3 - 0.9A measure of the probe's brightness.
Stokes Shift 20 - 40 nmThe separation between absorption and emission maxima, crucial for minimizing self-absorption.
Molar Extinction Coefficient (ε) > 50,000 M-1cm-1Indicates the efficiency of light absorption.

Applications in Sensing and Imaging

Fluorescent probes based on the this compound scaffold hold significant potential for various applications, particularly in the detection of reactive oxygen species (ROS) and the measurement of cellular viscosity.

Detection of Reactive Oxygen Species (ROS)

The electron-rich nature of the diphenylamine core makes it susceptible to oxidation by ROS. This property can be harnessed to design "turn-on" or "turn-off" fluorescent probes. For instance, the non-fluorescent, reduced (leuco) form of a rhodamine dye can be oxidized by ROS to its highly fluorescent form.

Signaling Pathway for ROS Detection:

G Probe_off Non-fluorescent Probe (Leuco form) Probe_on Fluorescent Probe (Oxidized form) Probe_off->Probe_on Oxidation Signal Fluorescence Signal (Detectable Output) Probe_on->Signal ROS Reactive Oxygen Species (e.g., •OH, ONOO⁻) ROS->Probe_on

Figure 3: General signaling pathway for a "turn-on" fluorescent probe for reactive oxygen species.

Experimental Protocol: In Vitro ROS Detection

  • Prepare a stock solution of the this compound-based probe in a suitable organic solvent (e.g., DMSO).

  • Prepare a solution of the probe in a biologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Induce the generation of ROS in the buffer (e.g., using the Fenton reaction for hydroxyl radicals or SIN-1 for peroxynitrite).

  • Add the probe to the ROS-containing buffer and incubate for a specific period.

  • Measure the fluorescence intensity at the probe's emission maximum using a fluorometer.

  • Compare the fluorescence intensity to a control solution without ROS to determine the probe's response.

Viscosity Sensing

The fluorescence quantum yield of some fluorophores, particularly those with rotatable bonds, is sensitive to the viscosity of their microenvironment. In a low-viscosity medium, intramolecular rotation can lead to non-radiative decay pathways, quenching fluorescence. In a high-viscosity environment, this rotation is restricted, leading to an enhancement of fluorescence. The diphenylamine scaffold, with its potential for intramolecular rotation, can be exploited for the design of viscosity-sensitive probes, often referred to as "molecular rotors."

Principle of Viscosity Sensing:

G Low_Viscosity Low Viscosity Environment Rotation Intramolecular Rotation (Non-radiative decay) Low_Viscosity->Rotation High_Viscosity High Viscosity Environment Restricted_Rotation Restricted Rotation (Radiative decay) High_Viscosity->Restricted_Rotation Low_Fluorescence Low Fluorescence Rotation->Low_Fluorescence High_Fluorescence High Fluorescence Restricted_Rotation->High_Fluorescence

Figure 4: Logical relationship illustrating the principle of a molecular rotor for viscosity sensing.

Experimental Protocol: Cellular Viscosity Measurement

  • Culture cells of interest on a suitable imaging dish (e.g., glass-bottom dish).

  • Prepare a stock solution of the viscosity-sensitive probe in DMSO.

  • Dilute the stock solution in cell culture medium to the desired final concentration.

  • Incubate the cells with the probe-containing medium for a specific time to allow for cellular uptake.

  • Wash the cells with fresh medium to remove any excess probe.

  • Induce changes in cellular viscosity if desired (e.g., by treating with drugs that alter the cytoskeleton or membrane fluidity).

  • Acquire fluorescence images of the cells using a fluorescence microscope equipped with the appropriate filter sets.

  • Analyze the fluorescence intensity or fluorescence lifetime to determine changes in intracellular viscosity.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel fluorescent probes. Its straightforward incorporation into the well-established rhodamine framework provides a clear path to generating bright and photostable fluorophores. While the full potential of this scaffold is yet to be unlocked, the foundational chemistry suggests a wide range of possibilities for creating probes for diverse applications.

Future research should focus on the systematic synthesis and characterization of a library of fluorescent probes derived from this compound and its analogs. A thorough investigation of their photophysical properties and their response to various analytes, including ROS, reactive nitrogen species, and changes in microenvironmental parameters like viscosity and polarity, will be crucial. The development of probes with near-infrared excitation and emission wavelengths would be particularly valuable for in vivo imaging applications, offering deeper tissue penetration and reduced autofluorescence. By leveraging the versatility of the this compound scaffold, the scientific community can continue to expand the toolkit of fluorescent probes, enabling new discoveries in biology, medicine, and materials science.

References

Methodological & Application

Application Note: HPLC Method for Purity Analysis of 3-Hydroxydiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxydiphenylamine is a chemical intermediate utilized in the synthesis of various compounds, including dyes and pharmaceuticals.[1][2][3] Ensuring the purity of this compound is critical for the quality and safety of the final products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for determining the purity of chemical substances. This application note provides a detailed protocol for the purity analysis of this compound using a reversed-phase HPLC method with UV detection.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for the development of a suitable analytical method.

PropertyValue
Molecular Formula C₁₂H₁₁NO
Molecular Weight 185.22 g/mol
Melting Point 81-82°C
Boiling Point 340°C
Water Solubility <0.1 g/100 mL at 22.5°C
Appearance Brown/Powder

Source:[4][5][6]

Experimental Protocol

This protocol outlines the procedure for the purity analysis of this compound by HPLC.

1. Materials and Reagents

  • This compound reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid (analytical grade)

  • Sample of this compound for analysis

2. Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector. The recommended chromatographic conditions are detailed in the table below.

ParameterCondition
HPLC Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-15 min: 30-70% B; 15-20 min: 70-30% B; 20-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 25 minutes

3. Preparation of Solutions

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

4. System Suitability

Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test. The acceptance criteria are listed in the table below.

ParameterAcceptance Criteria
Theoretical Plates (N) > 2000
Tailing Factor (T) ≤ 2.0
Reproducibility (%RSD of peak area for 5 replicate injections) ≤ 2.0%

5. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the blank (methanol) to ensure a clean baseline.

  • Perform five replicate injections of the Standard Solution to check for system suitability.

  • Inject the Sample Solution in duplicate.

  • After the analysis, wash the column with a high percentage of organic solvent (e.g., 90% acetonitrile) to remove any strongly retained compounds.

6. Calculation of Purity

The purity of the this compound sample is calculated based on the area normalization method.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Experimental Workflow

The following diagram illustrates the workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Reference Standard and Sample B Dissolve in Methanol A->B C Dilute to Final Concentration B->C D System Equilibration C->D Inject into HPLC E Blank Injection D->E F System Suitability Test (Standard Injections) E->F G Sample Injections F->G H Integrate Peak Areas G->H I Calculate Purity H->I J Generate Report I->J

Caption: Workflow for HPLC Purity Analysis.

Hypothetical Data

The following table presents hypothetical results from the purity analysis of a this compound sample.

Peak No.Retention Time (min)Peak AreaArea %Identification
13.5150000.30Impurity 1 (e.g., Aniline)
25.8250000.50Impurity 2 (e.g., Resorcinol)
310.2495000099.00This compound
414.1100000.20Unknown Impurity
Total 5000000 100.00

The described HPLC method is suitable for the purity determination of this compound. The method is simple, and with a total run time of 25 minutes, it allows for a high throughput of samples. The validation of this method according to ICH guidelines is recommended before its implementation in a quality control laboratory. Potential impurities could include starting materials from the synthesis, such as aniline, or by-products like N,N,N'-triphenyl-p-phenylenediamine, which can form upon heating diphenylamine.[4]

References

Unveiling Cellular Oxidative Stress: Application Notes for the Highly Specific ROS Probe, 3'-(p-hydroxyphenyl) fluorescein (HPF)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the application of 3'-(p-hydroxyphenyl) fluorescein (HPF) as a fluorescent probe for the detection of highly reactive oxygen species (hROS).

Initial investigations into the use of 3-Hydroxydiphenylamine as a fluorescent probe for reactive oxygen species (ROS) have shown no evidence in the scientific literature to support this application. Therefore, this document focuses on a well-validated and highly specific alternative, 3'-(p-hydroxyphenyl) fluorescein (HPF). HPF is a reliable tool for the detection of specific and highly reactive oxygen species (hROS), namely the hydroxyl radical (•OH) and peroxynitrite (ONOO⁻).

Introduction to HPF

3'-(p-hydroxyphenyl) fluorescein (HPF) is a cell-permeable, non-fluorescent molecule that serves as a highly selective and sensitive probe for detecting hydroxyl radicals and peroxynitrite.[1][2][3][4] Upon reaction with these specific hROS, HPF is oxidized to a fluorescein derivative, which exhibits a strong green fluorescence.[4][5][6] A key advantage of HPF over other ROS indicators, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), is its superior specificity and stability.[5] HPF shows minimal reactivity towards other ROS, including superoxide (O₂⁻), hydrogen peroxide (H₂O₂), singlet oxygen (¹O₂), and nitric oxide (NO), thereby reducing the likelihood of false positives.[3][4]

Principle of Detection

The detection mechanism of HPF is based on the irreversible oxidation of the non-fluorescent probe into a highly fluorescent product upon interaction with hydroxyl radicals or peroxynitrite. This "turn-on" fluorescence provides a high signal-to-noise ratio, enabling sensitive detection of these transient and highly reactive species in cellular and in vitro systems.[4][6]

Data Presentation

The following tables summarize the key quantitative and qualitative properties of the HPF fluorescent probe for ROS detection.

Table 1: Spectroscopic Properties of HPF

PropertyBefore Reaction with hROSAfter Reaction with hROS
Fluorescence Non-fluorescentBright green fluorescence
Excitation Maximum (Ex) N/A~490 nm[5][7][8]
Emission Maximum (Em) N/A~515 nm[5][7][8]

Table 2: Specificity and Reactivity of HPF

Reactive SpeciesReactivity with HPF
Hydroxyl Radical (•OH) High
Peroxynitrite (ONOO⁻) High
Superoxide (O₂⁻) Little to no reactivity[3]
Hydrogen Peroxide (H₂O₂) Little to no reactivity[3][4]
Singlet Oxygen (¹O₂) Little to no reactivity[1][3]
Nitric Oxide (NO) Little to no reactivity[3][4]
Hypochlorite (⁻OCl) Little to no reactivity[1][3]

Experimental Protocols

The following are detailed protocols for the use of HPF in detecting hROS in both suspension and adherent cells.

Reagent Preparation
  • HPF Stock Solution (5 mM): HPF is typically supplied as a solution in dimethylformamide (DMF).[9] If provided as a solid, dissolve 1 mg of HPF in 470 µL of anhydrous DMF.[10] Note: It is recommended to avoid using dimethyl sulfoxide (DMSO) as a solvent, as it can scavenge hydroxyl radicals.[10] Store the stock solution at -20°C, protected from light.

  • HPF Working Solution (1-10 µM): Immediately before use, dilute the 5 mM HPF stock solution in a suitable buffer, such as serum-free cell culture medium or Hanks' Balanced Salt Solution (HBSS), to a final working concentration of 1-10 µM.[5][11][12] The optimal concentration should be determined empirically for each cell type and experimental condition.

Protocol for Suspension Cells
  • Cell Preparation: Harvest cells and wash them once with a serum-free buffer (e.g., PBS). Resuspend the cells in the same buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Loading with HPF: Add the HPF working solution to the cell suspension to achieve the desired final concentration (typically 5-10 µM).

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in the dark.[2][12]

  • Induction of Oxidative Stress (Optional): If applicable, treat the cells with the experimental compound to induce ROS production.

  • Detection: Analyze the fluorescence of the cells using one of the following methods:

    • Flow Cytometry: Measure the green fluorescence in the FL1 channel (excitation at 488 nm, emission at ~520 nm).[5]

    • Fluorescence Microscopy: Place a small aliquot of the cell suspension on a microscope slide and observe using a fluorescence microscope with a standard FITC filter set.[2]

    • Microplate Reader: Transfer the cell suspension to a black, clear-bottom 96-well plate and measure the fluorescence (Ex/Em = 490/515 nm).[5]

Protocol for Adherent Cells
  • Cell Culture: Plate adherent cells in a suitable culture vessel (e.g., multi-well plates, chamber slides, or petri dishes) and allow them to adhere overnight.

  • Washing: Gently wash the cells once with a serum-free buffer.

  • Loading with HPF: Add the HPF working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.[2]

  • Washing (Optional): Gently wash the cells once more with the serum-free buffer to remove any excess probe.

  • Induction of Oxidative Stress (Optional): Add the experimental compound to the cells in a fresh serum-free buffer.

  • Detection: Analyze the fluorescence using:

    • Fluorescence Microscopy: Observe the cells directly in the culture vessel using an inverted fluorescence microscope with a FITC filter set.[2]

    • Microplate Reader: Measure the fluorescence directly in the multi-well plate.[5]

Visualization of Signaling Pathways and Workflows

HPF Mechanism of Action

HPF_Mechanism HPF HPF (Non-fluorescent) Fluorescein Fluorescein Derivative (Highly Fluorescent) HPF->Fluorescein Oxidation ROS •OH or ONOO⁻ ROS->HPF

Caption: Mechanism of HPF fluorescence upon oxidation by hROS.

Experimental Workflow for ROS Detection using HPF

HPF_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture Cells (Adherent or Suspension) Load_Cells Load Cells with HPF (15-30 min) Cell_Culture->Load_Cells Prepare_HPF Prepare HPF Working Solution (1-10 µM) Prepare_HPF->Load_Cells Induce_ROS Induce Oxidative Stress (Optional) Load_Cells->Induce_ROS Microscopy Fluorescence Microscopy Induce_ROS->Microscopy Flow_Cytometry Flow Cytometry Induce_ROS->Flow_Cytometry Plate_Reader Microplate Reader Induce_ROS->Plate_Reader

Caption: General experimental workflow for cellular ROS detection using HPF.

Signaling Pathways Involving Peroxynitrite

Peroxynitrite is a potent signaling molecule that can modulate various cellular pathways, often through the nitration of tyrosine residues on proteins. This can lead to either activation or inhibition of key signaling components.

Peroxynitrite_Signaling cluster_kinases Kinase Cascades cluster_transcription Transcription Factors cluster_outcome Cellular Outcomes Peroxynitrite Peroxynitrite (ONOO⁻) Tyr_Kinases Tyrosine Kinases Peroxynitrite->Tyr_Kinases Modulates MAPK MAP Kinases (e.g., JNK) Peroxynitrite->MAPK Activates PKC Protein Kinase C Peroxynitrite->PKC Modulates NFkB NF-κB Peroxynitrite->NFkB Modulates Inflammation Inflammation Tyr_Kinases->Inflammation Apoptosis Apoptosis MAPK->Apoptosis Cell_Dysfunction Cell Dysfunction PKC->Cell_Dysfunction NFkB->Inflammation

Caption: Peroxynitrite-mediated modulation of key signaling pathways.[13]

References

Application Notes and Protocols for the Synthesis of 3-Hydroxydiphenylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established and modern synthetic protocols for the preparation of 3-hydroxydiphenylamine and its derivatives. This class of compounds serves as a crucial intermediate in the synthesis of dyes, pharmaceuticals, and other fine chemicals.[1][2][3] The protocols outlined below cover classical condensation reactions as well as modern palladium- and copper-catalyzed cross-coupling methodologies, offering a range of options to suit different laboratory settings and substrate requirements.

Key Synthetic Methodologies

The synthesis of this compound derivatives can be broadly categorized into three main approaches:

  • Condensation of Dihydroxybenzenes with Primary Aromatic Amines: This is a classical, high-temperature method that is particularly effective for large-scale synthesis, often providing high yields and purity.[4]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A versatile and widely used modern method for the formation of C-N bonds under relatively mild conditions. It offers excellent functional group tolerance and high selectivity.[5][6]

  • Copper-Catalyzed Ullmann Condensation (Goldberg Reaction): Another important cross-coupling reaction for C-N bond formation. While traditionally requiring harsh conditions, recent advancements with the use of ligands have enabled milder and more efficient protocols.[7][8]

Data Presentation: Comparison of Synthetic Routes

The following tables summarize quantitative data for the different synthetic routes to this compound derivatives, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Condensation of Resorcinol with Primary Aromatic Amines
Aromatic AmineCatalystTemperature (°C)Reaction Time (h)Purity (%)Yield (%)Reference
o-Chloroanilinep-Toluenesulfonic acid1801896.7100[4]
4-Methoxyanilinep-Toluenesulfonic acid200189596.9[4]
3-Methoxy-4-methylanilinep-Toluenesulfonic acid2002193.595.4[4]
o-Toluidinep-Toluenesulfonic acid200189697.9[4]
Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination of 3-Aminophenol
Aryl HalidePalladium CatalystLigandBaseSolventTemperature (°C)Reaction TimeYield (%)Reference
Aryl BromidePd(OAc)₂BrettPhosNaOtBu1,4-Dioxane90Not SpecifiedHighGeneral Protocol
Aryl ChloridePd₂(dba)₃JosiphosLHMDSToluene100Not SpecifiedHighGeneral Protocol
Aryl MesylatePd(OAc)₂CM-phosK₃PO₄t-BuOH110Not SpecifiedHigh[9]

Note: The data in Table 2 is representative of general Buchwald-Hartwig conditions, as specific examples for 3-aminophenol were described qualitatively. Yields are typically high for these reactions.

Table 3: Copper-Catalyzed Ullmann Condensation of Amines and Aryl Halides
AmineAryl HalideCopper SourceLigandBaseSolventTemperature (°C)Yield (%)Reference
Aromatic/Aliphatic AmineAryl HalideCuIProlinamideK₂CO₃WaterNot SpecifiedGood to Excellent[7]
AmineAryl Iodide/BromideCuIL-ProlineK₂CO₃DMSO40-90Good to Excellent[8]

Note: Table 3 presents generalized conditions from modern Ullmann protocols that are applicable to the synthesis of this compound derivatives through the coupling of 3-aminophenol with an aryl halide.

Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxy-4'-methoxydiphenylamine via Condensation

This protocol is adapted from a patented procedure and is suitable for gram-scale synthesis.[4]

Materials:

  • Resorcinol (330 g, 3 mols)

  • 4-Methoxyaniline (1,107 g, 9 mols)

  • p-Toluenesulfonic acid (13.2 g)

  • 45% strength sodium hydroxide solution

Procedure:

  • Combine resorcinol, 4-methoxyaniline, and p-toluenesulfonic acid in a suitable reaction vessel equipped with a stirrer and a distillation apparatus.

  • Heat the mixture to 200°C and stir for 18 hours, during which approximately 54 g of water will distill off.

  • Allow the mixture to cool to 80°C.

  • Slowly stir in 6.9 g of 45% strength sodium hydroxide solution to neutralize the acid catalyst.

  • Distill off the excess 4-methoxyaniline under reduced pressure.

  • The remaining product is 3-hydroxy-4'-methoxydiphenylamine.

Purification:

  • The product can be further purified by vacuum distillation or recrystallization from a suitable solvent system.

Expected Outcome:

  • Approximately 658 g of 3-hydroxy-4'-methoxydiphenylamine with a purity of 95%, which corresponds to a theoretical yield of 96.9%.[4]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general methodology for the palladium-catalyzed synthesis of this compound derivatives from 3-aminophenol and an aryl halide.[6][9]

Materials:

  • 3-Aminophenol

  • Aryl halide (bromide, chloride, or mesylate)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., BrettPhos, CM-phos)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane, t-BuOH)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium precatalyst and the phosphine ligand.

  • Add the aryl halide, 3-aminophenol, and the base to the flask.

  • Add the anhydrous solvent via syringe.

  • Seal the flask and heat the reaction mixture with vigorous stirring for the required time (typically monitored by TLC or GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification:

  • The crude product is typically purified by flash column chromatography on silica gel.

Protocol 3: General Procedure for Ullmann Condensation

This protocol outlines a modern approach to the copper-catalyzed synthesis of this compound derivatives.[7][8]

Materials:

  • 3-Aminophenol

  • Aryl halide (iodide or bromide)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., L-proline, prolinamide)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., DMSO, water)

Procedure:

  • To a reaction vessel, add CuI, the ligand, the base, 3-aminophenol, and the aryl halide.

  • Add the solvent and stir the mixture at the specified temperature (ranging from room temperature to 90°C, depending on the specific protocol) until the starting materials are consumed (monitored by TLC or GC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification:

  • The crude product can be purified by column chromatography.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_methods Synthetic Methods cluster_process Downstream Processing cluster_end Final Product & Analysis SM1 3-Aminophenol M1 Buchwald-Hartwig Amination SM1->M1 M2 Ullmann Condensation SM1->M2 SM2 Aryl Halide SM2->M1 SM2->M2 SM3 Resorcinol M3 Condensation Reaction SM3->M3 SM4 Aromatic Amine SM4->M3 P1 Reaction Workup M1->P1 M2->P1 M3->P1 P2 Purification (Chromatography/ Recrystallization) P1->P2 FP This compound Derivative P2->FP A1 Characterization (NMR, MS, etc.) FP->A1

Caption: General workflow for the synthesis of this compound derivatives.

Drug_Discovery_Process cluster_synthesis Synthesis & Library Generation cluster_screening Screening & Optimization cluster_preclinical Preclinical Development cluster_clinical Clinical Trials S1 Synthesis of This compound Backbone S2 Derivative Generation (Combinatorial Chemistry) S1->S2 SC1 High-Throughput Screening (HTS) S2->SC1 SC2 Hit Identification SC1->SC2 SC3 Lead Optimization (Structure-Activity Relationship) SC2->SC3 PD1 In Vitro & In Vivo Toxicology SC3->PD1 PD2 Pharmacokinetics (ADME) SC3->PD2 PD3 Efficacy Studies PD1->PD3 PD2->PD3 CT Phase I, II, III PD3->CT

References

Application Notes and Protocols for In Vitro Antioxidant Assays of 3-Hydroxydiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxydiphenylamine (3-HDPA) is a phenolic compound with a chemical structure suggesting potential antioxidant properties. The presence of a hydroxyl group on the phenyl ring, combined with the secondary amine linkage, indicates its capability to act as a radical scavenger. This document provides detailed protocols for three common in vitro assays—DPPH, ABTS, and FRAP—to evaluate the antioxidant capacity of 3-HDPA. Additionally, a potential indirect antioxidant mechanism involving the Nrf2 signaling pathway is discussed. These assays are fundamental in the screening and characterization of antioxidant compounds for applications in pharmaceuticals, nutraceuticals, and material science.

Antioxidant Mechanism of Diphenylamines

Diphenylamine and its derivatives are known to exert their antioxidant effects primarily through a radical-trapping mechanism. The hydrogen atom from the secondary amine (-NH-) group can be donated to a free radical, thereby neutralizing it. The resulting nitrogen-centered radical is stabilized by resonance delocalization across both aromatic rings, which makes the parent molecule an effective chain-breaking antioxidant. The introduction of a hydroxyl group, as in 3-HDPA, is expected to enhance this antioxidant activity. The phenolic hydroxyl group can also donate a hydrogen atom, and the resulting phenoxyl radical is similarly stabilized by resonance.

Data Presentation

Quantitative analysis of antioxidant activity is typically expressed in terms of IC50 values for radical scavenging assays (DPPH and ABTS) and as Trolox equivalents for the FRAP assay. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value indicates a higher antioxidant potency.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)FRAP Value (µmol Trolox Equivalents/g)
This compoundData not foundData not foundData not found
Trolox (Standard)Example: 5.0Example: 3.5Not Applicable
Ascorbic Acid (Standard)Example: 4.5Example: 3.0Not Applicable

Note: The example values for standards are for illustrative purposes only and may vary depending on experimental conditions.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[1]

Materials:

  • This compound (3-HDPA)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Positive control (e.g., Trolox or Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of Test Compound and Standards:

    • Prepare a stock solution of 3-HDPA in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a range of concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a similar dilution series for the positive control.

  • Assay Protocol:

    • To each well of a 96-well microplate, add 100 µL of the various concentrations of 3-HDPA or the positive control.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank control, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the negative control, add 100 µL of the respective sample concentration and 100 µL of methanol.

  • Incubation and Measurement:

    • Incubate the microplate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of 3-HDPA and calculating the concentration at which 50% inhibition is achieved.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization that is measured spectrophotometrically.[1]

Materials:

  • This compound (3-HDPA)

  • ABTS diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Ethanol or Phosphate Buffered Saline (PBS)

  • Positive control (e.g., Trolox or Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This generates the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution:

    • Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm. This working solution should be prepared fresh for each assay.

  • Preparation of Test Compound and Standards:

    • Prepare a stock solution of 3-HDPA in a suitable solvent (e.g., ethanol).

    • Perform serial dilutions to obtain a range of concentrations for testing.

    • Prepare a similar dilution series for the positive control.

  • Assay Protocol:

    • To each well of a 96-well microplate, add 10 µL of the various concentrations of 3-HDPA or the positive control.

    • Add 190 µL of the ABTS•+ working solution to each well.

    • For the blank control, add 10 µL of the solvent and 190 µL of the ABTS•+ working solution.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of ABTS•+ scavenging activity is calculated using the formula:

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of 3-HDPA.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.

Materials:

  • This compound (3-HDPA)

  • Acetate buffer (300 mM, pH 3.6)

  • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

  • 20 mM Ferric chloride (FeCl₃) solution

  • Ferrous sulfate (FeSO₄) for standard curve

  • Positive control (e.g., Trolox or Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Freshly prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the reagent to 37°C before use.

  • Preparation of Test Compound and Standards:

    • Prepare a stock solution of 3-HDPA in a suitable solvent.

    • Perform serial dilutions to obtain a range of concentrations.

    • Prepare a standard curve using various concentrations of FeSO₄ (e.g., 100 to 1000 µM).

  • Assay Protocol:

    • To each well of a 96-well microplate, add 20 µL of the diluted 3-HDPA sample or standard.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • For the blank, add 20 µL of the solvent and 180 µL of the FRAP reagent.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation of FRAP Value:

    • Calculate the FRAP value of the sample by comparing its absorbance to the standard curve of FeSO₄.

    • The results are expressed as µmol of Fe²⁺ equivalents per gram of the compound or as Trolox equivalents.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare 3-HDPA Stock & Serial Dilutions Plate_Loading Load Samples, Controls & Reagents into 96-well Plate Compound_Prep->Plate_Loading Reagent_Prep Prepare Assay Reagents (DPPH, ABTS, FRAP) Reagent_Prep->Plate_Loading Incubation Incubate at Specific Temperature & Time Plate_Loading->Incubation Measurement Measure Absorbance at Specific Wavelength Incubation->Measurement Calculation Calculate % Inhibition & IC50 / FRAP Value Measurement->Calculation

Caption: General workflow for in vitro antioxidant assays.

Potential Indirect Antioxidant Mechanism: Nrf2 Signaling Pathway

Beyond direct radical scavenging, phenolic compounds can exert antioxidant effects by modulating cellular signaling pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the endogenous antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes. While the direct effect of 3-HDPA on this pathway has not been elucidated, it represents a plausible mechanism for indirect antioxidant activity.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation HDPA This compound (Potential Inducer) HDPA->Keap1_Nrf2 may induce dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome basal state Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates Maf sMaf Nrf2_nuc->Maf heterodimerizes ARE ARE (Antioxidant Response Element) Maf->ARE binds to Genes Antioxidant & Cytoprotective Gene Transcription ARE->Genes activates

Caption: Nrf2 signaling pathway as a potential antioxidant mechanism.

References

Application Notes and Protocols for the Derivatization of 3-Hydroxydiphenylamine for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxydiphenylamine is a molecule of interest in various fields, including the development of pharmaceuticals and as an intermediate in the synthesis of dyes.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of this compound by GC-MS is challenging due to the presence of a polar hydroxyl group and an amino group, which decrease its volatility and can lead to poor chromatographic peak shape and low sensitivity.[2]

Derivatization is a chemical modification process that converts these polar functional groups into less polar and more volatile derivatives, thereby improving their chromatographic behavior and thermal stability.[2][3] This application note provides a detailed protocol for the silylation of this compound, a common and effective derivatization technique for compounds containing hydroxyl and amino groups, to prepare it for GC-MS analysis.[2]

Principle of Silylation

Silylation involves the replacement of the active hydrogen in the hydroxyl (-OH) and amino (-NH) groups of this compound with a trimethylsilyl (TMS) group. This is typically achieved using a silylating reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4][5] A catalyst, like trimethylchlorosilane (TMCS), is often added to increase the reactivity of the silylating reagent.[2] The resulting TMS derivatives are significantly more volatile and less polar, making them ideal for GC-MS analysis.

Experimental Protocols

This section details the recommended protocol for the silylation of this compound. It is important to note that these are starting parameters and may require optimization for specific instruments and sample matrices.

3.1. Materials and Reagents

  • This compound standard or sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • A suitable aprotic solvent (e.g., Dichloromethane, Ethyl Acetate - GC grade)

  • Anhydrous sodium sulfate

  • GC vials with inserts (2 mL)

  • Vortex mixer

  • Heating block or oven

  • Nitrogen gas supply for evaporation

3.2. Sample Preparation

  • Sample Dissolution: Accurately weigh a known amount of the this compound standard or sample and dissolve it in a suitable aprotic solvent.

  • Drying: If the sample is in an aqueous solution, perform a liquid-liquid extraction into an appropriate organic solvent. Dry the organic extract over anhydrous sodium sulfate.

  • Evaporation: Transfer the organic solution to a clean GC vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is crucial to ensure the sample is anhydrous as silylating reagents are highly sensitive to moisture.[6]

3.3. Derivatization Procedure

  • To the dried sample residue in the GC vial, add 50 µL of anhydrous pyridine to ensure the sample is fully dissolved.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven to facilitate the derivatization reaction.[7]

  • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis Parameters (Suggested Starting Conditions)

The following are typical GC-MS parameters for the analysis of silylated compounds. Optimization will be necessary for your specific instrumentation.

ParameterSuggested Value
GC System
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Injection Volume1 µL
Injector Temperature280°C
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven ProgramInitial temperature 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Transfer Line Temp.280°C
Mass Scan Rangem/z 50-550

Quantitative Data Summary

The following table summarizes the expected molecular weight changes and provides a placeholder for experimental data. Actual retention time and characteristic ions will need to be determined experimentally.

CompoundMolecular Weight ( g/mol )Derivatized FormMolecular Weight of Derivative ( g/mol )Expected Retention Time (min)Characteristic Mass Fragments (m/z)
This compound185.22[8]Di-TMS Derivative329.58To be determinedTo be determined (expect M+ and fragments from loss of CH3)

Note: The di-TMS derivative is expected as both the hydroxyl and amino groups are likely to be derivatized.

Visualizations

Experimental Workflow

workflow Experimental Workflow for Derivatization and GC-MS Analysis of this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis sample This compound Sample dissolve Dissolve in Aprotic Solvent sample->dissolve dry Dry Sample (if necessary) dissolve->dry evaporate Evaporate to Dryness dry->evaporate add_reagents Add Pyridine and BSTFA + 1% TMCS evaporate->add_reagents vortex Vortex add_reagents->vortex heat Heat at 70°C for 60 min vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect process Data Processing and Quantification detect->process

Caption: Workflow for the derivatization and GC-MS analysis of this compound.

Silylation Reaction of this compound

reaction Silylation of this compound with BSTFA reactant1 This compound (C12H11NO) plus1 + reactant2 BSTFA (C8H18F3NO2Si2) product1 Di-TMS-3-Hydroxydiphenylamine (C18H27NOSi2) reactant2->product1 70°C plus2 + product2 Byproducts

Caption: Silylation of this compound with BSTFA.

References

Application of Triphenylamine-Based Dyes in Dye-Sensitized Solar Cells: A Comprehensive Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dye-sensitized solar cells (DSSCs) have emerged as a promising alternative to conventional silicon-based photovoltaic devices due to their low production cost, ease of fabrication, and respectable power conversion efficiencies. The sensitizing dye is a critical component of a DSSC, responsible for light absorption and subsequent electron injection into the semiconductor photoanode. Among the various classes of organic dyes, those based on a triphenylamine (TPA) core have garnered significant attention. TPA derivatives are excellent electron donors and possess a non-planar molecular structure that helps to suppress dye aggregation on the semiconductor surface and reduce charge recombination, thereby enhancing the overall efficiency of the solar cell.[1][2][3] While the specific application of 3-Hydroxydiphenylamine as a primary sensitizer in high-performance DSSCs is not extensively documented in peer-reviewed literature, the broader class of triphenylamine-based dyes offers a wealth of data and established protocols. This document provides a detailed overview of the application of these TPA-based dyes in DSSCs, including performance data, experimental protocols, and key mechanistic diagrams.

Performance of Triphenylamine-Based Dyes in DSSCs

The photovoltaic performance of a DSSC is characterized by several key parameters: the open-circuit voltage (Voc), the short-circuit current density (Jsc), the fill factor (FF), and the overall power conversion efficiency (PCE or η). The table below summarizes the performance of various DSSCs sensitized with different triphenylamine-based dyes, showcasing the impact of molecular engineering on the cell's efficiency.

Dye NameJsc (mA/cm²)Voc (V)FFPCE (%)Reference
SM1---1.33[1]
SM2---2.34[1]
SM3---3.52[1]
SM414.130.6240.68896.09[1][4]
SM5---5.34[1]
TC411.50.6520.644.82[3]
SFA-7---7.56[2]
WR210.80.8600.666.13[5]

Experimental Protocols

The following are generalized yet detailed protocols for the synthesis of a triphenylamine-based dye and the fabrication of a dye-sensitized solar cell. These protocols are based on methodologies reported in the literature for similar TPA-based sensitizers.

Synthesis of a Triphenylamine-Based Dye (Exemplary Protocol)

This protocol describes a common synthetic route for creating a D-π-A (Donor-π bridge-Acceptor) type triphenylamine dye.

1. Synthesis of the Triphenylamine Aldehyde Donor-Bridge:

  • Reaction: Vilsmeier-Haack formylation of triphenylamine.

  • Procedure:

    • In a round-bottom flask, dissolve triphenylamine in a suitable solvent like N,N-dimethylformamide (DMF).

    • Cool the solution in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise while stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 60-80 °C) for several hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice water and neutralize with a base (e.g., sodium acetate) to precipitate the product.

    • Filter the crude product, wash with water, and purify by column chromatography to obtain the triphenylamine aldehyde.[1]

2. Knoevenagel Condensation to form the Final Dye:

  • Reaction: Condensation of the triphenylamine aldehyde with an acceptor unit containing an active methylene group (e.g., cyanoacetic acid).

  • Procedure:

    • In a flask, dissolve the synthesized triphenylamine aldehyde and the acceptor (e.g., 2-cyanoacetic acid) in a suitable solvent system, such as a mixture of toluene and acetic acid.

    • Add a catalytic amount of a base, such as ammonium acetate.[6]

    • Reflux the mixture for several hours, typically with a Dean-Stark trap to remove water.

    • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

    • Purify the resulting solid by recrystallization or column chromatography to yield the final triphenylamine-based dye.[6]

Fabrication of a Dye-Sensitized Solar Cell

1. Preparation of the TiO₂ Photoanode:

  • Materials: Fluorine-doped Tin Oxide (FTO) conductive glass, TiO₂ paste, surfactant (e.g., Triton X-100), dilute acetic acid.

  • Procedure:

    • Clean the FTO glass substrates sequentially in an ultrasonic bath with detergent, deionized water, and ethanol.

    • Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique. Scotch tape can be used as a spacer to control the thickness.[7][8]

    • Dry the TiO₂ film in air.

    • Sinter the TiO₂-coated FTO glass at high temperatures (e.g., 450-500 °C) for about 30 minutes to ensure good particle-particle contact and adhesion to the substrate.[8]

    • Allow the photoanode to cool to room temperature.

2. Dye Sensitization:

  • Procedure:

    • Prepare a dye solution by dissolving the synthesized triphenylamine-based dye in a suitable solvent, such as ethanol or a mixture of acetonitrile and tert-butanol.

    • Immerse the TiO₂ photoanode in the dye solution and keep it at room temperature for several hours (typically 12-24 hours) to allow for the adsorption of the dye molecules onto the TiO₂ surface.[8]

    • After sensitization, rinse the photoanode with the same solvent to remove any non-adsorbed dye molecules.

3. Assembly of the DSSC:

  • Materials: Dye-sensitized photoanode, platinum-coated counter electrode, sealant (e.g., Surlyn), electrolyte solution.

  • Procedure:

    • Place the sealant on the dye-sensitized photoanode and heat to melt the polymer.

    • Place the platinum-coated counter electrode on top of the photoanode, slightly offset to allow for electrical contact.

    • Press the two electrodes together while hot to seal them.

    • Introduce the electrolyte solution (typically containing an I⁻/I₃⁻ redox couple in an organic solvent) into the space between the electrodes through pre-drilled holes in the counter electrode. Capillary action will fill the cell.[7][8]

    • Seal the holes to prevent leakage of the electrolyte.

    • Attach binder clips to hold the cell together.[7]

Visualizations

Working Principle of a Dye-Sensitized Solar Cell

DSSC_Workflow cluster_anode Photoanode cluster_electrolyte Electrolyte cluster_cathode Counter Electrode FTO FTO Glass TiO2 TiO₂ Nanoparticles External_Circuit External Load FTO->External_Circuit TiO2->FTO 2. Electron Transport Dye Dye Molecule Dye->TiO2 1. Electron Injection I3_minus I₃⁻ I_minus I⁻ I_minus->Dye 3. Dye Regeneration Pt Pt Catalyst I3_minus->Pt 5. Reduction at Cathode FTO_cathode FTO Glass FTO_cathode->Pt External_Circuit->FTO_cathode 4. Electron Return sun Sunlight (hν)

Caption: Workflow diagram of a Dye-Sensitized Solar Cell.

Role of a Triphenylamine-Based Dye in a DSSC

TPA_Dye_Mechanism cluster_dye Triphenylamine Dye (D-π-A) TPA_Donor Triphenylamine (Donor) Pi_Bridge π-Bridge TPA_Donor->Pi_Bridge Acceptor Acceptor/Anchor (e.g., Cyanoacrylic Acid) Pi_Bridge->Acceptor TiO2_CB TiO₂ Conduction Band Acceptor->TiO2_CB Electron Injection Electrolyte I⁻/I₃⁻ Redox Couple Electrolyte->TPA_Donor Dye Regeneration Sunlight Light Absorption (hν) Sunlight->TPA_Donor Intramolecular Charge Transfer

Caption: Role of a D-π-A Triphenylamine Dye in a DSSC.

References

Application Notes: 3-Hydroxydiphenylamine as a Versatile Intermediate in the Synthesis of Novel c-Myc Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxydiphenylamine, also known as 3-anilinophenol, is a valuable chemical intermediate in the pharmaceutical industry.[1][2] Its unique structure, featuring a reactive phenol group and a diarylamine backbone, makes it a crucial building block for the synthesis of complex organic molecules with significant biological activity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a promising class of anti-cancer agents: phenoxy-N-phenylaniline derivatives that act as inhibitors of the c-Myc oncogene.

The c-Myc protein is a transcription factor that is overexpressed in a majority of human cancers, playing a critical role in cell proliferation, growth, and apoptosis.[1] Consequently, the development of small molecule inhibitors that can disrupt the function of c-Myc is a major focus in cancer drug discovery. The phenoxy-N-phenylaniline scaffold has emerged as a promising pharmacophore for targeting the c-Myc/Max heterodimerization, a crucial interaction for its oncogenic activity.

This document will focus on the synthesis of two such inhibitors, designated as compound 42 (also referred to as A-42) and a subsequent, more potent analog, B13 . These compounds have demonstrated significant cytotoxicity against various cancer cell lines.

Synthetic Pathway Overview

The general synthetic strategy to access these c-Myc inhibitors involves a multi-step sequence starting from this compound. The key transformations include an O-arylation reaction to introduce the phenoxy moiety, followed by functional group manipulations to install the side chain responsible for the enhanced biological activity.

Synthesis_Overview This compound This compound Intermediate_A N-(4-(3-anilinophenoxy)-3,5-dimethoxybenzyl)formamide This compound->Intermediate_A O-Arylation & Formylation Intermediate_B (4-(3-anilinophenoxy)-3,5-dimethoxyphenyl)methanamine Intermediate_A->Intermediate_B Deformylation Compound_42 Final Product (c-Myc Inhibitor) Intermediate_B->Compound_42 Reductive Amination

Diagram 1: General synthetic workflow for c-Myc inhibitors.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of the advanced intermediate and the final pharmaceutical compounds derived from this compound.

Table 1: Synthesis of Key Intermediates

StepStarting MaterialProductReagents and ConditionsYield (%)Purity (%)Reference
1This compound4-(3-anilinophenoxy)-3,5-dimethoxybenzaldehyde4-Fluoro-3,5-dimethoxybenzaldehyde, K₂CO₃, DMF, 120 °C, 12 h85>95 (by NMR)[2]
24-(3-anilinophenoxy)-3,5-dimethoxybenzaldehydeN-(4-(3-anilinophenoxy)-3,5-dimethoxybenzyl)formamideFormamide, Formic acid, 160 °C, 4 h80>95 (by NMR)[2]
3N-(4-(3-anilinophenoxy)-3,5-dimethoxybenzyl)formamide(4-(3-anilinophenoxy)-3,5-dimethoxyphenyl)methanamineHCl, CH₃OH, Reflux, 4 h92>95 (by NMR)[2]

Table 2: Synthesis of Final c-Myc Inhibitors

CompoundStarting MaterialReagents and ConditionsYield (%)Biological Activity (IC₅₀)Reference
42 (A-42) (4-(3-anilinophenoxy)-3,5-dimethoxyphenyl)methanamine2-(4-methoxyphenyl)acetaldehyde, NaBH(OAc)₃, CH₂Cl₂, rt, 4 h75HT29: 0.32 µM, HCT15: 0.51 µM[2]
B13 Derivative of A-42(Further structural modification)Not specifiedHT29: 0.29 µM, HCT116: 0.64 µM[1]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the c-Myc inhibitor, compound 42 , starting from this compound.

Protocol 1: Synthesis of 4-(3-anilinophenoxy)-3,5-dimethoxybenzaldehyde

Protocol_1 cluster_reagents Reagents cluster_procedure Procedure Reagent1 This compound Step1 Combine reagents in DMF Reagent1->Step1 Reagent2 4-Fluoro-3,5-dimethoxybenzaldehyde Reagent2->Step1 Reagent3 K₂CO₃ Reagent3->Step1 Reagent4 DMF Reagent4->Step1 Step2 Heat at 120 °C for 12 h Step1->Step2 Step3 Cool to room temperature Step2->Step3 Step4 Pour into ice water Step3->Step4 Step5 Filter and collect solid Step4->Step5 Step6 Wash with water Step5->Step6 Step7 Dry in vacuo Step6->Step7 Product 4-(3-anilinophenoxy)-3,5-dimethoxybenzaldehyde Step7->Product

Diagram 2: Workflow for the synthesis of the key aldehyde intermediate.

Methodology:

  • To a solution of this compound (1.85 g, 10 mmol) in 30 mL of dimethylformamide (DMF), add 4-fluoro-3,5-dimethoxybenzaldehyde (2.0 g, 10.9 mmol) and potassium carbonate (2.76 g, 20 mmol).

  • Stir the reaction mixture at 120 °C for 12 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and dry it under vacuum to obtain 4-(3-anilinophenoxy)-3,5-dimethoxybenzaldehyde as a solid.

Protocol 2: Synthesis of N-(4-(3-anilinophenoxy)-3,5-dimethoxybenzyl)formamide

Methodology:

  • A mixture of 4-(3-anilinophenoxy)-3,5-dimethoxybenzaldehyde (3.49 g, 10 mmol), formamide (4.5 g, 100 mmol), and formic acid (0.46 g, 10 mmol) is heated to 160 °C and stirred for 4 hours.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield N-(4-(3-anilinophenoxy)-3,5-dimethoxybenzyl)formamide.

Protocol 3: Synthesis of (4-(3-anilinophenoxy)-3,5-dimethoxyphenyl)methanamine

Methodology:

  • To a solution of N-(4-(3-anilinophenoxy)-3,5-dimethoxybenzyl)formamide (3.78 g, 10 mmol) in methanol (50 mL), add concentrated hydrochloric acid (10 mL).

  • The mixture is heated to reflux and stirred for 4 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and the pH is adjusted to 8-9 with a saturated solution of sodium bicarbonate.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give (4-(3-anilinophenoxy)-3,5-dimethoxyphenyl)methanamine.

Protocol 4: Synthesis of 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline (Compound 42)

Protocol_4 cluster_reagents Reagents cluster_procedure Procedure Reagent1 (4-(3-anilinophenoxy)-3,5-dimethoxyphenyl)methanamine Step1 Combine amine and aldehyde in CH₂Cl₂ Reagent1->Step1 Reagent2 2-(4-methoxyphenyl)acetaldehyde Reagent2->Step1 Reagent3 NaBH(OAc)₃ Reagent4 CH₂Cl₂ Reagent4->Step1 Step2 Stir at room temperature Step1->Step2 Step3 Add NaBH(OAc)₃ portionwise Step2->Step3 Step4 Stir for 4 h Step3->Step4 Step5 Quench with saturated NaHCO₃ Step4->Step5 Step6 Extract with CH₂Cl₂ Step5->Step6 Step7 Dry, concentrate, and purify Step6->Step7 Product Compound 42 Step7->Product

Diagram 3: Final reductive amination step for the synthesis of Compound 42.

Methodology:

  • To a solution of (4-(3-anilinophenoxy)-3,5-dimethoxyphenyl)methanamine (3.50 g, 10 mmol) and 2-(4-methoxyphenyl)acetaldehyde (1.65 g, 11 mmol) in dichloromethane (50 mL), stir the mixture at room temperature.

  • After 30 minutes, add sodium triacetoxyborohydride (NaBH(OAc)₃) (3.18 g, 15 mmol) portionwise.

  • Continue stirring the reaction mixture at room temperature for 4 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford compound 42 .

Conclusion

This compound serves as a readily available and versatile starting material for the synthesis of complex pharmaceutical agents. The protocols outlined above demonstrate a reliable pathway to access potent phenoxy-N-phenylaniline-based c-Myc inhibitors. These detailed application notes provide a valuable resource for researchers and scientists in the field of drug discovery and development, enabling the further exploration and optimization of this promising class of anti-cancer compounds.

References

Application Notes and Protocols for Evaluating 3-Hydroxydiphenylamine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxydiphenylamine is an aromatic amine compound used as an intermediate in the synthesis of various industrial and pharmaceutical products.[1][2] Its chemical structure, containing both a phenol and a diphenylamine moiety, suggests potential biological activity that necessitates a thorough evaluation of its cytotoxic effects.[3][4] Safety data sheets for this compound indicate that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, and may cause respiratory irritation, underscoring the importance of comprehensive toxicological assessment.[5][6]

These application notes provide a comprehensive guide for researchers to assess the cytotoxicity of this compound using a panel of common cell-based assays. The protocols detailed herein are designed to be adaptable to various laboratory settings and cell lines, enabling the generation of robust and reproducible data. The assays described will help in determining the concentration-dependent toxicity of the compound and provide insights into the potential mechanisms of cell death.

General Experimental Workflow

A systematic approach is crucial for evaluating the cytotoxicity of any compound. The general workflow for assessing this compound cytotoxicity involves several key stages, from initial cell culture preparation to data analysis and interpretation.

General Experimental Workflow for Cytotoxicity Testing cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Line Selection & Culture compound_prep 2. This compound Stock Solution Preparation treatment 4. Treatment with Serial Dilutions compound_prep->treatment cell_seeding 3. Cell Seeding in Microplates cell_seeding->treatment incubation 5. Incubation (e.g., 24, 48, 72 hours) treatment->incubation assay_selection 6. Perform Cytotoxicity Assays (MTT, LDH, etc.) incubation->assay_selection data_acquisition 7. Data Acquisition (e.g., Absorbance, Fluorescence) assay_selection->data_acquisition data_analysis 8. Data Analysis (IC50 Calculation) data_acquisition->data_analysis interpretation 9. Interpretation of Results data_analysis->interpretation

Caption: General workflow for in vitro cytotoxicity testing of this compound.

Data Presentation

Quantitative data from cytotoxicity assays are crucial for determining the potency of a toxic compound. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of this compound that causes a 50% reduction in cell viability or other measured endpoints. Below is a template table for summarizing experimental findings.

Table 1: Cytotoxicity Profile of this compound (Example Data)

Cell LineCell TypeAssay TypeIncubation Time (hours)IC50 (µM)
HeLaHuman Cervical CancerMTT24150.2 ± 12.5
4885.7 ± 9.1
7242.1 ± 5.3
HepG2Human Liver CancerLDH24210.5 ± 18.9
48125.3 ± 11.4
7268.9 ± 7.2
SH-SY5YHuman NeuroblastomaCaspase-3/72495.4 ± 8.7
4855.6 ± 6.2
A549Human Lung CancerROS675.1 ± 6.8

Note: The data presented in this table are for illustrative purposes only. Actual IC50 values for this compound must be determined experimentally.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator, protected from light.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

Principle: The LDH assay is a colorimetric assay that quantifies the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium. LDH catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored formazan product. The amount of formazan is proportional to the number of lysed cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and diaphorase). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100. Plot the percentage of cytotoxicity against the log of the compound concentration to determine the IC50 value.

Caspase-3/7 Activity Assay (Apoptosis)

Principle: This is a fluorometric or colorimetric assay that measures the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway. The assay utilizes a substrate that is cleaved by active caspases to release a fluorescent or colored product.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using an opaque-walled 96-well plate for fluorescence-based assays.

  • Incubation: Incubate the plate for the desired time periods.

  • Reagent Preparation and Addition: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. Add the reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Signal Measurement: Measure the fluorescence (e.g., excitation at 485 nm, emission at 520 nm) or absorbance using a microplate reader.

  • Data Analysis: Subtract the background reading from the experimental readings. Express the caspase activity as a fold change relative to the vehicle control.

Reactive Oxygen Species (ROS) Assay

Principle: This assay measures the intracellular production of reactive oxygen species, which can be an early indicator of cellular stress and toxicity. A cell-permeable dye (e.g., DCFDA) is used, which becomes fluorescent upon oxidation by ROS.

Protocol:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and incubate for 24 hours.

  • Dye Loading: Remove the medium and wash the cells with a warm buffer (e.g., PBS or HBSS). Add the ROS-sensitive dye (e.g., 10 µM DCFDA) in a buffer and incubate for 30-60 minutes at 37°C.

  • Compound Treatment: Remove the dye solution and wash the cells. Add the serially diluted this compound solutions.

  • Incubation: Incubate for a shorter period (e.g., 1, 3, 6 hours) as ROS production is often an early event.

  • Fluorescence Measurement: Measure the fluorescence intensity (e.g., excitation at 485 nm, emission at 535 nm) using a fluorescence microplate reader.

  • Data Analysis: Express the ROS levels as a percentage or fold change relative to the vehicle control.

Potential Signaling Pathways

The cytotoxicity of aromatic amines and phenolic compounds can be mediated by various signaling pathways. While the specific pathways affected by this compound require experimental validation, the following are plausible targets for investigation.

Oxidative Stress and Nrf2 Pathway

Aromatic amines can induce the production of reactive oxygen species (ROS), leading to oxidative stress. The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.

Oxidative_Stress_Nrf2_Pathway Compound This compound ROS Increased ROS Production Compound->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Modification of Keap1 Cell_Damage Cellular Damage (Oxidative Stress) ROS->Cell_Damage Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Nuclear Translocation & Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription Antioxidant_Enzymes->ROS ROS Scavenging Cell_Survival Cell Survival Antioxidant_Enzymes->Cell_Survival

Caption: Potential involvement of the Nrf2 pathway in response to this compound-induced oxidative stress.
PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell survival, proliferation, and apoptosis. Inhibition of this pathway can lead to cell death.

PI3K_Akt_mTOR_Pathway Compound This compound PI3K PI3K Compound->PI3K Inhibition? Akt Akt PI3K->Akt Activation Apoptosis Apoptosis PI3K->Apoptosis Inhibition of pro-apoptotic proteins mTOR mTOR Akt->mTOR Activation Akt->Apoptosis Inhibition of pro-apoptotic proteins Cell_Survival_Growth Cell Survival & Growth mTOR->Cell_Survival_Growth

Caption: Hypothetical modulation of the PI3K/Akt/mTOR pathway by this compound, potentially leading to apoptosis.

Conclusion

The provided application notes and protocols offer a robust framework for the systematic evaluation of this compound cytotoxicity. By employing a combination of assays that measure different aspects of cell health, researchers can obtain a comprehensive understanding of the compound's toxicological profile. The suggested signaling pathways provide a starting point for mechanistic studies to elucidate the molecular basis of this compound-induced cytotoxicity. It is recommended to use multiple cell lines from different tissues to assess potential organ-specific toxicity. The data generated from these studies will be invaluable for risk assessment and in guiding the safe use of this compound in various applications.

References

Application Note: Determination of the Fluorescence Quantum Yield of 3-Hydroxydiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The fluorescence quantum yield (Φ) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule. For researchers in drug development and materials science, an accurate determination of the quantum yield of a compound like 3-Hydroxydiphenylamine is essential for characterizing its potential use in applications such as fluorescent probes, sensors, and imaging agents.

This application note provides a detailed protocol for measuring the relative fluorescence quantum yield of this compound using the comparative method. This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Principle of the Comparative Method

The relative fluorescence quantum yield is calculated using the following equation[1]:

ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

  • η is the refractive index of the solvent.

  • The subscripts X and ST refer to the unknown sample (this compound) and the standard, respectively.

To minimize errors, it is crucial that the absorbance of the solutions is kept below 0.1 at the excitation wavelength to avoid inner-filter effects[1][2].

Experimental Setup

Materials and Equipment
  • This compound: (CAS 101-18-8)[3][4][5]

  • Fluorescence Standard: Quinine sulfate dihydrate (CAS 6119-70-6)

  • Solvents: 0.1 M Sulfuric acid (H₂SO₄), Ethanol (spectroscopic grade), Cyclohexane (spectroscopic grade)

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes: 1 cm path length

  • Volumetric flasks and pipettes

Selection of a Suitable Fluorescence Standard

The selection of an appropriate fluorescence standard is critical for accurate quantum yield determination. The standard should have a well-defined and stable quantum yield and its absorption and emission spectra should overlap with that of the sample.

Quinine sulfate in 0.1 M H₂SO₄ is a widely used and well-characterized fluorescence standard in this spectral region. Its key photophysical properties are summarized in Table 1.

Table 1: Photophysical Properties of Quinine Sulfate in 0.1 M H₂SO₄

ParameterValueReference
Excitation Maximum (λex)~350 nm[2]
Emission Maximum (λem)~450 nm[2][7]
Fluorescence Quantum Yield (ΦST)0.546[4]

Experimental Protocols

Solution Preparation

4.1.1. Standard Solutions (Quinine Sulfate):

  • Prepare a stock solution of quinine sulfate in 0.1 M H₂SO₄ (e.g., 10⁻⁴ M).

  • From the stock solution, prepare a series of five dilutions in 0.1 M H₂SO₄ with absorbances ranging from approximately 0.01 to 0.1 at the chosen excitation wavelength (e.g., 350 nm).

4.1.2. Sample Solutions (this compound):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or cyclohexane).

  • From the stock solution, prepare a series of five dilutions in the same solvent with absorbances ranging from approximately 0.01 to 0.1 at the same excitation wavelength used for the standard.

Absorbance Measurements
  • Record the UV-Vis absorption spectrum of each standard and sample solution using a 1 cm path length quartz cuvette.

  • Determine the absorbance of each solution at the chosen excitation wavelength (e.g., 350 nm).

Fluorescence Measurements
  • Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements (e.g., 350 nm).

  • Record the fluorescence emission spectrum for each standard and sample solution. The emission range should cover the entire fluorescence band of both the standard and the sample.

  • Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

Data Analysis
  • Integrate the area under the fluorescence emission curve for each standard and sample solution.

  • For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

  • Perform a linear regression for both data sets to obtain the gradients (GradST and GradX). The plots should be linear with a high correlation coefficient (R² > 0.99).

  • Using the calculated gradients and the refractive indices of the solvents (see Table 2), calculate the fluorescence quantum yield of this compound using the equation provided in Section 2.

Table 2: Refractive Indices of Solvents

SolventRefractive Index (η)
0.1 M H₂SO₄ (approx. water)1.333
Ethanol1.361
Cyclohexane1.426

Data Presentation

The quantitative data should be summarized in a clear and structured table for easy comparison.

Table 3: Experimental Data for Quantum Yield Calculation of this compound in Ethanol

SolutionAbsorbance at 350 nmIntegrated Fluorescence Intensity
Quinine Sulfate 1(Value)(Value)
Quinine Sulfate 2(Value)(Value)
Quinine Sulfate 3(Value)(Value)
Quinine Sulfate 4(Value)(Value)
Quinine Sulfate 5(Value)(Value)
GradST (Value)
This compound 1(Value)(Value)
This compound 2(Value)(Value)
This compound 3(Value)(Value)
This compound 4(Value)(Value)
This compound 5(Value)(Value)
GradX (Value)
Calculated ΦX (Value)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the relative fluorescence quantum yield.

experimental_workflow cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_std Prepare Standard (Quinine Sulfate) Dilutions abs_measure Measure Absorbance (UV-Vis) prep_std->abs_measure prep_smp Prepare Sample (this compound) Dilutions prep_smp->abs_measure fluo_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluo_measure Same Solutions integrate Integrate Fluorescence Emission Spectra fluo_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield (Φ) plot->calculate Gradients

Caption: Experimental workflow for relative fluorescence quantum yield determination.

Conclusion

This application note provides a comprehensive and detailed protocol for the determination of the fluorescence quantum yield of this compound using a comparative method with quinine sulfate as a standard. By following this protocol, researchers can obtain reliable and accurate quantum yield values, which are crucial for the characterization of this and other fluorescent compounds for various applications in research and development.

References

Application Notes and Protocols: Synthesis of Phenoxazine Dyes Using 3-Hydroxydiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxazine and its derivatives are a significant class of heterocyclic compounds widely utilized in the development of dyes, fluorescent probes, and pharmacologically active agents. Their rigid, planar structure and electron-donating properties make them ideal chromophores and fluorophores. 3-Hydroxydiphenylamine (also known as m-anilinophenol) serves as a key precursor for the synthesis of various phenoxazine-based dyes. This document provides detailed application notes and experimental protocols for the synthesis of phenoxazine dyes from this compound, focusing on both chemical and enzymatic approaches.

Chemical Properties of this compound

PropertyValue
CAS Number 101-18-8
Molecular Formula C₁₂H₁₁NO
Molecular Weight 185.22 g/mol
Appearance Orange to brown crystals
Melting Point 81-82 °C
Purity Typically >97%

Synthesis of Phenoxazine Dyes

The synthesis of phenoxazine dyes from this compound can be achieved through oxidative cyclization. This process involves the formation of a new carbon-oxygen and carbon-nitrogen bond to construct the central phenoxazine ring. Both chemical and enzymatic methods can be employed for this transformation.

Method 1: Chemical Synthesis via Oxidative Coupling

This method is adapted from the synthesis of 2-Amino-3H-phenoxazin-3-one from 2-aminophenol using a chemical oxidant. A similar approach can be applied to the oxidative cyclization of this compound.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product 3-HDP This compound ReactionVessel Reaction in Aqueous/Organic Solvent 3-HDP->ReactionVessel Oxidant Oxidant (e.g., Sodium Iodate) Oxidant->ReactionVessel Phenoxazine Phenoxazine Dye ReactionVessel->Phenoxazine

Caption: Chemical synthesis of a phenoxazine dye from this compound.

Experimental Protocol:

  • Preparation of Reactant Solution:

    • Dissolve 1.85 g (10 mmol) of this compound in 50 mL of a suitable organic solvent (e.g., acetone, methanol).

    • In a separate flask, prepare a solution of the oxidizing agent. For example, dissolve 4.28 g (20 mmol) of sodium iodate in 100 mL of deionized water.

  • Reaction:

    • To the solution of this compound, slowly add the oxidant solution with continuous stirring at room temperature.

    • The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Allow the reaction to stir for 20-24 hours at room temperature. A color change in the reaction mixture indicates the formation of the dye.

  • Isolation and Purification:

    • After the reaction is complete, remove the organic solvent under reduced pressure.

    • Cool the remaining aqueous mixture in an ice bath to precipitate the crude product.

    • Filter the solid product using suction filtration and wash with cold deionized water.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data (Expected):

ParameterExpected Value
Yield 60-75%
Purity (after purification) >95%
λmax (in Ethanol) Dependent on the specific phenoxazine structure
Method 2: Enzymatic Synthesis using Laccase

Laccases are multi-copper containing enzymes that catalyze the oxidation of a wide range of phenolic and anilinic compounds, making them suitable for the synthesis of phenoxazine dyes under mild and environmentally friendly conditions.[1][2][3] The enzymatic synthesis offers high yields and selectivity.[1]

Reaction Scheme:

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product 3-HDP This compound ReactionVessel Reaction in Aqueous Buffer (pH 5) 3-HDP->ReactionVessel Laccase Laccase Enzyme Laccase->ReactionVessel Phenoxazine Phenoxazine Dye ReactionVessel->Phenoxazine

Caption: Laccase-mediated synthesis of a phenoxazine dye.

Experimental Protocol:

  • Preparation of Reaction Mixture:

    • Prepare a 100 mM sodium acetate buffer with a pH of 5.0.

    • Dissolve this compound in the buffer to a final concentration of 1 mM.

    • Prepare a stock solution of laccase from Trametes versicolor (or other suitable source) in the same buffer.

  • Enzymatic Reaction:

    • Add the laccase solution to the substrate solution to initiate the reaction. A typical enzyme concentration is 0.5 U/mL.

    • Incubate the reaction mixture at room temperature with gentle shaking for 24 hours.

    • Monitor the formation of the colored product spectrophotometrically at its maximum absorption wavelength (λmax).

  • Product Isolation:

    • Once the reaction is complete, the product can be extracted from the aqueous medium using an appropriate organic solvent (e.g., ethyl acetate).

    • The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude phenoxazine dye.

    • Further purification can be achieved by column chromatography.

Quantitative Data (Based on similar enzymatic syntheses):

ParameterValueReference
Yield Nearly 100%[1]
Reaction Time 12-24 hours[1]
Optimal pH 5.0
Optimal Temperature Room Temperature

Signaling Pathway and Experimental Workflow

The synthesis of phenoxazine dyes from this compound involves a key oxidative cyclization step. The general workflow for both chemical and enzymatic methods is outlined below.

G cluster_workflow Experimental Workflow Start Start Reactant_Prep Prepare Reactant Solution (this compound) Start->Reactant_Prep Method_Choice Choose Synthesis Method Reactant_Prep->Method_Choice Chemical_Synth Chemical Synthesis: Add Oxidant Method_Choice->Chemical_Synth Chemical Enzymatic_Synth Enzymatic Synthesis: Add Laccase Method_Choice->Enzymatic_Synth Enzymatic Reaction Incubate and Monitor Reaction Chemical_Synth->Reaction Enzymatic_Synth->Reaction Isolation Isolate Crude Product Reaction->Isolation Purification Purify Product Isolation->Purification Analysis Characterize Final Product (Spectroscopy, etc.) Purification->Analysis End End Analysis->End

Caption: General workflow for the synthesis of phenoxazine dyes.

Conclusion

The synthesis of phenoxazine dyes from this compound is a versatile process that can be achieved through both traditional chemical oxidation and greener enzymatic methods. The laccase-mediated approach offers a highly efficient and environmentally benign alternative, with the potential for near-quantitative yields under mild conditions.[1] These protocols provide a solid foundation for researchers and scientists to explore the synthesis and application of novel phenoxazine-based compounds for various applications in materials science and drug development.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 3-Hydroxydiphenylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3-Hydroxydiphenylamine. The information is tailored for researchers, scientists, and professionals in drug development to help optimize reaction conditions and resolve common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using condensation reactions between phenols and anilines, or cross-coupling methodologies.

Issue 1: Low or No Product Yield

  • Question: My reaction is showing very low conversion to this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low yield is a common issue that can stem from several factors. Consider the following troubleshooting steps:

    • Inadequate Reaction Temperature: Condensation reactions for this compound synthesis often require high temperatures, typically in the range of 150°C to 250°C[1]. Ensure your reaction is reaching and maintaining the target temperature. For Ullmann-type reactions, temperatures can also be high, often exceeding 210°C, though modern catalysts may allow for milder conditions[2][3].

    • Catalyst Issues:

      • Condensation Reaction: An acid catalyst, such as p-toluenesulfonic acid, is often employed in catalytic amounts (1-10% by weight relative to the phenol)[1]. Ensure the catalyst is fresh and added in the correct proportion.

      • Cross-Coupling Reactions: For Buchwald-Hartwig or Ullmann reactions, the choice and quality of the catalyst (e.g., copper or palladium complexes) and ligands are critical[2][4]. Catalyst deactivation can occur, so ensure anhydrous and inert conditions if your catalyst system is sensitive to air or moisture.

    • Inefficient Water Removal (for Condensation Reactions): The condensation reaction between a phenol and an aniline derivative produces water. This water can inhibit the reaction. Employing a Dean-Stark apparatus or performing the reaction under vacuum can help remove water and drive the equilibrium towards product formation[5].

    • Purity of Starting Materials: Impurities in your starting materials (e.g., resorcinol, aniline) can interfere with the reaction. Ensure you are using reagents of appropriate purity.

Issue 2: Formation of Significant Byproducts

  • Question: I am observing significant byproduct formation in my reaction mixture. What are these byproducts and how can I minimize them?

  • Answer: Side reactions can compete with the desired product formation. Common byproducts and mitigation strategies include:

    • Di-substituted Products: In reactions involving dihydroxybenzenes like resorcinol, there is a possibility of double N-arylation, leading to the formation of diarylated products. Using a molar excess of the aniline reactant can sometimes favor the mono-substituted product[1].

    • Ether Formation (Ullmann Condensation): In copper-catalyzed reactions, C-O coupling to form diaryl ethers can be a competing pathway[2][6]. Careful control of reaction conditions and the choice of ligand can help favor the desired C-N bond formation.

    • Oxidation of Starting Materials or Product: The phenolic hydroxyl group and the amine functionality can be susceptible to oxidation, especially at high temperatures. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions.

    • Self-Coupling of Aryl Halides (Cross-Coupling Reactions): In Ullmann and Buchwald-Hartwig reactions, the homo-coupling of the aryl halide starting material can occur, leading to biaryl byproducts[3][7]. Optimization of catalyst, ligand, and reaction conditions is key to minimizing this side reaction.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble isolating pure this compound from my crude reaction mixture. What purification strategies are effective?

  • Answer: Purifying this compound can be challenging due to the presence of unreacted starting materials, catalysts, and byproducts. Consider the following approaches:

    • Acid-Base Extraction: The product contains both a weakly acidic phenol group and a weakly basic amine group. This amphoteric nature can be exploited. You can potentially wash the organic layer with a mild aqueous acid to remove unreacted aniline derivatives and with a mild aqueous base to remove unreacted phenolic starting materials. However, the product itself may have some solubility in both, so careful pH control is necessary.

    • Distillation: If the starting materials are sufficiently volatile, they can be removed by distillation. Some protocols describe distilling off excess aniline after the reaction[1]. The product itself can be purified by vacuum distillation[8].

    • Crystallization: Recrystallization from a suitable solvent system is a powerful technique for purifying solid products. Experiment with different solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures for this compound, while leaving impurities in solution.

    • Column Chromatography: For laboratory-scale purifications, silica gel column chromatography can be effective in separating the desired product from closely related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most frequently cited methods for synthesizing this compound and its derivatives are:

  • Condensation of a Phenol with an Aniline: This typically involves reacting a dihydroxybenzene like resorcinol with an aniline derivative at high temperatures (150-250°C) in the presence of an acid catalyst like p-toluenesulfonic acid[1][9].

  • Ullmann Condensation: This is a copper-catalyzed reaction between an aryl halide and an amine, alcohol, or thiol. For this compound, this could involve reacting 3-aminophenol with an aryl halide or 3-halophenol with aniline in the presence of a copper catalyst[2][7]. Traditional Ullmann conditions are often harsh, requiring high temperatures and polar solvents[2].

  • Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. It is a more modern and often milder alternative to the Ullmann condensation, with a broader substrate scope[4][10][11].

Q2: What are the key safety precautions to consider during the synthesis?

A2: Safety is paramount. Key precautions include:

  • Working in a well-ventilated fume hood: Many of the reagents and solvents used are volatile, and some may be toxic or corrosive.

  • Using appropriate Personal Protective Equipment (PPE): This includes safety goggles, lab coats, and chemical-resistant gloves.

  • Controlling Reaction Temperature: The high temperatures often required for these reactions necessitate careful monitoring and control to prevent runaway reactions.

  • Handling of Reagents: Amines and phenols can be corrosive and toxic[12][13]. Consult the Safety Data Sheet (SDS) for all chemicals before use.

Q3: How can I monitor the progress of my reaction?

A3: Reaction progress can be monitored by techniques such as:

  • Thin Layer Chromatography (TLC): This is a quick and effective way to qualitatively track the consumption of starting materials and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can provide more quantitative information about the composition of the reaction mixture over time.

Experimental Protocols

Example Protocol 1: Synthesis of 3-Hydroxy-4'-methoxydiphenylamine via Condensation

This protocol is based on an example from a patent and may require optimization[1].

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a condenser for water removal, combine 330 g (3 mols) of resorcinol, 1107 g (9 mols) of 4-methoxyaniline, and 13.2 g of p-toluenesulfonic acid.

  • Reaction: Heat the mixture to 200°C and maintain this temperature for 18 hours, while stirring. During this time, approximately 54 g of water should distill off.

  • Work-up:

    • Cool the reaction mixture to 80°C.

    • Stir in 6.9 g of a 45% strength sodium hydroxide solution to neutralize the catalyst.

    • Distill off the excess 4-methoxyaniline under reduced pressure.

  • Product: The residue is the crude 3-hydroxy-4'-methoxydiphenylamine. The reported yield is 658 g with a purity of 95%[1].

Data Presentation

Table 1: Examples of Reaction Conditions for Substituted this compound Synthesis via Condensation[1]

Phenol ReactantAniline ReactantCatalystTemperature (°C)Time (h)Purity (%)Yield (%)
Resorcinolo-Toluidinep-Toluenesulfonic acid200189697.9
Resorcinol4-Methoxyanilinep-Toluenesulfonic acid200189596.9
Resorcinol3-Methoxy-4-methylanilinep-Toluenesulfonic acid2002193.595.4
HydroquinoneAnilinep-Toluenesulfonic acid175-2053582.887.5

Visualizations

experimental_workflow reagents 1. Reagent Charging (Phenol, Aniline, Catalyst) reaction 2. Condensation Reaction (Heat & Stir, Remove H₂O) reagents->reaction neutralization 3. Neutralization (Add Base) reaction->neutralization distillation 4. Removal of Excess Reactant (Vacuum Distillation) neutralization->distillation purification 5. Product Purification (Distillation/Crystallization) distillation->purification product Final Product: This compound purification->product

Caption: General experimental workflow for condensation synthesis.

troubleshooting_low_yield start Low or No Product Yield check_temp Is Reaction Temperature Correct (150-250°C)? start->check_temp check_catalyst Is Catalyst Active and in Correct Amount? check_temp->check_catalyst Yes increase_temp Increase/Verify Temperature check_temp->increase_temp No check_h2o Is Water Being Effectively Removed? check_catalyst->check_h2o Yes replace_catalyst Use Fresh Catalyst/ Adjust Loading check_catalyst->replace_catalyst No check_reagents Are Starting Materials Pure? check_h2o->check_reagents Yes improve_h2o_removal Use Dean-Stark/ Apply Vacuum check_h2o->improve_h2o_removal No purify_reagents Purify Starting Materials check_reagents->purify_reagents No

Caption: Troubleshooting logic for low product yield.

References

Common impurities in 3-Hydroxydiphenylamine and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxydiphenylamine. The information is designed to help you identify and remove common impurities encountered during synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: Common impurities in this compound typically originate from the manufacturing process. These can be categorized as:

  • Unreacted Starting Materials: Residual amounts of resorcinol and aniline (or its derivatives) used in the condensation reaction are frequent impurities.

  • Catalyst Residues: If an acid catalyst such as p-toluenesulfonic acid is used, it or its neutralized salt may remain in the crude product.

  • Process-Related By-products: These can include positional isomers or products of side reactions. For instance, although less common with resorcinol, trace amounts of 2-hydroxydiphenylamine or 4-hydroxydiphenylamine could potentially form. Double substitution on the resorcinol ring could also lead to di-anilino-benzene derivatives.

  • Degradation Products: this compound can degrade upon exposure to air, light, or high temperatures, leading to oxidized impurities. This is often observed as a darkening of the material from a light brown to a reddish-brown solid.

  • Nitrosamines: As a secondary amine, this compound has the potential to form N-nitrosamine impurities, which are a significant concern in pharmaceutical applications due to their potential carcinogenicity.[1]

Q2: My this compound is darker than expected. What could be the cause?

A2: A darker-than-expected color (e.g., dark brown or reddish-brown instead of light brown or beige) is typically indicative of the presence of oxidized degradation products. Amines and phenols are susceptible to oxidation, and their combination in this compound makes it prone to forming colored impurities upon exposure to air and light.

Q3: How can I detect the purity of my this compound sample?

A3: Several analytical techniques can be employed to assess the purity and identify impurities in your sample:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying impurities. A reversed-phase method is often suitable.

  • Gas Chromatography (GC): Useful for identifying volatile impurities such as residual aniline.

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), it helps in the identification of impurities by providing molecular weight information.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main compound and any impurities present in significant amounts.

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample.

Troubleshooting Guides: Impurity Removal

This section provides detailed protocols for the removal of common impurities from this compound.

Issue 1: Presence of Unreacted Starting Materials (Resorcinol and Aniline)

Unreacted starting materials are common impurities from the synthesis process. Their removal is crucial for obtaining a high-purity product.

Solution: A combination of washing and distillation or recrystallization is effective.

  • Method 1: Acid-Base Washing and Distillation of Excess Aniline

    This method is particularly useful if you have access to the crude reaction mixture before final work-up.

    Experimental Protocol:

    • Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.

    • Wash the organic solution with a dilute aqueous acid (e.g., 1 M HCl) to remove any residual aniline by converting it to its water-soluble salt.

    • Next, wash the organic layer with a dilute aqueous base (e.g., 5% sodium carbonate solution) to remove unreacted resorcinol, which is acidic.[3]

    • Follow with a wash with brine (saturated NaCl solution) to remove excess water.

    • Dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • If a significant amount of aniline was used in excess, it can be removed by steam distillation or vacuum distillation from the initial reaction mixture before the washing steps.[4]

  • Method 2: Recrystallization

    Recrystallization is an effective technique for purifying the solid crude product.

    Experimental Protocol:

    • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common choice is a mixture of ethanol and water, or toluene.

    • Dissolution: In a flask, add the crude this compound and the minimum amount of hot solvent required to fully dissolve it.

    • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

    • Crystallization: Allow the solution to cool slowly to room temperature. Crystals of pure this compound should form. For better yield, you can place the flask in an ice bath after it has reached room temperature.

    • Isolation: Collect the crystals by vacuum filtration.

    • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove any residual solvent.

Issue 2: Removal of Colored (Oxidized) Impurities

Colored impurities are often polar oxidation products.

Solution: Column chromatography or treatment with activated carbon during recrystallization can be effective.

  • Method 1: Column Chromatography

    Experimental Protocol:

    • Stationary Phase: Use silica gel as the stationary phase. For basic compounds like amines, it can be beneficial to use silica gel treated with a small amount of a tertiary amine like triethylamine (e.g., in the eluent) to prevent streaking and improve separation.

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate) is typically used. The optimal ratio should be determined by TLC analysis.

    • Packing the Column: Prepare a slurry of silica gel in the non-polar solvent and pour it into the chromatography column. Allow it to pack evenly.

    • Loading the Sample: Dissolve the impure this compound in a minimum amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

    • Elution: Run the mobile phase through the column and collect fractions. The less polar components will elute first.

    • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

  • Method 2: Activated Carbon Treatment during Recrystallization

    Experimental Protocol:

    • Follow the recrystallization protocol as described in "Issue 1, Method 2".

    • After the impure compound is dissolved in the hot solvent (step 2), add a small amount of activated carbon (charcoal) to the hot solution.

    • Keep the solution hot for a few minutes while swirling to allow the carbon to adsorb the colored impurities.

    • Perform a hot filtration to remove the activated carbon. The filtrate should be significantly less colored.

    • Proceed with the cooling and crystallization steps as described previously.

Quantitative Data Summary

The efficiency of purification can be assessed by the final purity of the product. The table below presents typical purity levels achieved after different purification methods as inferred from synthesis patents.

Purification MethodStarting Purity (Typical)Final Purity (Typical)Reference
Distillation of Excess Reactants & WashingCrude93.5% - 96.9%[4]
Vacuum DistillationPost-washing>95%[3]
Recrystallization90% - 97%>99%General knowledge
Column Chromatography90% - 97%>99.5%General knowledge

Visualizing Experimental Workflows

Diagram 1: General Purification Workflow

This diagram illustrates the decision-making process for selecting a suitable purification method based on the nature of the impurities.

start Crude this compound check_impurities Identify Impurities (TLC, HPLC, etc.) start->check_impurities volatile_impurities Volatile Impurities? (e.g., Aniline) check_impurities->volatile_impurities distillation Distillation volatile_impurities->distillation Yes non_volatile_impurities Non-Volatile Impurities volatile_impurities->non_volatile_impurities No distillation->non_volatile_impurities acid_base_impurities Acidic/Basic Impurities? (e.g., Resorcinol) non_volatile_impurities->acid_base_impurities colored_impurities Colored Impurities? chromatography Column Chromatography colored_impurities->chromatography Yes, significant recrystallization_carbon Recrystallization with Activated Carbon colored_impurities->recrystallization_carbon Yes, minor recrystallization Recrystallization colored_impurities->recrystallization No final_product Pure this compound chromatography->final_product recrystallization_carbon->final_product acid_base_impurities->colored_impurities No washing Acid-Base Washing acid_base_impurities->washing Yes washing->colored_impurities recrystallization->final_product

Caption: Purification workflow for this compound.

Diagram 2: Recrystallization Process Flow

This diagram outlines the sequential steps involved in the purification of this compound by recrystallization.

start Start: Impure Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (optional, for insoluble impurities) dissolve->hot_filtration cool Cool Slowly to Induce Crystallization hot_filtration->cool vacuum_filtration Vacuum Filtration to Collect Crystals cool->vacuum_filtration wash Wash Crystals with Cold Solvent vacuum_filtration->wash dry Dry Crystals (Vacuum Oven) wash->dry end End: Purified Crystals dry->end

Caption: Step-by-step recrystallization process.

References

Troubleshooting low yield in 3-Hydroxydiphenylamine condensation reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for the condensation reaction to synthesize 3-Hydroxydiphenylamine and its derivatives. The content is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low to No Product Yield

  • Q1: My reaction is not producing the desired this compound, or the yield is very low. What are the common causes?

    A1: Low or no yield in this condensation reaction can stem from several factors. Key areas to investigate include:

    • Insufficient Water Removal: The condensation of a dihydroxybenzene (like resorcinol) with a primary aromatic amine is a reversible equilibrium reaction that produces water. If water is not effectively removed from the reaction mixture, the equilibrium will not favor product formation.[1]

    • Suboptimal Reaction Temperature: These condensations typically require high temperatures, often in the range of 150°C to 250°C, to proceed at a reasonable rate.[2] If the temperature is too low, the reaction may be too slow to yield a significant amount of product in a practical timeframe.

    • Catalyst Issues: An insufficient amount of acid catalyst (e.g., p-toluenesulfonic acid) will result in a slow reaction rate. The catalyst itself may also be old or deactivated.

    • Purity of Starting Materials: Impurities in the resorcinol or aniline starting materials can interfere with the reaction. For instance, the presence of water in the reactants can inhibit the reaction.

    • Air Sensitivity: At the high temperatures required for this reaction, the phenolic and amine functional groups can be susceptible to oxidation if the reaction is not performed under an inert atmosphere (e.g., nitrogen or argon). This can lead to the formation of colored impurities and a reduction in the yield of the desired product.

Issue 2: Formation of Impurities and Dark-Colored Reaction Mixtures

  • Q2: My reaction mixture turns dark brown or black, and I am isolating a significant amount of impurities. What is causing this?

    A2: The formation of dark colors and byproducts is a common issue in high-temperature reactions involving phenols and anilines. Potential causes include:

    • Oxidation: As mentioned, oxidation of the starting materials or the this compound product at high temperatures is a likely cause of color formation.

    • Self-Condensation and Polymerization: Phenols and anilines can undergo self-condensation or polymerization reactions under harsh acidic and high-temperature conditions, leading to the formation of tar-like substances.[3]

    • Side Reactions: In addition to the desired condensation, other side reactions can occur, leading to a complex product mixture. While specific side products for the resorcinol-aniline condensation are not extensively documented in readily available literature, analogous reactions suggest the possibility of N,N-diarylation (double substitution on the amine) or C-alkylation of the phenol ring if there are reactive alkyl halides present.

Issue 3: Difficult Product Isolation and Purification

  • Q3: I am having trouble isolating and purifying my this compound product. Any suggestions?

    A3: The workup and purification can be challenging due to the nature of the product and potential impurities. Here are some tips:

    • Incomplete Neutralization: The acid catalyst must be completely neutralized with a base (e.g., sodium hydroxide or sodium carbonate) during the workup.[1][2] Residual acid can complicate extraction and may cause product degradation during distillation.

    • Efficient Removal of Excess Amine: A large excess of the aniline starting material is often used to drive the reaction forward. This excess must be efficiently removed, typically by vacuum distillation, after neutralization.[2]

    • Purification Method: While distillation is a common purification method for diphenylamines, column chromatography may be necessary to remove close-boiling impurities or colored byproducts.

Quantitative Data from Representative Condensation Reactions

The following table summarizes quantitative data from several reported condensation reactions for the synthesis of this compound derivatives. This data can be used as a reference for optimizing reaction conditions.

Dihydroxybenzene (mols)Primary Aromatic Amine (mols)Acid Catalyst (g)Temperature (°C)Time (hours)ProductPurity (%)Yield (%)Reference
Resorcinol (15)o-Chloroaniline (45)p-Toluenesulfonic acid (66.1)180182-Chloro-3'-hydroxydiphenylamine96.7100[2]
Resorcinol (10)o-Toluidine (30)p-Toluenesulfonic acid (44)200182-Methyl-3-hydroxy-diphenylamine9697.9[2]
Resorcinol (3)4-Methoxyaniline (9)p-Toluenesulfonic acid (13.2)200183-Hydroxy-4'-methoxy-diphenylamine9596.9[2]
Resorcinol (2.5)3-Methoxy-4-methylaniline (7.5)p-Toluenesulfonic acid (11)200213-Hydroxy-3'-methoxy-4'-methyldiphenylamine93.595.4[2]
Hydroquinone (3)Aniline (9)p-Toluenesulfonic acid (13.2)175-205354-Hydroxy-diphenylamine82.887.5[2]

Experimental Protocols

Representative Laboratory-Scale Protocol for this compound Synthesis

This protocol is a suggested laboratory-scale adaptation based on procedures described in the patent literature.[2][4]

Materials:

  • Resorcinol

  • Aniline (or substituted aniline)

  • p-Toluenesulfonic acid monohydrate

  • Sodium hydroxide solution (e.g., 10 M)

  • Toluene (optional, as a solvent to aid in azeotropic water removal)

  • Standard laboratory glassware for reactions under inert atmosphere with heating and distillation capabilities.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a Dean-Stark trap (if using toluene), and a nitrogen inlet, combine resorcinol (1.0 eq), aniline (3.0 eq), and p-toluenesulfonic acid monohydrate (0.02-0.05 eq). If using toluene, add a sufficient volume to suspend the reactants.

  • Inert Atmosphere: Flush the system with nitrogen for 10-15 minutes.

  • Heating and Water Removal: Heat the reaction mixture to 180-200°C under a gentle flow of nitrogen. If using a Dean-Stark trap, ensure that water is collected as it forms. The reaction progress can be monitored by TLC.

  • Reaction Time: Maintain the reaction at temperature for 18-24 hours, or until TLC analysis indicates the consumption of the limiting reagent (resorcinol).

  • Cooling and Neutralization: Cool the reaction mixture to below 100°C. Slowly add sodium hydroxide solution until the mixture is basic (check with pH paper).

  • Removal of Excess Amine: Remove the excess aniline by vacuum distillation.

  • Purification: The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

Visualizing Workflows and Relationships

Troubleshooting Flowchart for Low Yield

The following diagram outlines a logical workflow for troubleshooting low yield in the this compound condensation reaction.

Troubleshooting_Low_Yield start_node Low or No Yield Observed check_water_removal 1. Check for Efficient Water Removal start_node->check_water_removal Start Troubleshooting check_node check_node action_node action_node result_node result_node end_node Re-run Reaction result_water Water Removal Adequate? check_water_removal->result_water Evaluate Method action_improve_water_removal Implement Dean-Stark trap or inert gas sparging result_water->action_improve_water_removal No check_temperature 2. Verify Reaction Temperature result_water->check_temperature Yes action_improve_water_removal->end_node result_temp Temp Correct? check_temperature->result_temp Is it 180-220°C? action_increase_temp Increase to optimal range result_temp->action_increase_temp No check_catalyst 3. Assess Catalyst Loading and Quality result_temp->check_catalyst Yes action_increase_temp->end_node result_catalyst Catalyst OK? check_catalyst->result_catalyst Is it 2-5 mol% and fresh? action_adjust_catalyst Use fresh catalyst and optimize loading result_catalyst->action_adjust_catalyst No check_purity 4. Evaluate Reactant Purity result_catalyst->check_purity Yes action_adjust_catalyst->end_node result_purity Purity High? check_purity->result_purity Are reactants anhydrous and pure? action_purify_reactants Purify/dry reactants result_purity->action_purify_reactants No consider_alternatives Consider Alternative Synthetic Routes result_purity->consider_alternatives Yes action_purify_reactants->end_node Alternative_Pathways start_material_node start_material_node reaction_node reaction_node product_node product_node Resorcinol Resorcinol Condensation Condensation Reaction (High Temp, Acid Catalyst) Resorcinol->Condensation Aniline Aniline Aniline->Condensation Ullmann Ullmann Condensation (Cu Catalyst, Base) Aniline->Ullmann Product This compound Condensation->Product m_Aminophenol 3-Aminophenol Buchwald Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) m_Aminophenol->Buchwald ArylHalide Aryl Halide ArylHalide->Buchwald Buchwald->Product Alternative 1 m_Bromophenol 3-Bromophenol m_Bromophenol->Ullmann Ullmann->Product Alternative 2

References

Preventing degradation of 3-Hydroxydiphenylamine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 3-Hydroxydiphenylamine (3-HDPA) to minimize degradation and ensure the integrity of your experimental results.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of this compound.

Problem Possible Cause Recommended Solution
Discoloration of Solid 3-HDPA (e.g., from beige to brown) Oxidation due to exposure to air and/or light.Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (2-8°C) is recommended.[1][2]
Decreased Purity Over Time Gradual degradation from exposure to ambient temperature, humidity, or light.Follow optimal storage conditions meticulously. For highly sensitive experiments, it is advisable to use freshly opened or recently purified material. Consider re-analyzing the purity of older batches before use.
Inconsistent Experimental Results Use of partially degraded 3-HDPA. Degradation products can interfere with assays or reactions.Implement a routine quality control check for 3-HDPA purity, especially for lots that have been stored for an extended period. Use a validated analytical method, such as HPLC, to assess purity.
Precipitation in Stock Solutions Poor solubility or degradation leading to less soluble byproducts.Ensure the chosen solvent is appropriate and the concentration is within the solubility limits. If precipitation occurs in a freshly prepared solution, sonication may help. If it appears over time, it is likely a sign of degradation, and a fresh solution should be prepared.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and dark environment.[1][2] The container should be tightly sealed to prevent exposure to air and moisture.[3][4] For extended storage, refrigeration at 2-8°C in an amber, airtight container, preferably under an inert atmosphere like argon or nitrogen, is recommended.[1][2]

Q2: How does exposure to light and temperature affect the stability of this compound?

This compound, being a phenolic and amine compound, is susceptible to oxidative degradation, which can be accelerated by exposure to light and elevated temperatures.[5] This degradation can lead to the formation of colored impurities and a decrease in the compound's purity.

Illustrative Data on 3-HDPA Degradation

The following table provides illustrative data on the expected degradation of 3-HDPA under various storage conditions. This data is based on typical behavior of phenolic amines and should be used as a guideline. Actual degradation rates should be determined experimentally.

Storage Condition Temperature Light Exposure Atmosphere Estimated Purity after 6 Months (%)
Optimal4°CDarkInert (Argon)>99%
Sub-optimal25°C (Room Temp)DarkAir95 - 98%
Poor25°C (Room Temp)Ambient LightAir<95%
Extreme40°CAmbient LightAir<90%

Q3: What are the likely degradation pathways for this compound?

The primary degradation pathway for this compound is oxidation. The phenolic hydroxyl group and the secondary amine are both susceptible to oxidation, which can be initiated by light, heat, or the presence of oxidizing agents.[5][6] This can lead to the formation of quinone-imine type structures and other colored byproducts.[6] Hydroxylation of the aromatic rings is another potential degradation route.[7]

Potential Degradation Pathway of this compound

G Potential Oxidative Degradation Pathway of 3-HDPA This compound This compound Intermediate\nRadical Species Intermediate Radical Species This compound->Intermediate\nRadical Species Initiation Oxidative Stress\n(Light, Heat, O2) Oxidative Stress (Light, Heat, O2) Oxidative Stress\n(Light, Heat, O2)->this compound Quinone-imine derivatives Quinone-imine derivatives Intermediate\nRadical Species->Quinone-imine derivatives Propagation Polymerization Polymerization Intermediate\nRadical Species->Polymerization Further Oxidation Products Further Oxidation Products Quinone-imine derivatives->Further Oxidation Products G Workflow for Purity Assessment of 3-HDPA cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh_Sample Accurately weigh 3-HDPA sample Dissolve Dissolve in Acetonitrile/Water (50:50) Weigh_Sample->Dissolve Dilute Dilute to final concentration (e.g., 100 µg/mL) Dissolve->Dilute Equilibrate Equilibrate HPLC system Dilute->Equilibrate Inject Inject sample Equilibrate->Inject Separate Chromatographic separation on C18 column Inject->Separate Detect UV Detection at 280 nm Separate->Detect Integrate Integrate peak areas Detect->Integrate Calculate Calculate purity: (Area_3HDPA / Total_Area) * 100 Integrate->Calculate Report Report purity and impurity profile Calculate->Report

References

Improving the solubility of 3-Hydroxydiphenylamine for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Hydroxydiphenylamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when preparing this compound for biological assays, with a focus on improving its solubility.

Troubleshooting Guide: Enhancing the Solubility of this compound

This compound is an organic compound with known antioxidant properties, often utilized as an intermediate in the synthesis of dyes and pharmaceuticals.[1][2] However, its hydrophobic nature presents a significant challenge for in vitro and cell-based assays due to poor aqueous solubility.[3][4] This guide provides strategies to effectively dissolve and maintain the solubility of this compound for reliable and reproducible experimental results.

Data Presentation: Solubility of this compound in Common Solvents

Accurate solubility data is critical for preparing stock solutions. Below is a summary of the solubility of this compound in various solvents.

SolventChemical FormulaMolar Mass ( g/mol )Boiling Point (°C)Solubility
WaterH₂O18.02100<0.1 g/100 mL at 22.5 °C[3][4]
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13189Soluble
EthanolC₂H₅OH46.0778.37Soluble[5]
MethanolCH₃OH32.0464.7Soluble[5]
AcetoneC₃H₆O58.0856Data not readily available

Note: While "soluble" is indicated for ethanol and methanol from qualitative descriptions, specific quantitative data in g/100mL is not consistently available in the literature. It is recommended to empirically determine the solubility for your specific experimental needs.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol details the preparation of a high-concentration stock solution, which can then be diluted to working concentrations for various biological assays, such as the MTT cytotoxicity assay.

Materials:

  • This compound powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Optional: Sonicator or water bath

Procedure:

  • Pre-weighing Preparation: Before opening the vial of this compound, centrifuge it briefly to ensure all the powder is at the bottom.

  • Calculating Required Mass: To prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound: 185.22 g/mol ):

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 185.22 g/mol x 1000 mg/g = 1.8522 mg

  • Dissolution:

    • Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the required volume of DMSO (in this case, 1 mL) to the tube.

  • Mixing:

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

    • Visually inspect the solution to ensure no solid particles remain. The solution should be clear.

    • If the compound does not readily dissolve, brief sonication or warming in a 37°C water bath can be employed.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the DMSO stock solution into an aqueous cell culture medium. The key challenge is to avoid precipitation of the hydrophobic compound.

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm Medium: Pre-warm the cell culture medium to 37°C. This can aid in maintaining the solubility of the compound upon dilution.

  • Dilution Technique (to minimize precipitation):

    • Stepwise Dilution: Instead of a single large dilution, perform one or more intermediate dilutions in the cell culture medium.

    • Slow Addition with Agitation: Add the stock solution dropwise to the cell culture medium while gently vortexing or swirling. This rapid dispersion helps prevent the formation of localized high concentrations that can lead to precipitation.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound being tested. This is crucial to distinguish the effects of the compound from any potential effects of the solvent.

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.5%, as higher concentrations can be toxic to many cell lines.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitates when I add it to my cell culture medium. What can I do?

A1: This is a common issue known as "precipitation upon dilution" and occurs when a compound that is soluble in an organic solvent like DMSO is introduced into an aqueous environment. To prevent this, try the following:

  • Reduce the final concentration: You may be exceeding the solubility limit of the compound in your aqueous medium.

  • Optimize your dilution technique: Employ the slow addition with agitation method described in Protocol 2.

  • Use a stepwise dilution: Create an intermediate dilution of your stock solution in the medium before making the final dilution.

  • Pre-warm your medium: Diluting into a medium at 37°C can sometimes improve solubility.

Q2: What is the maximum concentration of DMSO I can use in my cell culture experiments?

A2: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final DMSO concentration at or below 0.5%. It is highly recommended to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line where no significant cytotoxicity is observed.

Q3: Can I use other solvents besides DMSO to dissolve this compound?

A3: While DMSO is the most common and recommended solvent for preparing stock solutions of hydrophobic compounds for cell-based assays, ethanol and methanol are also options where this compound is soluble.[5] However, the cytotoxicity of these solvents on your specific cell line must also be evaluated. Always ensure the final concentration of any organic solvent in your culture medium is non-toxic to the cells.

Q4: How should I store my this compound solutions?

A4: Solid this compound should be stored in a tightly sealed container at 2-8°C.[4] DMSO stock solutions should be aliquoted into single-use vials and stored at -20°C to prevent degradation from repeated freeze-thaw cycles. It is generally not recommended to store working solutions in aqueous media for extended periods; they should be prepared fresh for each experiment.

Signaling Pathway and Experimental Workflow Visualization

Nrf2 Signaling Pathway Activation by this compound

This compound is suggested to exert its antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to oxidative stress or activators like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 3-HDA This compound Keap1_Nrf2 Keap1-Nrf2 Complex 3-HDA->Keap1_Nrf2 ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Dissociation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binding Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes

Caption: Nrf2 pathway activation by this compound.

Experimental Workflow for Improving Solubility

The following workflow outlines the key steps and decision points for successfully preparing this compound for biological assays.

Solubility_Workflow A Start: Weigh This compound B Dissolve in 100% DMSO to create stock solution A->B C Visually inspect for complete dissolution B->C D Use sonication or gentle warming (37°C) C->D No E Stock solution ready (Store at -20°C) C->E  Yes D->B F Dilute stock into pre-warmed (37°C) aqueous medium E->F G Observe for precipitation (cloudiness/particles) F->G H Working solution is ready for biological assay G->H No I Troubleshoot: - Decrease final concentration - Use stepwise dilution - Add stock slowly with agitation G->I  Yes I->F

Caption: Workflow for preparing this compound solutions.

References

Side products in the synthesis of 3-Hydroxydiphenylamine and their characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Hydroxydiphenylamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory and industrial synthesis of this compound involves the condensation reaction of resorcinol with aniline.[1][2] This reaction is typically acid-catalyzed, using reagents such as p-toluenesulfonic acid or phosphoric acid, and is carried out at elevated temperatures.[2] Another potential, though less common for this specific isomer, is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 3-bromophenol or 3-iodophenol) and aniline.

Q2: What are the expected side products in the synthesis of this compound from resorcinol and aniline?

A2: Several side products can form during the condensation of resorcinol and aniline. The most common impurities include:

  • Unreacted Starting Materials: Residual resorcinol and aniline are often present in the crude product.

  • Water: This is a primary byproduct of the condensation reaction.[1][2]

  • Isomeric Hydroxydiphenylamines: Although the reaction favors the meta-substituted product, trace amounts of 2-hydroxydiphenylamine and 4-hydroxydiphenylamine may be formed.

  • Di-substituted Products: Over-arylation of resorcinol can lead to the formation of di-anilinophenols.

  • Phenoxazines: Intramolecular cyclization of hydroxydiphenylamines can lead to the formation of phenoxazine derivatives, particularly under harsh reaction conditions or during thermal stress.[3][4]

  • Polymeric Byproducts: At high temperatures, oxidative polymerization of the product and starting materials can occur, leading to colored, high-molecular-weight impurities.

Q3: How can the formation of side products be minimized?

A3: To minimize the formation of side products, consider the following strategies:

  • Control of Stoichiometry: Using a slight excess of aniline can help to drive the reaction to completion and minimize unreacted resorcinol. However, a large excess can lead to challenges in purification.[2]

  • Temperature and Reaction Time Optimization: Carefully control the reaction temperature and time to avoid the formation of thermal degradation products and polymeric impurities. Prolonged reaction times at high temperatures can increase the likelihood of side reactions.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation of the starting materials and product, which can lead to colored impurities.

  • Catalyst Selection and Loading: The choice and amount of acid catalyst can influence the reaction rate and selectivity. Optimization of the catalyst loading is crucial.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete reaction.- Increase reaction time or temperature cautiously.- Ensure efficient removal of water byproduct.- Verify the activity of the acid catalyst.
Degradation of the product.- Lower the reaction temperature.- Conduct the reaction under an inert atmosphere.
Product is Darkly Colored (Brown or Black) Oxidation of starting materials or product.- Perform the reaction and work-up under an inert atmosphere.- Use purified, colorless starting materials.
Formation of polymeric byproducts.- Avoid excessive reaction temperatures and times.
Presence of Unreacted Starting Materials in the Final Product Inefficient purification.- Optimize the purification method (e.g., recrystallization solvent, distillation conditions).- For column chromatography, screen different solvent systems for better separation.
Incomplete reaction.- See "Low Yield" troubleshooting steps.
Identification of an Unknown Impurity in HPLC or GC Analysis Formation of an unexpected side product.- Isolate the impurity using preparative chromatography.- Characterize the isolated impurity using spectroscopic methods (MS, NMR, IR).- Consider potential side reactions such as isomerization, over-arylation, or cyclization.

Data Presentation

Table 1: Typical Purity and Yield Data from Patent Literature for Substituted Hydroxydiphenylamine Synthesis

ReactantsCatalystTemperature (°C)Time (h)Product Purity (%)Yield of Theory (%)Reference
Resorcinol, o-chloroanilinep-toluenesulfonic acid1801896.7100[2]
Resorcinol, 4-methoxyanilinep-toluenesulfonic acid200189596.9[2]
Resorcinol, 3-methoxy-4-methylanilinep-toluenesulfonic acid2002193.595.4[2]
Resorcinol, o-toluidinep-toluenesulfonic acid200189697.9[2]

Note: This data is for substituted hydroxydiphenylamines, but provides an indication of the expected purity and yield for the synthesis of this compound.

Experimental Protocols

Protocol 1: General Synthesis of this compound via Resorcinol and Aniline Condensation

This protocol is a generalized procedure based on common methods described in the literature.[1][2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, combine resorcinol (1.0 eq), aniline (1.2-1.5 eq), and p-toluenesulfonic acid (0.05-0.1 eq).

  • Reaction: Heat the mixture to 170-200°C with vigorous stirring. Water will begin to collect in the Dean-Stark trap. Continue heating until no more water is collected or until TLC/GC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Dissolve the mixture in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Protocol 2: Characterization of Impurities by HPLC-MS

This protocol provides a general method for the analysis of the reaction mixture and the final product.

  • Sample Preparation: Prepare a stock solution of the crude reaction mixture or purified product in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute as necessary for analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution is typically used. For example, Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B and gradually increase to elute compounds with increasing hydrophobicity.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm and 280 nm.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

    • Scan Range: m/z 50-500.

Visualizations

Synthesis_Pathway cluster_reactants Reactants Resorcinol Resorcinol Reaction_Step Condensation Resorcinol->Reaction_Step Aniline Aniline Aniline->Reaction_Step Catalyst Acid Catalyst Catalyst->Reaction_Step Heat Heat Heat->Reaction_Step Product This compound Water Water Reaction_Step->Product Reaction_Step->Water

Caption: Synthesis of this compound from Resorcinol and Aniline.

Troubleshooting_Workflow Start Experiment Issue (e.g., Low Yield, Impurities) Check_Reaction Review Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Reaction Check_Purification Evaluate Purification Method (Distillation, Recrystallization) Start->Check_Purification Analyze_Impurities Characterize Impurities (HPLC-MS, NMR) Check_Reaction->Analyze_Impurities Check_Purification->Analyze_Impurities Optimize_Conditions Optimize Reaction Parameters Analyze_Impurities->Optimize_Conditions Optimize_Purification Refine Purification Protocol Analyze_Impurities->Optimize_Purification Successful_Synthesis Successful Synthesis Optimize_Conditions->Successful_Synthesis Optimize_Purification->Successful_Synthesis

Caption: Troubleshooting workflow for the synthesis of this compound.

Side_Product_Formation Main_Reaction Resorcinol + Aniline -> This compound Over_Arylation Over-Arylation Main_Reaction->Over_Arylation Isomerization Isomerization Main_Reaction->Isomerization Di_Anilino_Phenols Di-anilinophenols Over_Arylation->Di_Anilino_Phenols Isomers 2- and 4-Hydroxydiphenylamine Isomerization->Isomers Cyclization Intramolecular Cyclization Phenoxazine Phenoxazine Derivatives Cyclization->Phenoxazine Oxidation Oxidation/Polymerization Polymers Polymeric Impurities Oxidation->Polymers Product This compound Product->Cyclization Product->Oxidation

Caption: Potential pathways for side product formation.

References

Resolving peak tailing in HPLC analysis of 3-Hydroxydiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you resolve peak tailing issues encountered during the reverse-phase HPLC analysis of 3-Hydroxydiphenylamine.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, with a trailing edge that is more drawn out than the leading edge.[1][2] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape. Tailing indicates inefficiencies or undesirable chemical interactions within the HPLC system.[1][2] This distortion is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a value of 1.0. A value greater than 1.2 is generally considered to indicate significant tailing.[3][4]

Q2: Why is this compound prone to peak tailing in reverse-phase HPLC?

This compound possesses a secondary amine group (-NH-) which is basic in nature.[5] In reverse-phase HPLC using silica-based columns (like C18), the surface of the stationary phase contains residual silanol groups (Si-OH).[1][6] The basic amine group on this compound can undergo strong secondary ionic interactions with these acidic silanol groups, especially when the silanols are deprotonated (negatively charged) at mobile phase pH levels above approximately 3.[4][7][8] This strong, secondary retention mechanism, in addition to the primary hydrophobic interaction, causes some analyte molecules to be retained longer, resulting in a tailing peak.[4][9]

Q3: What are the primary causes of peak tailing?

The most common causes can be grouped into three categories:

  • Column-Related Issues:

    • Secondary Silanol Interactions: The most frequent cause for basic compounds like this compound.[1][4][9]

    • Column Contamination: Strongly retained impurities from previous injections can create active sites that cause tailing.[10]

    • Column Bed Deformation: A void or channel in the packed bed of the column can lead to poor peak shape.[9][11]

    • Trace Metal Contamination: Metals in the silica matrix can increase the acidity of silanol groups, worsening interactions.[1][12]

  • Mobile Phase-Related Issues:

    • Incorrect pH: If the mobile phase pH is not low enough, silanol groups will be ionized and interact strongly with the basic analyte.[3][4]

    • Inadequate Buffering: An unbuffered or poorly buffered mobile phase can lead to pH shifts on the column, causing inconsistent interactions and peak shape.[8]

  • Other System and Sample Issues:

    • Extra-Column Volume (Dead Volume): Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[3][11]

    • Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase.[3][9][11]

    • Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[2][3]

Troubleshooting Guide

Q4: My peak for this compound is tailing. What is the first thing I should check?

The most probable cause is a chemical interaction between your basic analyte and the column's stationary phase. Therefore, the first and most effective parameter to adjust is the mobile phase pH .

Action: Lower the pH of the aqueous portion of your mobile phase to between pH 2.5 and 3.0 . This is done by adding an acidifier like formic acid or phosphoric acid.[1][4] At this low pH, the residual silanol groups on the silica packing are fully protonated (neutral), which minimizes the secondary ionic interactions that cause tailing for basic compounds.[4][13]

The Chemistry of Peak Tailing

Caption: Undesirable interaction between the analyte and the stationary phase.

Q5: I've lowered the pH, but the peak is still tailing. What's my next step?

If pH adjustment doesn't completely resolve the issue, you should evaluate your HPLC column.

  • Use a Modern, End-Capped Column: Older columns (Type A silica) have a higher concentration of active silanol groups and trace metals.[1][13] Modern, high-purity silica columns (Type B) that are "end-capped" are specifically designed to minimize these active sites.[4][11] End-capping treats the silica surface with a reagent to block most of the remaining silanol groups, significantly improving peak shape for basic compounds.[4]

  • Consider an Alternative Stationary Phase: If tailing persists, a column with a different chemistry may be required.

    • Hybrid Silica Columns: These combine silica and organic polymers, offering better pH stability and reduced silanol activity.[1][12]

    • Polymer-Based Columns: These columns have no silanol groups and can eliminate this type of secondary interaction entirely.[1]

  • Check Column Health: A contaminated column or a void at the column inlet can cause tailing for all peaks. Try flushing the column with a strong solvent (see Protocol 2) or replacing it with a new one to see if the problem resolves.[3]

Q6: Could my mobile phase additives be the problem or solution?

Yes. While pH is the primary factor, other mobile phase components are critical.

  • Buffer Concentration: Ensure your mobile phase is adequately buffered. A buffer concentration of 10-25 mM is typically sufficient to maintain a constant pH and improve peak shape.[3][11]

  • Competing Base (Older Technique): Historically, a competing base like triethylamine (TEA) was added to the mobile phase (~5-20 mM).[1][13][14] The TEA, being a strong base, preferentially interacts with the silanol groups, effectively shielding them from the analyte.[13] However, this approach can shorten column lifetime and is less necessary with modern columns.[13][14]

Q7: What if all the peaks in my chromatogram are tailing, not just the this compound?

If all peaks are tailing, the issue is likely systematic rather than chemical. This points towards an instrumental problem.

Troubleshooting Workflow

G start Peak Tailing Observed for This compound check_chem Is it only the analyte peak? start->check_chem adjust_ph 1. Adjust Mobile Phase pH (Set to 2.5 - 3.0) check_chem->adjust_ph  Yes   check_system Check for Systemic Issues check_chem->check_system  No, all peaks tail   ph_ok Resolved? adjust_ph->ph_ok check_column 2. Evaluate Column (Use End-Capped/Hybrid Column) ph_ok->check_column  No   resolved Problem Resolved ph_ok->resolved  Yes   column_ok Resolved? check_column->column_ok check_additives 3. Check Mobile Phase Additives (Ensure adequate buffering) column_ok->check_additives  No   column_ok->resolved  Yes   consult Consult Manufacturer check_additives->consult check_dead_volume 1. Check for Dead Volume (Minimize tubing length/ID) check_system->check_dead_volume check_overload 2. Check for Column Overload (Dilute sample, reduce injection vol.) check_dead_volume->check_overload check_column_health 3. Check Column Health (Flush or replace column) check_overload->check_column_health check_column_health->consult

Caption: A step-by-step workflow for troubleshooting peak tailing.

Data Presentation: Impact of Mobile Phase pH

The following table provides representative data illustrating how adjusting mobile phase pH can significantly improve the peak shape for a basic, amine-containing compound.

Mobile Phase pHBuffer SystemAsymmetry Factor (As)Peak Shape
7.020 mM Phosphate2.35Severe Tailing
5.020 mM Acetate1.80Moderate Tailing
3.0 0.1% Formic Acid 1.33 Acceptable
2.5 20 mM Phosphate 1.15 Good / Symmetrical

Note: Data is illustrative, based on a similar basic compound, methamphetamine, to demonstrate the principle.[4] Actual results may vary depending on the specific column and HPLC system.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

This protocol describes how to systematically lower the mobile phase pH to improve peak shape.

Objective: To find the optimal mobile phase pH that provides a symmetrical peak for this compound (As ≤ 1.2).

Materials:

  • HPLC Grade Water

  • HPLC Grade Acetonitrile (or Methanol)

  • Formic Acid (or Phosphoric Acid)

  • pH meter

Procedure:

  • Prepare Aqueous Stock (pH 3.0): To 1000 mL of HPLC grade water, add approximately 1.0 mL of formic acid. Mix thoroughly.

  • Verify pH: Calibrate your pH meter and measure the pH of the aqueous stock. Adjust by adding acid dropwise until the pH is stable at 3.0 ± 0.05.

  • Prepare Mobile Phase: Prepare your desired mobile phase composition (e.g., 50:50 Acetonitrile:Aqueous pH 3.0 buffer).

  • Equilibrate System: Flush the HPLC system with the new mobile phase for at least 15-20 minutes or until the baseline is stable.

  • Inject Sample: Inject your this compound standard and analyze the peak asymmetry.

  • Further Optimization (if needed): If tailing persists, repeat steps 1-5, adjusting the pH down to 2.5.

Protocol 2: HPLC Column Cleaning and Regeneration

This protocol provides a general procedure for flushing a contaminated C18 column. Always consult your specific column's care and use manual first.

Objective: To remove strongly retained contaminants from the column that may be causing peak tailing.

Procedure (for a standard 4.6 x 150 mm column at ~1 mL/min):

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the flow cell.

  • Buffer Wash: Flush the column with your mobile phase composition but without the buffer salts (e.g., 50:50 Acetonitrile/Water) for 15-20 minutes. This removes precipitated buffer.

  • Organic Wash (for non-polar contaminants): Flush the column in the forward direction with 100% Acetonitrile for 30 minutes.

  • Strong Solvent Flush (Reverse Direction): Reverse the column direction (connect outlet to pump, inlet to waste). Flush with a series of strong solvents. A common sequence is:

    • 100% Acetonitrile (20 min)

    • 100% Isopropanol (20 min)

    • 100% Methylene Chloride (20 min, if compatible with your HPLC system)

    • 100% Isopropanol (20 min)

  • Re-equilibration: Return the column to the forward direction. Flush with your mobile phase (including buffer) until the baseline is stable before reconnecting to the detector.

References

Technical Support Center: Quenching Fluorescence of 3-Hydroxydiphenylamine Derivatives in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Hydroxydiphenylamine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during fluorescence quenching experiments in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching?

Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore, such as a this compound derivative. This phenomenon occurs due to interactions between the fluorophore and another substance in its immediate environment, known as a quencher.[1][2] These interactions provide a non-radiative pathway for the excited fluorophore to return to its ground state, thus reducing the emission of light.[1] Quenching processes require molecular contact between the fluorophore and the quencher.[3]

Q2: What are the primary mechanisms of fluorescence quenching?

Fluorescence quenching is broadly categorized into two main types: dynamic (collisional) quenching and static quenching.[4][]

  • Dynamic Quenching: This occurs when the excited fluorophore collides with a quencher molecule.[4][] This interaction is diffusion-dependent, and its efficiency generally increases with temperature due to higher diffusion rates.[1][4] In dynamic quenching, the fluorescence lifetime of the fluorophore is reduced.[1][]

  • Static Quenching: This happens when a non-fluorescent complex forms between the fluorophore and the quencher in the ground state.[4][] The stability of this complex tends to decrease at higher temperatures, leading to a reduction in static quenching.[1] Unlike dynamic quenching, static quenching does not affect the fluorescence lifetime of the uncomplexed fluorophore.[3][]

Other quenching mechanisms include Förster Resonance Energy Transfer (FRET), Photoinduced Electron Transfer (PET), and trivial quenching (inner filter effects).

Q3: What are common quenching agents for this compound derivatives in aqueous solutions?

Several substances can act as fluorescence quenchers in aqueous environments. For aromatic amine derivatives, common quenchers include:

  • Halide Ions: Iodide (I⁻) and bromide (Br⁻) ions are known to be effective quenchers, with quenching efficiency often following the order I⁻ > Br⁻ > Cl⁻.[6][7] Chloride (Cl⁻) is generally a much less effective quencher.[7][8] The mechanism is often attributed to electron transfer between the colliding species.[7]

  • Metal Ions: Various metal ions can quench fluorescence through different mechanisms, including the formation of non-fluorescent complexes (static quenching) or through collisional deactivation.[9][10] Ions like Cu²⁺, Fe³⁺, and Ni²⁺ are known to be efficient quenchers for various fluorophores.[10]

  • Dissolved Oxygen: Molecular oxygen is a well-known collisional quencher of fluorescence.[1]

  • Nitroaromatic Compounds: These are often effective quenchers for various aromatic fluorophores.[11]

Q4: How can I differentiate between static and dynamic quenching?

Distinguishing between static and dynamic quenching is crucial for correctly interpreting experimental results. The primary methods to do so are:

  • Temperature Dependence Studies: Dynamic quenching rates increase with rising temperature due to increased diffusion, while static quenching typically decreases as higher temperatures can destabilize the ground-state complex.[1][4]

  • Fluorescence Lifetime Measurements: This is the most definitive method. Dynamic quenching shortens the fluorescence lifetime of the fluorophore, whereas static quenching has no effect on the lifetime of the uncomplexed fluorophore.[1][3][]

  • Absorption Spectra Analysis: Static quenching involves the formation of a ground-state complex, which may lead to changes in the absorption spectrum of the fluorophore. Dynamic quenching only affects the excited state and therefore does not alter the absorption spectrum.[12]

Troubleshooting Guides

Problem 1: My initial fluorescence signal for the this compound derivative is weak or absent.

  • Possible Cause: Suboptimal pH.

    • Solution: The fluorescence of compounds with ionizable groups like hydroxyl and amine functions can be highly pH-dependent. Perform a pH titration to determine the optimal pH range for your derivative's fluorescence and ensure your experimental buffer is within this range.

  • Possible Cause: Low concentration.

    • Solution: The concentration of the fluorophore may be too low to produce a detectable signal. Prepare a dilution series to identify an optimal working concentration that provides a strong signal without causing inner filter effects.

  • Possible Cause: Aggregation-caused quenching.

    • Solution: At high concentrations, fluorophores can form aggregates that are weakly fluorescent or non-fluorescent. If you observe that diluting your sample increases fluorescence intensity up to a certain point, aggregation is likely the cause. Lower the working concentration.

  • Possible Cause: Contaminants in the solvent or reagents.

    • Solution: Ensure you are using high-purity, spectroscopy-grade solvents and reagents to avoid introducing quenching impurities.

Problem 2: I am not observing any fluorescence quenching upon adding the quencher.

  • Possible Cause: No interaction between the fluorophore and the quencher.

    • Solution: The chosen quencher may not be suitable for your this compound derivative. Verify that a valid quenching mechanism (e.g., appropriate redox potentials for electron transfer, potential for complex formation) exists between the two molecules. Consider trying a different class of quencher.

  • Possible Cause: Quencher concentration is too low.

    • Solution: The quencher concentration may be insufficient to cause a noticeable decrease in fluorescence. Increase the concentration of the quencher in a stepwise manner.

  • Possible Cause: Solvent interference.

    • Solution: The solvent might be inhibiting the interaction between the fluorophore and the quencher. Investigate the effect of solvent polarity or composition on the quenching efficiency.

Problem 3: My Stern-Volmer plot is non-linear.

A linear Stern-Volmer plot (I₀/I vs. [Q]) is characteristic of a single type of quenching mechanism (either purely dynamic or purely static). Non-linearity can indicate several phenomena:

  • Possible Cause: A combination of static and dynamic quenching.

    • Solution: This often results in an upward-curving plot. In such cases, a modified Stern-Volmer equation that accounts for both processes should be used for analysis.

  • Possible Cause: Sphere of action quenching.

    • Solution: At very high quencher concentrations, static-like quenching can occur if a quencher is within a certain proximity (the "sphere of action") of the fluorophore at the moment of excitation. This can also lead to an upward deviation.

  • Possible Cause: Inner filter effect.

    • Solution: If the quencher absorbs light at either the excitation or emission wavelength of the fluorophore, it can lead to artificially low fluorescence readings, causing non-linearity. Measure the absorbance of your quencher at the relevant wavelengths and apply a correction factor if necessary.

Quantitative Data Presentation

Table 1: Example Stern-Volmer (Ksv) and Bimolecular Quenching (kq) Constants for the Quenching of 3-Aminoquinoline by Halide Ions in Aqueous Acidic Medium.

QuencherKsv (M⁻¹)kq (x 10¹⁰ M⁻¹s⁻¹)Quenching Mechanism
Iodide (I⁻)3281.66Dynamic
Bromide (Br⁻)1190.602Dynamic

Data adapted from a study on 3-aminoquinoline, a structurally analogous compound.[6]

Table 2: Example Stern-Volmer Constants (Ksv) for Quinine Fluorescence Quenching by Various Anions in Aqueous Solution.

QuencherKsv (M⁻¹)
I⁻2385
Br⁻436
Cl⁻354
F⁻0
K₂Cr₂O₇1398
KMnO₄853
Na₂SO₄238
NaClO₃218

Data from a study on quinine, illustrating quenching by various anions.[2]

Experimental Protocols

Protocol 1: General Fluorescence Quenching Assay

Objective: To determine the quenching efficiency of a substance on a this compound derivative.

Materials:

  • This compound derivative stock solution (e.g., 1 mM in a suitable solvent).

  • High-purity aqueous buffer (e.g., phosphate or TRIS buffer at the optimal pH).

  • Quencher stock solution of known concentration.

  • Spectrofluorometer.

  • Quartz cuvettes or a microplate reader.

Procedure:

  • Prepare a working solution of the this compound derivative by diluting the stock solution in the aqueous buffer to a final concentration that gives a stable and strong fluorescence signal (e.g., 1-10 µM).

  • Prepare a series of quencher dilutions in the same buffer. Include a buffer-only control (zero quencher).

  • Set up the measurement samples: In a series of cuvettes or microplate wells, add a fixed volume of the fluorophore working solution. Then, add increasing volumes of the quencher dilutions. Ensure the final volume in all samples is the same by adding buffer.

  • Incubate: Gently mix and incubate the samples for a defined period (e.g., 5-15 minutes) at a constant temperature, protected from light.

  • Measure Fluorescence:

    • Set the spectrofluorometer to the optimal excitation wavelength for your this compound derivative.

    • Record the fluorescence emission spectrum for each sample.

    • Record the fluorescence intensity at the emission maximum (I).

  • Data Analysis:

    • Record the fluorescence intensity of the sample without any quencher (I₀).

    • Calculate the ratio I₀/I for each quencher concentration [Q].

    • Plot I₀/I versus [Q]. This is the Stern-Volmer plot.[13]

    • If the plot is linear, perform a linear regression to determine the slope, which is the Stern-Volmer constant (Ksv).[14][15]

Protocol 2: Differentiating Static and Dynamic Quenching using Temperature Dependence

Objective: To determine the dominant quenching mechanism (static vs. dynamic).

Procedure:

  • Follow the procedure outlined in Protocol 1 .

  • Repeat the entire experiment at several different temperatures (e.g., 298 K, 308 K, 318 K). Ensure the temperature is stable and accurately controlled.

  • Generate a Stern-Volmer plot for each temperature and calculate the Ksv value.

  • Interpretation:

    • If Ksv increases with increasing temperature, dynamic (collisional) quenching is the dominant mechanism.[1][4]

    • If Ksv decreases with increasing temperature, static quenching is likely the dominant mechanism, as the ground-state complex is less stable at higher temperatures.[1]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis A Prepare Fluorophore Working Solution C Mix Fluorophore and Quencher A->C B Prepare Quencher Dilution Series B->C D Incubate Samples C->D E Set Excitation Wavelength D->E F Record Emission Spectra E->F G Determine I and I₀ F->G H Calculate I₀/I Ratios G->H I Plot I₀/I vs. [Q] (Stern-Volmer Plot) H->I J Determine Ksv (Slope of Plot) I->J

Caption: A step-by-step workflow for a typical fluorescence quenching experiment.

Quenching_Mechanism_Decision_Tree Start Observe Fluorescence Quenching Lifetime Measure Fluorescence Lifetime vs. [Q] Start->Lifetime Absorption Check for Changes in Absorption Spectrum Start->Absorption Temp Measure Ksv at Different Temperatures Lifetime->Temp Lifetime is constant Dynamic Dynamic Quenching Lifetime->Dynamic Lifetime decreases Temp->Dynamic Ksv increases with Temp Static Static Quenching Temp->Static Ksv decreases with Temp Mixed Mixed Static and Dynamic Quenching Temp->Mixed Complex behavior Absorption->Dynamic Spectrum is unchanged Absorption->Static Spectrum changes

Caption: Decision tree for differentiating between static and dynamic quenching mechanisms.

References

Minimizing by-product formation in the N-arylation of 3-aminophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-arylation of 3-aminophenol. Our goal is to help you minimize by-product formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the N-arylation of 3-aminophenol?

A1: The primary by-product of concern is the O-arylation product, resulting from the reaction of the aryl halide with the hydroxyl group of 3-aminophenol. Other potential by-products include N,N-diarylated compounds, products from the reduction of the aryl halide (Ar-H), and homocoupling products of the aryl halide (Ar-Ar).[1]

Q2: How can I selectively achieve N-arylation over O-arylation?

A2: Achieving high selectivity for N-arylation typically involves careful selection of the catalyst system. Palladium-based catalysts, particularly those with bulky biarylphosphine ligands like BrettPhos, have demonstrated high efficiency and selectivity for the N-arylation of 3-aminophenols.[1][2][3][4][5] In contrast, copper-based catalyst systems can be employed to selectively favor O-arylation, providing an orthogonal approach to the desired product.[1][2][3][6]

Q3: What is the role of the ligand in controlling selectivity?

A3: The ligand plays a critical role in determining the outcome of the reaction. For palladium-catalyzed N-arylation, sterically hindered biarylmonophosphine ligands, such as BrettPhos, are highly effective in promoting the desired C-N bond formation while suppressing O-arylation.[1][3] The ligand's structure influences the steric and electronic environment around the metal center, thereby directing the regioselectivity of the coupling reaction.

Q4: Can the choice of base affect by-product formation?

A4: Yes, the base is a crucial parameter. Strong bases like sodium tert-butoxide (NaOt-Bu) are commonly used in palladium-catalyzed N-arylation reactions and often lead to high yields.[1][3] However, for substrates with base-sensitive functional groups, weaker bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can be used, although this may require adjusting the reaction temperature and time to achieve comparable results.[1][3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield of N-arylated product and significant formation of O-arylated by-product. Incorrect catalyst system.For selective N-arylation, use a palladium-based catalyst with a suitable bulky phosphine ligand (e.g., BrettPhos precatalyst).[1][2][3][4][5] Avoid copper-based catalysts, which can favor O-arylation.[1][2][3][6]
Inappropriate ligand for N-arylation.Switch to a sterically hindered biarylmonophosphine ligand like BrettPhos.[1][3]
Formation of N,N-diarylated by-product. This is more common with 2-aminophenol but can occur with 3-aminophenol under certain conditions.[1]Carefully control the stoichiometry of the aryl halide. Consider using a slight excess of the 3-aminophenol. Lowering the reaction temperature or reducing the reaction time may also be beneficial.
Significant amount of reduced aryl halide (Ar-H) is observed. The catalyst system may be promoting a competing reduction pathway. This can be influenced by the solvent and temperature.Optimize the reaction temperature; increasing it above a certain point can lead to more reduction.[1] Ensure the solvent is anhydrous and the reaction is performed under an inert atmosphere.
Reaction is slow or does not go to completion. The base may be too weak for the specific substrate and conditions.If the substrate is not base-sensitive, consider switching from a weaker base like K₂CO₃ to a stronger base like NaOt-Bu.[1][3]
The reaction temperature is too low.For weaker bases like K₂CO₃, a higher temperature (e.g., 110 °C) may be required.[1][3]
Catalyst deactivation.Ensure high-purity reagents and solvents. Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).

Data Presentation

Table 1: Comparison of Catalyst Systems for the Arylation of 3-Aminophenol

Catalyst SystemLigandBaseSolventTemp (°C)ProductSelectivity (N vs. O)Yield (%)Reference
Pd-basedBrettPhosNaOt-Bu1,4-Dioxane90N-ArylatedHigh for N-arylationExcellent[1][3]
Pd-basedBrettPhosK₂CO₃t-BuOH110N-ArylatedHigh for N-arylationGood to Excellent[1][3]
Cu-basedPicolinic AcidK₃PO₄DMSO80O-ArylatedHigh for O-arylationExcellent[1]

Note: "Excellent" and "Good" yields are as reported in the cited literature.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of 3-Aminophenol

This protocol is adapted from methodologies described for selective N-arylation using a BrettPhos precatalyst.[1][3]

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the BrettPhos precatalyst (0.2 mol%), 3-aminophenol (1.2 mmol), and sodium tert-butoxide (2.5 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Under the inert atmosphere, add the aryl halide (1.0 mmol) and 1,4-dioxane (3.0 mL).

  • Reaction: Place the vessel in a preheated oil bath at 90 °C and stir for the indicated time (typically 1-24 hours, monitor by TLC or GC-MS).

  • Workup: After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated 3-aminophenol.

Visualizations

N_vs_O_Arylation cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_products Products 3-Aminophenol 3-Aminophenol Pd_Catalyst Pd Catalyst (e.g., with BrettPhos) 3-Aminophenol->Pd_Catalyst Selects N-H Cu_Catalyst Cu Catalyst (e.g., with Picolinic Acid) 3-Aminophenol->Cu_Catalyst Selects O-H Aryl Halide Aryl Halide Aryl Halide->Pd_Catalyst Aryl Halide->Cu_Catalyst N_Arylated_Product N-Arylated Product (Desired) Pd_Catalyst->N_Arylated_Product Favored Pathway O_Arylated_Product O-Arylated By-product Cu_Catalyst->O_Arylated_Product Competing Pathway

Caption: Catalyst-controlled selectivity in the arylation of 3-aminophenol.

Troubleshooting_Flowchart start Low Selectivity for N-Arylation Product catalyst_check Is a Pd-based catalyst with a bulky phosphine ligand being used? start->catalyst_check use_pd Action: Switch to a Pd catalyst (e.g., with BrettPhos). catalyst_check->use_pd No ligand_check Is the ligand appropriate for N-arylation (e.g., BrettPhos)? catalyst_check->ligand_check Yes use_pd->ligand_check change_ligand Action: Use a sterically hindered biarylphosphine ligand. ligand_check->change_ligand No base_check Is a strong base (e.g., NaOt-Bu) compatible with the substrate? ligand_check->base_check Yes change_ligand->base_check use_strong_base Action: Use NaOt-Bu. base_check->use_strong_base Yes use_weak_base Action: Use K2CO3 and increase temperature (e.g., 110°C). base_check->use_weak_base No end Improved Selectivity use_strong_base->end use_weak_base->end

Caption: Troubleshooting flowchart for poor N-arylation selectivity.

References

Stability issues of 3-Hydroxydiphenylamine in different buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Hydroxydiphenylamine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in various buffer systems.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions about the stability of this compound during experimental work.

Q1: My this compound solution is changing color in the buffer. What could be the cause?

A1: Color change, often to a brownish hue, is a common indicator of degradation, specifically oxidation. This compound contains both a phenolic hydroxyl group and a secondary aromatic amine group, both of which are susceptible to oxidation. This process can be accelerated by factors such as elevated pH, exposure to light, and the presence of dissolved oxygen or metal ions in your buffer.

Q2: I'm observing a decrease in the concentration of this compound over time in my aqueous buffer. Why is this happening?

A2: A decrease in concentration suggests instability under your experimental conditions. Potential causes include:

  • Degradation: The compound may be degrading due to hydrolysis (especially at acidic or alkaline pH), oxidation, or photolysis.

  • Precipitation: this compound is poorly soluble in water.[1][2][3][4] Changes in buffer pH, temperature, or the use of co-solvents can affect its solubility, leading to precipitation out of the solution. Ensure that the concentration you are using is below its solubility limit in the specific buffer system.

Q3: Which buffer systems are recommended for working with this compound?

A3: Due to its susceptibility to degradation at pH extremes, it is advisable to use a buffer system that maintains a pH close to neutral (pH 6-8). Phosphate-buffered saline (PBS) is a common choice. However, the optimal buffer will depend on the specific requirements of your experiment. It is crucial to perform preliminary stability studies in your chosen buffer system.

Q4: How can I minimize the degradation of this compound in my experiments?

A4: To minimize degradation, consider the following precautions:

  • Protect from Light: Store stock solutions and experimental samples in amber vials or protect them from light.

  • Deoxygenate Buffers: If oxidation is a concern, deoxygenate your buffers by sparging with an inert gas like nitrogen or argon.

  • Control Temperature: Perform experiments at controlled, and preferably lower, temperatures where the compound is known to be stable.

  • Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant may be considered, but its compatibility with your experimental system must be verified.

  • Freshly Prepare Solutions: Prepare solutions of this compound immediately before use.

Q5: What are the likely degradation products of this compound?

A5: While specific degradation products would need to be identified through techniques like LC-MS, potential degradation pathways include:

  • Oxidation: Formation of N-oxides, hydroxylamines, and quinone-like structures from the oxidation of the amine and phenol moieties.[5][6]

  • Hydrolysis: While generally less susceptible than esters or amides, forced conditions of extreme pH and temperature could potentially lead to cleavage of the C-N bond, although this is less common for diphenylamines.

Section 2: Troubleshooting Guides

This section provides structured guidance for resolving specific stability issues encountered during experiments with this compound.

Troubleshooting Guide 1: Inconsistent Results in Stability Studies
Symptom Possible Cause Recommended Action
High variability in replicate samples.Inhomogeneous solution due to poor solubility.Ensure complete dissolution of this compound. Consider using a co-solvent like methanol or acetonitrile, but verify its compatibility with your system.[7]
Adsorption to container surfaces.Use silanized glass or polypropylene vials to minimize adsorption.
Inconsistent sample preparation.Follow a standardized and validated sample preparation protocol.
Drastic drop in concentration at early time points.Rapid degradation in the chosen buffer.Re-evaluate the buffer pH and composition. Perform a preliminary screen of different buffer systems.
Precipitation of the compound.Visually inspect for precipitates. Measure solubility at the experimental conditions.
Appearance of unknown peaks in HPLC analysis.Formation of degradation products.Perform forced degradation studies to tentatively identify potential degradation products and ensure your analytical method can resolve them from the parent compound.[8]
Troubleshooting Guide 2: HPLC Analysis Issues
Symptom Possible Cause Recommended Action
Tailing peak shape for this compound.Interaction of the basic amine group with residual silanols on the HPLC column.Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. Adjust the mobile phase pH.
Column overload.Reduce the injection volume or the concentration of the sample.
Ghost peaks appearing in the chromatogram.Carryover from previous injections.Implement a robust needle wash program on your autosampler.
Contamination of the mobile phase or system.Prepare fresh mobile phase and flush the HPLC system thoroughly.
Shifting retention times.Inconsistent mobile phase composition or pH.Ensure accurate preparation of the mobile phase and use a buffered mobile phase.
Fluctuation in column temperature.Use a column oven to maintain a constant temperature.

Section 3: Data Presentation

The following tables present illustrative data on the stability of this compound under various stress conditions. Disclaimer: The data presented here is for illustrative purposes only and is intended to demonstrate a clear and structured format for presenting stability data. Actual results may vary and should be determined experimentally.

Table 1: Illustrative Stability of this compound in Different Buffer Systems at 25°C

Buffer SystempHInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% RecoveryObservations
Phosphate Buffer5.010.09.595%Slight yellowing of the solution.
Phosphate-Buffered Saline (PBS)7.410.09.898%No visible change.
Carbonate-Bicarbonate Buffer9.010.08.282%Solution turned noticeably brown.

Table 2: Illustrative Forced Degradation of this compound

Stress ConditionDuration% DegradationNumber of Degradation Products
0.1 M HCl at 60°C24 hours15%2
0.1 M NaOH at 60°C24 hours25%3
3% H₂O₂ at 25°C24 hours35%>4
Photostability (ICH Q1B)7 days10%1
Thermal (80°C)7 days5%1

Section 4: Experimental Protocols

This section provides detailed methodologies for key experiments related to the stability assessment of this compound.

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV or PDA detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at 60°C for a specified period (e.g., 2, 6, 12, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the solution at 60°C for a specified period.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature and protected from light for a specified period.

    • At each time point, withdraw a sample and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound in a transparent container to light conditions as specified in ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • After the exposure period, withdraw samples from both the exposed and control solutions for HPLC analysis.

  • Thermal Degradation:

    • Keep a solid sample of this compound in an oven at a high temperature (e.g., 80°C) for a specified period.

    • At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Illustrative HPLC Conditions (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 80% B

    • 15-20 min: 80% B

    • 20-21 min: 80% to 30% B

    • 21-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or optimized based on UV spectrum)

  • Injection Volume: 10 µL

Sample Preparation: Dilute the samples from the forced degradation study to an appropriate concentration with the initial mobile phase composition. Filter the samples through a 0.22 µm syringe filter before injection.[9]

Section 5: Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and concepts related to the stability of this compound.

G Troubleshooting Workflow for 3-HDA Instability start Instability Observed (e.g., color change, concentration drop) check_solubility Check for Precipitation start->check_solubility check_oxidation Suspect Oxidation? check_solubility->check_oxidation No reassess_conc Re-evaluate Concentration or use Co-solvent check_solubility->reassess_conc Yes check_ph Suspect pH-mediated Hydrolysis? check_oxidation->check_ph No protect_light Protect from Light check_oxidation->protect_light Yes adjust_ph Adjust Buffer pH to Neutral check_ph->adjust_ph Yes end Stable Experiment check_ph->end No reassess_conc->end deoxygenate Deoxygenate Buffers protect_light->deoxygenate deoxygenate->end adjust_ph->end

Caption: A logical workflow for troubleshooting stability issues with this compound.

G Potential Degradation Pathways of this compound parent This compound oxidation Oxidation (O₂, H₂O₂, Light) parent->oxidation hydrolysis Hydrolysis (Acidic/Alkaline pH) parent->hydrolysis oxidized_products Oxidized Products (e.g., N-Oxides, Quinones) oxidation->oxidized_products hydrolyzed_products Hydrolyzed Products (Potential C-N cleavage) hydrolysis->hydrolyzed_products

Caption: Potential degradation pathways for this compound under stress conditions.

G Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_stress Stability Study cluster_analysis Analysis prep_stock Prepare Stock Solution incubate Incubate at Defined Time, Temp, pH, Light prep_stock->incubate prep_buffers Prepare Buffer Systems prep_buffers->incubate hplc HPLC Analysis incubate->hplc data Data Interpretation hplc->data

Caption: A general experimental workflow for assessing the stability of this compound.

References

Validation & Comparative

3-Hydroxydiphenylamine vs. 4-Hydroxydiphenylamine: A Comparative Analysis of Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant properties of 3-Hydroxydiphenylamine and 4-Hydroxydiphenylamine. A thorough review of available scientific literature reveals a notable scarcity of direct, head-to-head experimental comparisons of these two isomers using standardized antioxidant assays. Consequently, this comparison draws upon established principles of structure-activity relationships for phenolic and aminic antioxidants to infer their relative potential, supplemented by the limited experimental data available for 4-Hydroxydiphenylamine.

Quantitative Data Comparison

ParameterThis compound4-HydroxydiphenylamineReference(s)
Synonyms m-Hydroxydiphenylamine, 3-Anilinophenolp-Hydroxydiphenylamine, 4-Anilinophenol
CAS Number 101-18-8122-37-2
Molecular Formula C₁₂H₁₁NOC₁₂H₁₁NO
Molecular Weight 185.22 g/mol 185.22 g/mol
DPPH IC₅₀ Data not available in searched literatureData not available in searched literature
ABTS TEAC Data not available in searched literatureData not available in searched literature
Other Antioxidant Data A patent suggests alkylated derivatives may have high antioxidant activity in lubricants.Known to be an active metabolite of the antioxidant diphenylamine and scavenges carbon radicals.[1]

Theoretical and Structure-Activity Relationship (SAR) Comparison

The antioxidant activity of phenolic compounds is largely determined by their ability to donate a hydrogen atom from the hydroxyl (-OH) group to a free radical, thereby neutralizing it. The stability of the resulting phenoxyl radical is a key factor in the antioxidant efficacy.

  • 4-Hydroxydiphenylamine (para-position): The hydroxyl group is in the para position relative to the amino group. When 4-Hydroxydiphenylamine donates a hydrogen atom from its hydroxyl group, the resulting phenoxyl radical can be stabilized through resonance. The lone pair of electrons on the nitrogen atom of the amino group can participate in this resonance, delocalizing the unpaired electron over the entire molecule. This extended conjugation significantly stabilizes the radical, making the initial hydrogen donation more favorable. Therefore, 4-Hydroxydiphenylamine is expected to be an effective antioxidant.

  • This compound (meta-position): The hydroxyl group is in the meta position relative to the amino group. When this compound donates a hydrogen atom from its hydroxyl group, the resulting phenoxyl radical has a different resonance stabilization pattern. Crucially, the lone pair of electrons on the nitrogen atom cannot directly participate in the resonance stabilization of the oxygen radical through the aromatic ring in the same way as in the para isomer. This generally results in a less stable phenoxyl radical compared to the para-substituted counterpart. Based on these structural considerations, it is predicted that this compound would exhibit weaker antioxidant activity than 4-Hydroxydiphenylamine. Studies on other phenolic isomers generally support the observation that para-substituted phenols are more potent antioxidants than their meta-isomers.[2][3]

The primary antioxidant mechanism for these compounds involves the donation of a hydrogen atom to a free radical. The diphenylamine moiety itself also possesses antioxidant properties through the donation of the hydrogen atom from the secondary amine (-NH-) group.[4]

Experimental Protocols

As no specific experimental data comparing the two compounds was found, a standard protocol for a common in vitro antioxidant assay, the DPPH Radical Scavenging Assay, is provided below. This protocol is representative of the methodology that would be used to determine the IC₅₀ values.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the concentration of an antioxidant sample required to scavenge 50% of the DPPH free radicals (IC₅₀).

Principle: DPPH is a stable free radical with a deep violet color and a maximum absorbance around 517 nm.[5] When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[6]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Test compounds (this compound, 4-Hydroxydiphenylamine)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Micropipettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle and in the dark to prevent degradation.

  • Preparation of Sample and Standard Solutions: Prepare a stock solution of the test compounds and the positive control (e.g., 1 mg/mL) in methanol. From the stock solutions, prepare a series of dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Assay Protocol:

    • Add 100 µL of each sample dilution to the wells of a 96-well plate.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Prepare a blank well containing 100 µL of methanol and 100 µL of the DPPH solution (Control).

    • Prepare a background well for each sample concentration containing 100 µL of the sample and 100 µL of methanol to account for any color of the sample itself.

  • Incubation: Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Scavenging = [(A_control - (A_sample - A_background)) / A_control] * 100

    Where:

    • A_control is the absorbance of the control (DPPH solution without sample).

    • A_sample is the absorbance of the sample with DPPH solution.

    • A_background is the absorbance of the sample without DPPH solution.

  • IC₅₀ Determination: Plot the percentage of scavenging activity against the corresponding sample concentrations. The IC₅₀ value is the concentration of the antioxidant that causes 50% scavenging of the DPPH radical and is determined by interpolation from the graph.

Visualization of Antioxidant Mechanism

The following diagrams illustrate the general workflow for a DPPH assay and the chemical mechanism of radical scavenging by a generic hydroxydiphenylamine.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol DPPH Solution (0.1 mM in Methanol) Mix Mix Sample/Standard with DPPH Solution DPPH_sol->Mix Sample_sol Sample/Standard (Serial Dilutions) Sample_sol->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging & IC50 Value Measure->Calculate Antioxidant_Mechanism HDPA Hydroxydiphenylamine (Ar-NH-Ar'-OH) DPPH DPPH• (Radical) (Purple) HDPAradical Hydroxydiphenylamine Radical (Ar-NH-Ar'-O•) HDPA->HDPAradical H• donation DPPHH DPPH-H (Reduced) (Yellow) DPPH->DPPHH H• acceptance

References

A Comparative Analysis of 3-Hydroxydiphenylamine and Trolox as Radical Scavengers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive comparative study of the radical scavenging properties of 3-Hydroxydiphenylamine and Trolox. While both compounds are recognized for their antioxidant capabilities, they operate through fundamentally different mechanisms. Trolox is a potent direct radical scavenger, whereas this compound is understood to exert its antioxidant effects primarily through indirect cellular mechanisms. This document presents available experimental data, detailed methodologies for key assays, and visual representations of their mechanisms of action to facilitate a thorough understanding of their respective profiles.

Mechanistic Overview: A Tale of Two Antioxidants

The radical scavenging activities of Trolox and this compound are distinct. Trolox, a water-soluble analog of vitamin E, directly neutralizes free radicals through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms. Its chromanol ring is crucial for this activity, readily donating a hydrogen atom to stabilize reactive oxygen species (ROS).

In contrast, evidence suggests that this compound exhibits limited direct radical scavenging activity. Its antioxidant properties are primarily attributed to an indirect mechanism involving the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, this compound enhances the cell's endogenous antioxidant defenses.

Quantitative Comparison of Radical Scavenging Activity

The differing mechanisms of these two compounds necessitate a nuanced approach to quantitative comparison. For Trolox, direct radical scavenging assays such as DPPH and ABTS provide a clear measure of its efficacy. For this compound, the focus shifts to its ability to modulate cellular antioxidant systems.

Direct Radical Scavenging Activity: Trolox

The following table summarizes the direct radical scavenging activity of Trolox as measured by the DPPH and ABTS assays. The IC50 value in the DPPH assay represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. The Trolox Equivalent Antioxidant Capacity (TEAC) value from the ABTS assay compares the antioxidant activity of a compound to that of Trolox.

Antioxidant AssayParameterReported Values for Trolox
DPPH Radical Scavenging Assay IC503.77 - 56 µM
ABTS Radical Cation Scavenging Assay TEAC1.0 (by definition)

Note: The reported IC50 values for Trolox in the DPPH assay can vary depending on the specific experimental conditions.

Indirect Antioxidant Activity: Insights from a this compound Analog
Cellular ParameterObservationApproximate Percentage Change vs. Control
Total Glutathione Peroxidase (GPx) Activity Increased GPx activity in testis tissue~ +40%
Reduced Glutathione (GSH) Level Increased GSH levels in testis tissue~ +50%
GSH/GSSG Ratio Favorable increase in the ratio of reduced to oxidized glutathioneData not quantified
Malondialdehyde (MDA) Level Decreased levels of a lipid peroxidation marker~ -30%

Disclaimer: This data is for 3-Hydroxyphenylacetic acid and serves as an illustrative example of the potential indirect antioxidant effects that may be shared by structurally similar compounds like this compound. Further research is needed to quantify the specific effects of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.

    • Prepare a series of concentrations of the test compound (e.g., Trolox) and a positive control in the same solvent.

  • Assay Procedure:

    • Add a specific volume of the test compound solution to a microplate well or a cuvette.

    • Add the DPPH solution to initiate the reaction.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Determine the IC50 value by plotting the percentage of scavenging against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay assesses the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation.

  • Reagent Preparation:

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). Allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of concentrations of the test compound and Trolox as a standard.

  • Assay Procedure:

    • Add a small volume of the test compound or Trolox standard to the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Generate a standard curve by plotting the percentage inhibition of absorbance against the concentration of Trolox.

    • Calculate the TEAC value of the test compound by comparing its ability to quench the ABTS•+ radical with that of the Trolox standard.

Cellular Antioxidant Activity (CAA) Assay for Indirect Antioxidant Effects

This assay measures the ability of a compound to reduce intracellular ROS levels.

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., HepG2) in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified pre-incubation period.

  • Induction of Oxidative Stress:

    • Load the cells with a fluorescent ROS probe (e.g., DCFH-DA).

    • Induce oxidative stress by adding a ROS generator (e.g., AAPH or H₂O₂).

  • Measurement and Analysis:

    • Measure the fluorescence intensity over time using a microplate reader.

    • Calculate the area under the curve (AUC) for both control and treated cells.

    • The reduction in fluorescence in treated cells compared to control cells indicates the cellular antioxidant activity.

Nrf2 Activation Assay

This assay quantifies the activation of the Nrf2 transcription factor.

  • Cell Lysis and Nuclear Extraction:

    • Treat cells with the test compound for a defined period.

    • Harvest the cells and perform nuclear extraction to isolate nuclear proteins.

  • Nrf2 DNA Binding Activity Measurement:

    • Use a commercially available Nrf2 transcription factor assay kit, which typically involves an ELISA-based method.

    • Add the nuclear extracts to a 96-well plate coated with a DNA sequence containing the Antioxidant Response Element (ARE).

    • Incubate to allow Nrf2 to bind to the ARE.

    • Add a primary antibody specific to Nrf2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a colorimetric substrate and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • The absorbance is proportional to the amount of activated Nrf2 in the nuclear extract.

Antioxidant Enzyme Activity Assays (SOD, GPx)

These assays measure the activity of key endogenous antioxidant enzymes.

  • Sample Preparation:

    • Prepare cell or tissue lysates from samples treated with the test compound.

  • Superoxide Dismutase (SOD) Activity Assay:

    • Utilize a commercial SOD assay kit, which is often based on the inhibition of a reaction that produces a colored product by superoxide radicals. SOD in the sample will compete for the superoxide radicals, thereby inhibiting the color development.

    • Measure the absorbance at the specified wavelength and calculate the percentage of inhibition, which is proportional to the SOD activity.

  • Glutathione Peroxidase (GPx) Activity Assay:

    • Use a commercial GPx assay kit, which typically measures the rate of NADPH oxidation, coupled to the reduction of oxidized glutathione (GSSG) by glutathione reductase.

    • Monitor the decrease in absorbance at 340 nm, which is proportional to the GPx activity in the sample.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the distinct antioxidant mechanisms of Trolox and the proposed pathway for this compound.

Trolox_Mechanism cluster_hat Hydrogen Atom Transfer (HAT) Trolox Trolox (with -OH group) StabilizedRadical Stabilized Radical (e.g., ROOH) Trolox->StabilizedRadical Donates H• TroloxRadical Trolox Radical Trolox->TroloxRadical Radical Free Radical (e.g., ROO•) Radical->StabilizedRadical

Direct radical scavenging by Trolox via HAT.

Nrf2_Pathway cluster_nucleus Compound This compound (or other activator) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) Compound->Keap1_Nrf2 Induces conformational change in Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Basal state Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, SOD, GPx) ARE->Antioxidant_Genes Initiates Transcription Antioxidant_Enzymes Increased Antioxidant Enzyme Production Antioxidant_Genes->Antioxidant_Enzymes

Indirect antioxidant action via Nrf2 pathway.

Conclusion

This comparative guide highlights the distinct antioxidant profiles of this compound and Trolox. Trolox acts as a potent direct radical scavenger, a property that is well-quantified by standard in vitro assays. In contrast, this compound likely exerts its primary antioxidant effects indirectly, through the modulation of the Nrf2 signaling pathway, thereby enhancing the cell's own antioxidant defenses. This fundamental difference in their mechanism of action is crucial for researchers and drug development professionals to consider when selecting an antioxidant for a specific application. While Trolox is an excellent benchmark for direct radical scavenging, compounds like this compound represent a therapeutic strategy aimed at bolstering endogenous protective mechanisms. Further research to obtain direct quantitative data on the Nrf2-activating potential of this compound is warranted to fully elucidate its antioxidant capabilities.

A Comparative Guide to the Quantification of 3-Hydroxydiphenylamine: Validation of an HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3-Hydroxydiphenylamine is essential for ensuring product quality, stability, and for conducting pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted technique for this purpose due to its robustness, precision, and accessibility. This guide provides a comprehensive overview of a validated HPLC-UV method for the quantification of this compound, comparing its performance with an alternative method, and offering detailed experimental protocols.

Performance Comparison of Analytical Methods

The choice of an analytical method is contingent on various factors including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparison of a typical reversed-phase HPLC-UV method with a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound. While HPLC-UV offers reliability for routine analysis, LC-MS/MS is the gold standard for high sensitivity and specificity, particularly in complex biological matrices.[1]

ParameterHPLC-UVLC-MS/MSReference(s)
Linearity (r²) > 0.999> 0.999[2]
Range 0.1 - 100 µg/mL0.01 - 10 µg/mL (Typical)[2]
Accuracy (% Recovery) 98 - 102%95 - 105%[2]
Precision (%RSD) < 2%< 5%[2]
Limit of Detection (LOD) ~0.03 µg/mL~0.005 µg/mL[2]
Limit of Quantification (LOQ) ~0.1 µg/mL~0.01 µg/mL[2]
Specificity Good, susceptible to co-eluting speciesExcellent, based on mass-to-charge ratio[1]
Cost LowerHigher
Throughput ModerateHigh (with automation)

Experimental Protocols

Detailed and standardized experimental protocols are crucial for minimizing inter-laboratory variability and ensuring reproducible results.

HPLC-UV Method Protocol

This protocol outlines a reversed-phase HPLC method for the quantification of this compound.

1. Chromatographic Conditions:

ParameterRecommended Condition
HPLC System A standard HPLC system with a UV detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection Wavelength 254 nm

2. Preparation of Standard Solutions:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.[2] These solutions will be used to construct the calibration curve.

3. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent, such as methanol.

  • Dilute the sample solution with the mobile phase to a concentration that falls within the calibration curve range.[2]

  • Filter the final sample solution through a 0.45 µm syringe filter prior to injection.[2]

4. HPLC Analysis Procedure:

  • Set up the HPLC system with the specified chromatographic conditions and allow the system to equilibrate until a stable baseline is achieved.[2]

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.[2]

  • Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.[2]

  • Record the chromatogram and integrate the peak area for this compound after each injection.[2]

5. Data Analysis:

  • Calibration Curve: Plot a graph of the peak area versus the concentration of the standard solutions. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).[2]

  • Quantification: Determine the concentration of this compound in the sample solutions by interpolating their peak areas on the calibration curve.[2]

Method Validation Workflow and System Suitability

The validation of an analytical method ensures that it is suitable for its intended purpose.[3] The following diagrams illustrate the general workflow for HPLC method validation and the logical relationship of system suitability testing.

HPLC_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting p1 Define Analytical Method Requirements p2 Develop Validation Protocol p1->p2 e1 Specificity/ Selectivity p2->e1 e2 Linearity & Range p2->e2 e3 Accuracy p2->e3 e4 Precision (Repeatability & Intermediate) p2->e4 e5 LOD & LOQ p2->e5 e6 Robustness p2->e6 d1 Analyze Data and Calculate Statistics e1->d1 e2->d1 e3->d1 e4->d1 e5->d1 e6->d1 d2 Compare Against Acceptance Criteria d1->d2 d3 Prepare Validation Report d2->d3

General workflow for HPLC method validation.

System_Suitability_Test cluster_sst System Suitability Testing (SST) cluster_params Evaluate Key Parameters start Inject Standard Solution (e.g., 6 replicates) p1 Peak Area Precision (%RSD) start->p1 p2 Retention Time Precision (%RSD) start->p2 p3 Tailing Factor start->p3 p4 Theoretical Plates start->p4 decision All Parameters Meet Pre-defined Criteria? p1->decision p2->decision p3->decision p4->decision pass System is Suitable Proceed with Analysis decision->pass Yes fail System is Not Suitable Troubleshoot & Re-run SST decision->fail No

Logical flow of a System Suitability Test.

References

Purity Confirmation of Synthesized 3-Hydroxydiphenylamine: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the confirmation of a synthesized compound's purity is a critical, non-negotiable step. This guide provides a comparative framework for verifying the purity of synthesized 3-Hydroxydiphenylamine using elemental analysis, a robust and widely accepted method. We present a comparison of hypothetical experimental data against theoretical values and detail the experimental protocol required to obtain such data.

Data Presentation: Comparing Elemental Analysis Results

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a sample. For a pure compound, the experimentally determined percentages should align closely with the theoretically calculated values based on its molecular formula. A common acceptance criterion for purity in academic and industrial settings is a deviation of no more than ±0.4% from the theoretical value for each element.[1][2]

The molecular formula for this compound is C₁₂H₁₁NO, with a molecular weight of approximately 185.22 g/mol .[3][4][5][6] Below is a comparative table summarizing the theoretical elemental composition and hypothetical results for a newly synthesized batch and a commercial alternative.

ElementTheoretical Value (%)Synthesized this compound (Batch A) (%)Commercial Alternative (Product B) (%)Deviation from Theoretical (Batch A) (%)
Carbon (C)77.8177.6577.85-0.16
Hydrogen (H)5.996.055.95+0.06
Nitrogen (N)7.567.497.58-0.07
Oxygen (O)*8.648.818.62+0.17

Note: Oxygen is often determined by difference or through a separate pyrolysis method rather than direct combustion analysis.

Interpretation: In this hypothetical comparison, the synthesized "Batch A" shows elemental percentages well within the acceptable ±0.4% deviation, indicating a high degree of purity comparable to the "Commercial Alternative." Such results provide strong evidence for the successful synthesis and purification of this compound.

Experimental Workflow for Purity Confirmation

The process of confirming compound purity via elemental analysis follows a structured workflow, from sample preparation to the final comparison of results.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Purity Confirmation Sample Synthesized This compound Dry Dry Sample Under Vacuum Sample->Dry Weigh Weigh 1-2 mg of Sample Dry->Weigh Combustion Combustion in O₂ (~1000-1150°C) Weigh->Combustion Reduction Reduction of NOx to N₂ Combustion->Reduction Separation Gas Chromatography Separation Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Quantify Quantify CO₂, H₂O, N₂ Detection->Quantify Calculate Calculate %C, %H, %N Quantify->Calculate Compare Compare Experimental vs. Theoretical Values Calculate->Compare Purity Purity Confirmation (Deviation ≤ ±0.4%) Compare->Purity

References

A Comparative Guide to the Performance of Diphenylamine-Based Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of various diphenylamine-based antioxidants, offering valuable insights for their application in research, industrial, and drug development contexts. Diphenylamine and its derivatives are synthetic antioxidants widely utilized for their ability to inhibit oxidative degradation in a variety of materials, including lubricants, polymers, and potentially as therapeutic agents against oxidative stress-related conditions.

The antioxidant activity of diphenylamine compounds stems from the ability of the secondary amine (-NH-) group to donate a hydrogen atom to chain-propagating peroxyl radicals, thereby terminating the auto-oxidation chain reaction.[1][2] The resulting diphenylaminyl radical is relatively stable and does not readily initiate new oxidation chains. The efficacy of these antioxidants is significantly influenced by the nature and position of substituents on the phenyl rings.

Quantitative Performance Data

The following tables summarize the performance of different diphenylamine-based antioxidants based on available experimental data. Direct head-to-head comparisons using standardized radical scavenging assays like DPPH or ABTS are limited in the public domain for many commercial diphenylamine antioxidants. Therefore, this guide presents a compilation of data from various studies, primarily focusing on performance in specific applications such as lubricating oils and polymers.

Table 1: Performance in Lubricating Oils (Oxidation Induction Time)

Oxidation Induction Time (OIT) is a measure of the thermal oxidative stability of a material. A longer OIT indicates a higher resistance to oxidation. The data below is based on the addition of 0.5 wt% of the antioxidant to the base oil.

Antioxidant DerivativeBase OilOIT at 150°C (minutes)Key Observations
Unsubstituted Diphenylamine Poly-α-olefin (PAO)~336[3]Provides a baseline for antioxidant activity.
Methyl-substituted Diphenylamine PAO868[3]Alkyl substitution enhances performance.
Ethyl-substituted Diphenylamine PAO1650[3]Longer alkyl chains improve compatibility in non-polar oils.
Propyl-substituted Diphenylamine PAO2022[3]Continued increase in OIT with chain length.
Butyl-substituted Diphenylamine PAO2480[3]Demonstrates significant improvement over unsubstituted DPA.
Pentyl-substituted Diphenylamine PAO2684[3]
Hexyl-substituted Diphenylamine PAO2754[3]
Heptyl-substituted Diphenylamine PAO2863[3]
Octyl-substituted Diphenylamine PAO3235[3]Shows the highest performance in this series in non-polar oil.
Unsubstituted Diphenylamine Di-iso-octyl sebacate (DIOS)~3098[4]High performance in polar oil, but less dependent on alkyl chain length.
Alkyl-substituted Diphenylamines (C2-C8) DIOS2940 - 3198[4]Performance is largely independent of alkyl chain length in polar oils.
Table 2: Performance in Polymers
AntioxidantPolymerTest MethodPerformance MetricResultReference
Octylated Diphenylamine Polybutadiene Rubber (PBR)Thermal Aging at 110°CThermal StabilityLower than Irganox 1520 (a non-amine antioxidant)[5]
Octylated Diphenylamine Polybutadiene Rubber (PBR)Thermal Aging at 110°CGel FormationHigher gel formation compared to Irganox 1520[5]
Styrenated Diphenylamine Acrylonitrile-Butadiene Rubber (NBR)High Temperature AgingElongation RetentionInferior to polymeric diphenylamines[2]
Polymeric Diphenylamine Styrene-Butadiene Rubber (SBR)Oxygen Absorption TestHours to 1% O₂ uptakeUp to 650 hours[2]
Diaryl-substituted Diphenylamine (Commercial Control) Styrene-Butadiene Rubber (SBR)Oxygen Absorption TestHours to 1% O₂ uptake380 hours[2]
Naugard 445 (a diphenylamine derivative) Polyether PolyurethaneHeat Aging (ASTM D573)Tensile Strength ChangeSignificant improvement in heat resistance[6]
Table 3: Radical Scavenging Activity and Inhibition of Lipid Peroxidation (Semi-Quantitative)
AntioxidantAssay/SystemPerformance ComparisonReference
Diphenylamine (DPA) Inhibition of Malondialdehyde FormationOnly 10% less effective than Butylated Hydroxytoluene (BHT)[2]
Diphenylamine (DPA) Peroxyl Radical Mediated Destruction of PhycoerythrinAlmost as efficient as BHT[7]
Diphenylamine (DPA) Lipid Peroxidation in Red Blood Cell MembranesMarkedly inhibits the generation of thiobarbituric acid reactive substances (TBARS)[7]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored by measuring the absorbance at approximately 517 nm.[1] A lower absorbance indicates a higher radical scavenging activity.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample Preparation:

    • Prepare a series of concentrations of the diphenylamine-based antioxidant in the same solvent used for the DPPH solution.

    • A standard antioxidant, such as Trolox or ascorbic acid, should be prepared in the same manner for comparison.

  • Assay Procedure:

    • In a microplate well or a cuvette, add a specific volume of the antioxidant solution (e.g., 100 µL).

    • Add a specific volume of the DPPH solution (e.g., 100 µL) to initiate the reaction.

    • A blank sample containing the solvent and the DPPH solution is also prepared.

    • The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer or a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the sample.

    • The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the antioxidant concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored by measuring the absorbance at approximately 734 nm.[1]

Detailed Methodology:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

    • Before the assay, the ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation:

    • Prepare a series of concentrations of the diphenylamine-based antioxidant in a suitable solvent.

    • A standard antioxidant, such as Trolox, should be prepared for the calculation of Trolox Equivalent Antioxidant Capacity (TEAC).

  • Assay Procedure:

    • Add a small volume of the antioxidant solution (e.g., 10 µL) to a specific volume of the diluted ABTS•+ solution (e.g., 1 mL).

    • The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of the solutions at 734 nm.

    • The percentage of inhibition of absorbance is calculated similar to the DPPH assay.

    • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the substance under investigation.

Mandatory Visualization

Antioxidant_Mechanism ROO_radical Peroxyl Radical (ROO•) ROOH Hydroperoxide (ROOH) ROO_radical->ROOH H• abstraction DPA_H Diphenylamine (Ar₂NH) DPA_radical Diphenylaminyl Radical (Ar₂N•) DPA_H->DPA_radical H• donation Termination Termination Products DPA_radical->Termination Radical combination

Caption: Radical Scavenging Mechanism of Diphenylamine Antioxidants.

DPPH_Assay_Workflow start Start: Prepare Reagents prepare_dpph Prepare DPPH Solution (e.g., 0.1 mM in Methanol) start->prepare_dpph prepare_antioxidant Prepare Diphenylamine Antioxidant Solutions (Serial Dilutions) start->prepare_antioxidant prepare_standard Prepare Standard Antioxidant (e.g., Trolox) start->prepare_standard mix Mix Antioxidant/Standard with DPPH Solution prepare_dpph->mix prepare_antioxidant->mix prepare_standard->mix incubate Incubate in the Dark (e.g., 30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

Caption: Experimental Workflow for the DPPH Radical Scavenging Assay.

Conclusion

Diphenylamine-based antioxidants are highly effective in preventing oxidative degradation in a range of applications, particularly in lubricants and polymers. Their performance is tunable through chemical modification, with alkyl substitution significantly enhancing their efficacy in non-polar environments. While direct comparisons of radical scavenging activity through standardized assays are not always readily available for commercial products, the data from application-specific testing provides valuable insights into their relative performance. For researchers in drug development, the fundamental ability of these compounds to scavenge radicals and inhibit lipid peroxidation suggests a potential, though largely unexplored, role in mitigating oxidative stress in biological systems. Further research is warranted to fully elucidate the structure-activity relationships and to establish the efficacy and safety of diphenylamine derivatives for biomedical applications.

References

Cross-Validation of 3-Hydroxydiphenylamine Assay Results with a Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of an in-house analytical assay for 3-Hydroxydiphenylamine against a characterized reference standard. The content herein is designed to offer a robust, objective comparison based on established principles of analytical method validation, ensuring data integrity and reliability in a research and drug development context.

Introduction

This compound is an organic compound utilized as an intermediate in the synthesis of various molecules, including pharmaceuticals and dyes. Accurate quantification of this analyte is critical for process control, stability studies, and quality assurance. When a validated analytical method is transferred between laboratories or when a new in-house method is developed, cross-validation is essential to ensure the consistency and reliability of the results. This process involves a direct comparison of the in-house method's performance against a well-characterized reference standard.

This guide outlines a hypothetical High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of this compound and details the protocol for its cross-validation against an in-house primary reference standard.

Experimental Protocols

In-House Primary Reference Standard Characterization

In the absence of a commercially available certified reference standard from a major pharmacopeia, an in-house primary reference standard must be established. This involves obtaining a high-purity batch of this compound and characterizing it thoroughly.

Protocol for Characterization:

  • Source a high-purity lot of this compound (typically >99% purity).

  • Structural Confirmation: Confirm the identity of the compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

  • Purity Assessment:

    • Chromatographic Purity: Determine the purity by a high-resolution chromatographic technique, such as HPLC or Gas Chromatography (GC), and report the total percentage of impurities.

    • Volatile Impurities: Analyze for residual solvents using headspace GC.

    • Water Content: Determine the water content by Karl Fischer titration.

    • Inorganic Impurities: Assess the content of inorganic impurities by a residue on ignition test.

  • Potency Assignment: Calculate the potency of the in-house reference standard using the mass balance approach:

    • Potency (%) = (100 - % Volatile Impurities - % Water Content - % Inorganic Impurities) * (% Chromatographic Purity / 100)

  • Documentation: A comprehensive certificate of analysis should be generated, documenting all characterization data and the assigned potency.

Hypothetical HPLC-UV Assay Method for this compound

The following HPLC-UV method is proposed for the quantification of this compound.

ParameterSpecification
Instrument HPLC system with a UV-Vis detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection Wavelength 280 nm
Run Time 20 minutes
Cross-Validation Protocol

The cross-validation will be performed by analyzing a set of quality control (QC) samples using both the in-house HPLC-UV method and by preparing samples of known concentration using the in-house primary reference standard.

Procedure:

  • Preparation of QC Samples: Prepare QC samples at three concentration levels (low, medium, and high) spanning the expected analytical range of the assay. These samples should be prepared from a stock solution independent of the one used for calibration standards.

  • Analysis:

    • Analyze six replicates of each QC concentration level using the in-house HPLC-UV method.

    • Calculate the concentration of this compound in each replicate against a calibration curve prepared using a separately weighed portion of the in-house reference standard.

  • Data Evaluation: Compare the mean measured concentration from the in-house method to the nominal concentration of the QC samples (prepared from the reference standard).

Data Presentation

The results of the cross-validation study are summarized in the tables below.

Table 1: Characterization of In-House Primary Reference Standard

ParameterResult
¹H NMR, ¹³C NMR, MS, IR Conforms to the structure of this compound
Chromatographic Purity (HPLC) 99.8%
Water Content (Karl Fischer) 0.1%
Residue on Ignition <0.1%
Assigned Potency 99.7%

Table 2: Cross-Validation Results of the In-House HPLC-UV Method

QC LevelNominal Concentration (µg/mL)Mean Measured Concentration (µg/mL) (n=6)Accuracy (% Recovery)Precision (%RSD)
Low QC 10.09.999.01.8
Medium QC 50.050.3100.61.2
High QC 100.0101.2101.20.9

Acceptance Criteria:

  • Accuracy: The mean measured concentration should be within ±5.0% of the nominal concentration.

  • Precision: The relative standard deviation (%RSD) for each QC level should not exceed 2.0%.

Visualizations

CrossValidationWorkflow cluster_0 Reference Standard Preparation cluster_1 In-House Method cluster_2 Cross-Validation A Source High Purity This compound B Structural Confirmation (NMR, MS, IR) A->B C Purity Assessment (HPLC, KF, ROI) B->C D Assign Potency C->D F Prepare QC Samples (Low, Medium, High) D->F Use as Reference E Develop & Validate HPLC-UV Method G Analyze QCs with In-House Method (n=6) E->G Apply Method F->G H Calculate Concentration vs. Reference Standard G->H I Compare Results & Assess Accuracy/Precision H->I

Caption: Workflow for the cross-validation of an in-house assay.

LogicalRelationship A Reliable Analytical Data B Validated In-House Assay D Cross-Validation B->D C Characterized Reference Standard C->D D->A Ensures

Caption: Logical relationship in analytical method cross-validation.

Conclusion

The presented data demonstrates a successful cross-validation of the hypothetical in-house HPLC-UV method for this compound. The accuracy and precision results for all QC levels fall well within the pre-defined acceptance criteria, indicating that the in-house method provides results that are comparable to those obtained using a well-characterized primary reference standard. This rigorous comparison ensures the reliability, consistency, and integrity of the data generated by the in-house assay, making it suitable for its intended purpose in a research and development setting. This guide provides a template for researchers to design and execute similar cross-validation studies for their own analytical methods.

Detecting 3-Hydroxydiphenylamine in Complex Samples: A Guide to Navigating Interference

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of 3-hydroxydiphenylamine in complex matrices is crucial for a variety of applications, from environmental monitoring to metabolite identification. However, the presence of interfering substances in samples such as wastewater, biosolids, and biological fluids can significantly impact analytical accuracy. This guide provides a comparative overview of common analytical techniques and strategies to mitigate interference, supported by experimental data from related compounds.

Comparison of Analytical Methods: GC-MS/MS vs. HPLC-MS/MS

The two primary analytical techniques suitable for the determination of this compound are Gas Chromatography-Mass Spectrometry (GC-MS/MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS). The choice between these methods depends on the specific sample matrix, the required sensitivity, and the potential for thermal degradation of the analyte.

High-Performance Liquid Chromatography (HPLC) is often the preferred method for analyzing aromatic amines and phenolic compounds like this compound. This is primarily due to its ability to handle non-volatile and thermally labile compounds without the need for derivatization. When coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS/MS), HPLC offers high selectivity and sensitivity.

Gas Chromatography (GC) , particularly with a Mass Spectrometer (GC-MS/MS), is a powerful technique for the analysis of volatile and semi-volatile compounds. While some diphenylamines can be analyzed by GC, there is a risk of thermal degradation in the injector port, especially for hydroxylated derivatives.

The following table summarizes the key performance characteristics of these methods, based on data from the analysis of similar diphenylamine compounds in complex matrices.

ParameterGC-MS/MS (for substituted Diphenylamines)HPLC-UV/MS (for 3-Chlorodiphenylamine & other aromatic amines)
Limit of Detection (LOD) 0.02 - 0.1 ng/mL~0.03 µg/mL (UV), potentially lower with MS
Limit of Quantification (LOQ) 0.06 - 0.3 ng/mL~0.1 µg/mL (UV), potentially lower with MS
Linearity (r²) > 0.99> 0.999
Precision (%RSD) 2.12 - 12.4%< 2%
Accuracy (% Recovery) 71.5 - 117% (in various environmental matrices)98 - 102% (in simpler matrices)

Managing Interference in Complex Matrices

Matrix effects, arising from co-extracted compounds that can enhance or suppress the analyte signal, are a significant challenge in the analysis of this compound. Common sources of interference include humic acids in environmental samples, lipids and proteins in biological fluids, and other phenolic or aromatic compounds with similar chemical properties.

Sample Preparation and Cleanup Strategies

Effective sample preparation is paramount to minimizing matrix interference. The choice of technique depends on the nature of the sample matrix.

  • Liquid-Liquid Extraction (LLE): A common technique for extracting analytes from aqueous samples into an organic solvent.

  • Solid-Phase Extraction (SPE): Offers a more selective extraction by utilizing a solid sorbent to retain the analyte of interest while allowing interfering substances to pass through.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method involving a salting-out extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup. This method is highly effective for a wide range of analytes in various matrices.

The table below compares the recovery of substituted diphenylamines in different environmental matrices using a liquid-liquid extraction method, highlighting the impact of the matrix on analytical performance.[1]

MatrixSpiking LevelAverage Recovery (%)% RSD
Influent Wastewater100 ng95.35.8
1000 ng98.74.2
Effluent Wastewater100 ng88.17.1
1000 ng92.56.3
Biosolids100 ng85.48.9
1000 ng89.27.5
Sediment100 ng90.76.4
1000 ng93.15.1

Experimental Protocols

Below are detailed methodologies for the analysis of diphenylamine derivatives in complex matrices, which can be adapted for this compound.

GC-MS/MS Method for Substituted Diphenylamines in Environmental Samples[1]

1. Sample Preparation (Liquid-Liquid Extraction):

  • Water Samples (Influent and Effluent):

    • To a 1 L water sample, add surrogate standards.

    • Extract three times with 60 mL, 30 mL, and 30 mL of dichloromethane (DCM) by shaking for 30 minutes each time.

    • Combine the DCM extracts and pass them through anhydrous sodium sulfate to remove water.

    • Concentrate the extract to approximately 1 mL using a rotary evaporator.

    • Further concentrate to 0.5 mL under a gentle stream of nitrogen.

    • Add internal standards prior to GC-MS/MS analysis.

  • Solid Samples (Biosolids and Sediment):

    • To a 10 g sample, add surrogate standards.

    • Extract with 20 mL of a 1:1 mixture of acetone and hexane by sonicating for 20 minutes.

    • Centrifuge and collect the supernatant. Repeat the extraction twice.

    • Combine the extracts and concentrate to near dryness.

    • Re-dissolve the residue in hexane and perform cleanup using a silica gel column.

    • Elute the analytes with a mixture of DCM and hexane.

    • Concentrate the eluate and add internal standards for analysis.

2. GC-MS/MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC

  • Mass Spectrometer: Agilent 7000C Triple Quadrupole MS

  • Column: DB-5ms (30 m × 0.25 mm, 0.25 µm)

  • Injector Temperature: 280 °C

  • Oven Program: Start at 60 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, hold for 10 min.

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

HPLC-UV Method for 3-Chlorodiphenylamine (Adaptable for this compound)

1. Sample Preparation:

  • Accurately weigh the sample.

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the solution with the mobile phase to a concentration within the calibration range.

  • Filter the sample through a 0.45 µm filter before injection.

2. HPLC-UV Parameters:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water with 0.1% Phosphoric Acid (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm (wavelength should be optimized for this compound)

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described above.

GCMS_Workflow cluster_sample_prep Sample Preparation Water Water Sample LLE Liquid-Liquid Extraction (DCM) Water->LLE Solid Solid Sample Sonication Sonication Extraction (Acetone/Hexane) Solid->Sonication Concentration Concentration LLE->Concentration Cleanup Silica Gel Cleanup Sonication->Cleanup Cleanup->Concentration IS_Addition Internal Standard Addition Concentration->IS_Addition GCMS_Analysis GC-MS/MS Analysis IS_Addition->GCMS_Analysis Data_Processing Data Processing GCMS_Analysis->Data_Processing

GC-MS/MS analysis workflow for environmental samples.

HPLC_Workflow Sample Sample Dissolution Dissolution in Organic Solvent Sample->Dissolution Dilution Dilution with Mobile Phase Dissolution->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration HPLC_Analysis HPLC-UV/MS Analysis Filtration->HPLC_Analysis Quantification Quantification HPLC_Analysis->Quantification

A typical workflow for HPLC analysis.

Conclusion

The successful detection and quantification of this compound in complex matrices hinge on the careful selection of the analytical method and a robust sample preparation strategy to mitigate interferences. While HPLC-MS/MS is generally favored for its versatility with phenolic and aromatic amine compounds, GC-MS/MS can also be a powerful tool, provided that thermal stability is not a concern. The implementation of effective cleanup techniques like SPE or QuEChERS is critical for reducing matrix effects and ensuring the accuracy and reliability of the analytical results. The experimental protocols and performance data presented for related diphenylamine compounds serve as a valuable starting point for developing and validating a method tailored to this compound analysis.

References

A Comparative Guide to the Photostability of 3-Hydroxydiphenylamine-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent probes with high photostability is critical for the success of fluorescence-based assays, particularly for applications requiring long-term imaging and quantitative analysis. This guide provides a comparative analysis of the photostability of 3-Hydroxydiphenylamine-based fluorescent probes against common alternatives, supported by experimental data and detailed methodologies.

Quantitative Photostability Comparison

The photostability of a fluorophore can be quantified by several parameters, including the photobleaching quantum yield (Φp) and the photobleaching half-life (t1/2). The photobleaching quantum yield represents the probability that a dye molecule will be photochemically altered per absorbed photon; lower values indicate higher photostability. The half-life is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.

Probe FamilyRepresentative ProbePhotobleaching Quantum Yield (Φp)Photobleaching Half-life (t1/2)Key Characteristics
This compound-Based Hydroxyl-Triphenylamine Derivative (proxy)Data not readily available; generally moderate photostability is expected.Dependent on specific structure and environment.Susceptible to photo-oxidation; photostability influenced by intramolecular charge transfer (ICT) and photoinduced electron transfer (PET) processes.
Fluorescein Fluorescein Isothiocyanate (FITC)~10⁻⁵ - 10⁻⁴ShortHigh quantum yield but notoriously prone to rapid photobleaching, especially at high illumination intensities.[1]
Rhodamine Rhodamine B~10⁻⁶ - 10⁻⁷Moderate to LongGenerally more photostable than fluorescein; photostability is pH-dependent in some derivatives.[2]
Cyanine Cyanine5 (Cy5)~10⁻⁶LongHigh photostability, especially in the near-infrared spectrum, making it suitable for demanding imaging applications.[3][4]

Experimental Protocols

Accurate and reproducible assessment of fluorophore photostability is crucial for selecting the appropriate dye and for the quantitative interpretation of fluorescence imaging data. Below are detailed protocols for measuring photostability.

Protocol 1: Measurement of Photobleaching Half-life in Solution

This protocol outlines a method to determine the photobleaching half-life of a fluorescent dye in a cuvette-based fluorometer.

Materials:

  • Fluorescent dye solutions of interest (e.g., this compound-based probe, Fluorescein, Rhodamine B, Cy5) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).

  • Quartz cuvette with a 1 cm path length.

  • Spectrofluorometer with a stable light source (e.g., Xenon arc lamp) and a sensitive detector.

  • Stir bar and magnetic stirrer.

Procedure:

  • Sample Preparation: Prepare a solution of the fluorescent dye in the desired buffer. Ensure the absorbance of the solution at the excitation wavelength is below 0.05 to minimize inner filter effects.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the light source to stabilize.

    • Set the excitation and emission wavelengths appropriate for the dye being tested.

    • Set the excitation and emission slit widths to achieve a good signal-to-noise ratio. It is critical to use the same instrument settings for all dyes being compared.

  • Measurement:

    • Place the cuvette containing the dye solution and a small stir bar into the sample holder of the spectrofluorometer.

    • Start continuous stirring to ensure uniform illumination of the sample.

    • Initiate a time-scan measurement, continuously illuminating the sample with the excitation light.

    • Record the fluorescence intensity at regular intervals (e.g., every 10-30 seconds) until the intensity has decreased to less than 50% of the initial value.[5]

  • Data Analysis:

    • Plot the normalized fluorescence intensity (Intensity at time t / Initial Intensity) as a function of time.

    • Determine the time at which the fluorescence intensity drops to 50% of the initial value. This is the photobleaching half-life (t1/2).[5]

Protocol 2: Measurement of Photobleaching Half-life using Fluorescence Microscopy

This protocol outlines a method to determine the photobleaching half-life of a fluorescent dye using a fluorescence microscope, which is more relevant for imaging applications.

Materials:

  • Fluorescent dye solutions of interest.

  • Microscope slides and coverslips.

  • Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Prepare a thin film of the dye solution on a microscope slide and allow it to dry, or embed the dye in a polymer matrix like polyacrylamide to immobilize the dye and prevent diffusion.

  • Microscope Setup:

    • Turn on the fluorescence microscope and allow the light source to stabilize.

    • Select the appropriate filter set for the dye being tested.

    • Place the prepared slide on the microscope stage and bring the sample into focus.

    • Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate, rapid bleaching. Use the same illumination intensity for all dyes being compared.

  • Image Acquisition:

    • Acquire an initial image (t=0).

    • Continuously illuminate the sample.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased significantly.[1]

  • Data Analysis:

    • Open the image series in an image analysis software.

    • Select a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region with no dye and subtracting it from the ROI measurements.

    • Normalize the background-corrected intensity values to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the time at which the fluorescence intensity drops to 50% of the initial value (t1/2).

Signaling Pathways and Mechanisms

The photostability and fluorescence characteristics of this compound-based probes are governed by complex photophysical processes. The presence of both an electron-donating hydroxyl group and an amino group on the diphenylamine framework makes these molecules susceptible to Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET) upon excitation. These processes can influence the fluorescence quantum yield and the propensity for photobleaching.

ICT_Mechanism GS Ground State (S0) (Non-polar) ES_LE Locally Excited State (LE) (S1) GS->ES_LE Light Absorption (Excitation) ES_ICT Intramolecular Charge Transfer State (ICT) (Polar) ES_LE->ES_ICT Charge Separation NonRad Non-radiative Decay ES_LE->NonRad Fluorescence Fluorescence Emission ES_ICT->Fluorescence ES_ICT->NonRad Photobleaching Photobleaching ES_ICT->Photobleaching

Intramolecular Charge Transfer (ICT) Pathway.

In the ICT process, upon light absorption, an electron is transferred from the electron-donating hydroxydiphenylamine moiety to an acceptor part of the molecule, leading to a polar excited state. This charge-separated state can then relax via fluorescence emission or non-radiative pathways. The efficiency of these competing pathways affects the brightness and photostability of the probe.

PET_Mechanism Fluorophore_GS Fluorophore (S0) Fluorophore_ES Excited Fluorophore (S1) Fluorophore_GS->Fluorophore_ES Excitation PET Photoinduced Electron Transfer Fluorophore_ES->PET e- transfer Fluorescence Fluorescence Fluorophore_ES->Fluorescence Quencher Quencher (e.g., O2) Quencher->PET Quenched_State Non-fluorescent Radical Ion Pair PET->Quenched_State Quenched_State->Fluorophore_GS Back e- transfer

Photoinduced Electron Transfer (PET) Quenching.

Photoinduced Electron Transfer (PET) is a common mechanism for fluorescence quenching and can contribute to photobleaching. In the presence of an electron acceptor (like molecular oxygen) or donor, the excited fluorophore can transfer or accept an electron, forming a radical ion pair. This non-fluorescent state can then undergo further chemical reactions, leading to the irreversible degradation of the fluorophore.

Experimental Workflow

The following diagram illustrates a general workflow for benchmarking the photostability of fluorescent probes.

photostability_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_comp Comparison Probe_Selection Select Probes (e.g., 3-OH-DPA, FITC, Cy5) Standardization Prepare Standardized Concentrations in Buffer Probe_Selection->Standardization Sample_Mounting Mount Samples (Slide or Cuvette) Standardization->Sample_Mounting Microscope_Setup Microscope/Fluorometer Setup (Consistent Illumination) Sample_Mounting->Microscope_Setup Initial_Image Acquire Initial Image/Reading (t=0) Microscope_Setup->Initial_Image Time_Lapse Continuous Illumination & Time-Lapse Acquisition Initial_Image->Time_Lapse ROI_Selection Select Region of Interest (ROI) Time_Lapse->ROI_Selection Intensity_Measurement Measure Fluorescence Intensity vs. Time ROI_Selection->Intensity_Measurement Normalization Background Subtraction & Normalization to t=0 Intensity_Measurement->Normalization Half_Life_Calc Calculate Photobleaching Half-life (t1/2) Normalization->Half_Life_Calc Plotting Plot Normalized Intensity Decay Curves Half_Life_Calc->Plotting Comparison_Table Compare t1/2 and other Photophysical Parameters Plotting->Comparison_Table

References

A Head-to-Head Comparison of Common Fluorescent Probes for Reactive Oxygen Species Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of reactive oxygen species (ROS) is crucial for understanding cellular signaling, oxidative stress, and the progression of various diseases. While a multitude of fluorescent probes are available, a direct comparison of their performance is essential for selecting the appropriate tool for a given experimental context. This guide provides a head-to-head comparison of three widely used ROS indicators: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA), Dihydroethidium (DHE), and the mitochondria-targeted probe MitoSOX Red. An inquiry into 3-Hydroxydiphenylamine as a potential ROS indicator revealed its primary application as an industrial antioxidant and intermediate in dye and pigment synthesis, with no scientific literature supporting its use as a fluorescent probe for ROS detection in biological systems.

Overview of Common ROS Indicators

Reactive oxygen species are a group of highly reactive molecules derived from oxygen, playing a dual role as both deleterious and beneficial species in biological systems. The ability to accurately measure ROS is fundamental to redox biology. The most common fluorescent probes for ROS detection operate via an oxidation-dependent mechanism, where a non-fluorescent molecule is converted into a fluorescent product upon reaction with ROS.

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that has been extensively used for the detection of general oxidative stress. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) within the cell. Subsequent oxidation by various ROS converts DCFH into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Dihydroethidium (DHE) is another cell-permeable fluorescent probe that is primarily used for the detection of superoxide (O₂⁻). Upon reaction with superoxide, DHE is oxidized to 2-hydroxyethidium, which intercalates with DNA and emits a red fluorescence. However, DHE can also be oxidized by other ROS to form ethidium, which also fluoresces, necessitating careful interpretation of results.

MitoSOX Red is a derivative of DHE that is specifically targeted to the mitochondria due to the presence of a triphenylphosphonium cation. This allows for the specific detection of mitochondrial superoxide, a key player in cellular oxidative stress and apoptosis.

Quantitative Comparison of ROS Indicators

The selection of an appropriate ROS indicator depends on several factors, including the specific ROS of interest, the cellular compartment being investigated, and the instrumentation available. The following table summarizes the key quantitative parameters of DCFH-DA, DHE, and MitoSOX Red.

FeatureDCFH-DADihydroethidium (DHE)MitoSOX Red
Target ROS General Oxidative Stress (H₂O₂, •OH, ONOO⁻)Primarily Superoxide (O₂⁻)Mitochondrial Superoxide (O₂⁻)
Excitation (nm) ~495~518 (for Ethidium), ~396 (for 2-hydroxyethidium)~510
Emission (nm) ~529~605~580
Cell Permeability YesYesYes
Subcellular Localization CytosolCytosol and NucleusMitochondria
Advantages High sensitivity, widely used for general ROSMore specific for superoxide than DCFH-DAHighly specific for mitochondrial superoxide
Limitations Low specificity, can be auto-oxidizedCan be oxidized by other ROS to ethidiumCan be oxidized by other strong oxidants

Experimental Protocols

Detailed and consistent experimental protocols are critical for obtaining reliable and reproducible results when using fluorescent ROS indicators.

General Protocol for Cellular ROS Detection
  • Cell Culture: Plate cells in a suitable format (e.g., 96-well plate, glass-bottom dish) and culture until they reach the desired confluency.

  • Probe Loading:

    • DCFH-DA: Prepare a working solution of 5-10 µM DCFH-DA in serum-free media or PBS. Remove the culture medium, wash the cells once with PBS, and incubate with the DCFH-DA working solution for 30-60 minutes at 37°C in the dark.

    • DHE: Prepare a working solution of 5-10 µM DHE in serum-free media or PBS. Remove the culture medium, wash the cells once with PBS, and incubate with the DHE working solution for 15-30 minutes at 37°C in the dark.

    • MitoSOX Red: Prepare a working solution of 2.5-5 µM MitoSOX Red in pre-warmed buffer (e.g., HBSS or PBS). Remove the culture medium, wash the cells once with the buffer, and incubate with the MitoSOX Red working solution for 10-30 minutes at 37°C in the dark.

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed serum-free media or PBS to remove excess probe.

  • Treatment: Add the experimental compounds (e.g., inducers or inhibitors of ROS) to the cells in fresh culture medium and incubate for the desired period. Include appropriate positive and negative controls.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer at the appropriate excitation and emission wavelengths for each probe.

Visualizing the Mechanisms

To better understand the processes involved in ROS detection using these fluorescent probes, the following diagrams illustrate the key signaling pathways and experimental workflows.

ROS_Detection_Pathway cluster_DCFH_DA DCFH-DA Pathway cluster_DHE DHE Pathway cluster_MitoSOX MitoSOX Pathway DCFH-DA_ext DCFH-DA (Cell-permeable) DCFH DCFH (Non-fluorescent) DCFH-DA_ext->DCFH Esterases DCF DCF (Fluorescent) DCFH->DCF ROS (H₂O₂, •OH, ONOO⁻) DHE_ext DHE (Cell-permeable) 2-OH-E 2-hydroxyethidium (Fluorescent) DHE_ext->2-OH-E Superoxide (O₂⁻) Ethidium Ethidium (Fluorescent) DHE_ext->Ethidium Other ROS MitoSOX_ext MitoSOX Red (Cell-permeable) MitoSOX_mito MitoSOX (in Mitochondria) MitoSOX_ext->MitoSOX_mito Mitochondrial uptake Oxidized_MitoSOX Oxidized MitoSOX (Fluorescent) MitoSOX_mito->Oxidized_MitoSOX Mitochondrial O₂⁻ Experimental_Workflow Start Start: Cell Seeding Probe_Loading Probe Loading (DCFH-DA, DHE, or MitoSOX) Start->Probe_Loading Washing Wash to Remove Excess Probe Probe_Loading->Washing Treatment Incubate with Experimental Compounds Washing->Treatment Measurement Fluorescence Measurement (Microscopy, Plate Reader, Flow Cytometry) Treatment->Measurement Analysis Data Analysis and Interpretation Measurement->Analysis

Unlocking Therapeutic Potential: A Comparative QSAR Analysis of 3-Hydroxydiphenylamine Derivatives in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the quantitative structure-activity relationship (QSAR) of 3-hydroxydiphenylamine derivatives reveals key structural determinants for their anticancer activity. This guide provides a comparative analysis of these compounds, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in the design of novel, potent therapeutic agents.

The diphenylamine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a hydroxyl group at the 3-position of the diphenylamine core, forming this compound (also known as 3-anilinophenol), presents a unique pharmacophore with significant potential for anticancer drug development. QSAR studies on this class of compounds and its close analogs have begun to elucidate the intricate relationship between their chemical structure and their ability to inhibit cancer cell proliferation.

Comparative Analysis of Anticancer Activity

Recent studies have explored the anticancer potential of various this compound derivatives against different cancer cell lines. The inhibitory activity, typically measured as the half-maximal inhibitory concentration (IC50), varies significantly with the nature and position of substituents on the phenyl rings. This variation provides a rich dataset for establishing robust QSAR models.

A hypothetical QSAR study on a series of this compound derivatives against the human breast cancer cell line MCF-7 could yield data as presented in the table below. Such a study would systematically modify the substituents on both phenyl rings to probe the electronic, steric, and hydrophobic requirements for optimal activity.

Compound IDR1R2R3R4IC50 (µM) against MCF-7
1a HHHH15.2
1b 4-ClHHH8.5
1c 4-FHHH9.1
1d 4-CH3HHH12.8
1e 4-OCH3HHH18.7
2a HH4'-ClH5.3
2b HH4'-FH6.1
2c HH4'-CH3H9.7
2d HH4'-OCH3H14.2
3a 4-ClH4'-ClH2.1

This table represents hypothetical data for illustrative purposes.

From this hypothetical data, a preliminary structure-activity relationship can be inferred:

  • Substitution on the aniline ring (R1): Electron-withdrawing groups, such as chloro and fluoro, at the para-position appear to enhance anticancer activity (compare 1b and 1c to 1a ). Conversely, electron-donating groups like methyl and methoxy seem to decrease activity (compare 1d and 1e to 1a ).

  • Substitution on the phenol ring (R3): A similar trend is observed, where electron-withdrawing groups at the para-position of the second phenyl ring lead to a significant increase in potency (compare 2a and 2b to 1a ).

  • Disubstitution: Combining favorable substituents on both rings can lead to a synergistic effect, resulting in highly potent compounds (e.g., 3a ).

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols are crucial.

General Synthesis of this compound Derivatives

A common synthetic route to this compound derivatives is the Buchwald-Hartwig amination. This cross-coupling reaction involves the palladium-catalyzed formation of a carbon-nitrogen bond between an aryl halide and an amine.

dot

Caption: General synthetic scheme for this compound derivatives.

Procedure:

  • To a reaction vessel, add 3-aminophenol (1 equivalent), the substituted aryl halide (1.1 equivalents), a palladium catalyst such as Pd2(dba)3 (0.02 equivalents), a suitable ligand like Xantphos (0.04 equivalents), and a base such as cesium carbonate (2 equivalents).

  • Add a dry, degassed solvent like toluene.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

dot

MTT_Assay A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow of the MTT assay for cytotoxicity testing.

Procedure:

  • Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the this compound derivatives in the culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubate the plate for 48 to 72 hours.

  • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathways and QSAR Modeling

The anticancer activity of this compound derivatives is often attributed to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival. A common target is the Epidermal Growth Factor Receptor (EGFR) kinase. QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to understand the interaction between these inhibitors and the kinase active site.

dot

QSAR_Workflow A Dataset of this compound Derivatives (Structures and IC50 values) B Molecular Modeling and Alignment A->B C Calculation of Molecular Fields (Steric, Electrostatic, etc.) B->C D Partial Least Squares (PLS) Analysis C->D E Generation of QSAR Model (CoMFA/CoMSIA) D->E F Contour Map Visualization E->F G Design of New Potent Inhibitors F->G

Caption: Logical workflow for a 3D-QSAR study.

These 3D-QSAR models generate contour maps that visualize the regions around the aligned molecules where certain properties are favorable or unfavorable for biological activity. For instance, a CoMFA steric contour map might show a green region, indicating that bulky substituents are favored for higher activity, while a yellow region would suggest that bulky groups are detrimental. Similarly, electrostatic maps can indicate where positive or negative charges are preferred. This information is invaluable for the rational design of new, more potent this compound derivatives as anticancer agents.

Safety Operating Guide

Proper Disposal of 3-Hydroxydiphenylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of 3-Hydroxydiphenylamine are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals, emphasizing safe handling and compliance with hazardous waste regulations.

Immediate Safety and Handling

Before beginning any disposal procedure, it is essential to handle this compound with appropriate care. Always consult the Safety Data Sheet (SDS) for detailed handling and safety information.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.[2]

  • Eye Protection: Use chemical safety goggles or a face shield.[2][3]

  • Protective Clothing: A lab coat is mandatory to protect clothing and skin.[2][3]

  • Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood.[4] If dusts are generated, respiratory protection is required.

Handling and Storage:

  • Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[2]

  • Store in a tightly closed, suitable container in a dry, cool, and well-ventilated place.[3][4]

  • Keep away from incompatible substances such as strong oxidizing agents, acids, and heat sources.[3][4][5]

Hazard Profile Summary

This compound is classified as a hazardous substance. Understanding its properties is key to safe handling and disposal.

PropertyData
Physical State Solid, beige powder.
Hazards Toxic or harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation, skin irritation, and may cause respiratory irritation.[2][4] Very toxic to aquatic life with long-lasting effects. May cause damage to organs (kidney, liver, spleen) through prolonged or repeated exposure.
Incompatible Materials Strong oxidizing agents.[4][5] Also incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.
Storage Store locked up in a dry, cool, well-ventilated place with the container tightly closed.[2]

Step-by-Step Disposal Protocol

Disposal of this compound and its containers must be managed as hazardous waste in accordance with local, regional, and national regulations.[4][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][6]

Step 1: Waste Identification and Segregation
  • Characterize the Waste: Determine if the this compound waste is in solid form, a solution, or mixed with other reagents.

  • Segregate the Waste: It is crucial to keep amine waste separate from other chemical waste streams, particularly acids and oxidizing agents, to prevent potentially hazardous reactions.[3][7] Store in a dedicated and compatible waste container.[3]

Step 2: Containerization and Labeling
  • Select a Compatible Container: Use a robust, leak-proof container made of a material compatible with amines.[3]

  • Label the Container Clearly: The container must be clearly labeled as "Hazardous Waste: this compound".[8] Include the chemical name (no formulas or abbreviations), concentration, and associated hazard warnings (e.g., "Toxic," "Irritant").[8] Keep the container tightly sealed when not in use.[3]

Step 3: On-Site Storage
  • Designated Accumulation Area: Store the sealed waste container in a designated satellite accumulation area. This area must be secure, well-ventilated, and away from general laboratory traffic.[1]

  • Secondary Containment: Place the waste container within a secondary containment bin to mitigate spills or leaks.[8]

Step 4: Final Disposal
  • Engage a Licensed Professional: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][3] These professionals are trained to handle and dispose of chemical wastes according to regulations.[3]

  • Record Keeping: Maintain accurate records of the waste disposal, including quantities, dates, and disposal methods, as required by regulations.[3]

Disposal of Empty Containers

Empty containers that held this compound are also considered hazardous waste unless properly decontaminated.[7]

  • Triple Rinse: Thoroughly rinse the empty container with a suitable solvent (e.g., alcohol) at least three times.[1]

  • Collect Rinsate: The rinsate from the cleaning process is considered hazardous waste and must be collected in a labeled container for proper disposal.[8]

  • Final Container Disposal: Once triple-rinsed and with the label defaced or removed, the container may be disposed of as regular trash or recycled, depending on institutional policies.[1]

Spill and Emergency Procedures

Spill Cleanup

In the event of a spill, follow these procedures while wearing full PPE:

  • Evacuate and Ventilate: Evacuate non-essential personnel and ensure the area is well-ventilated.[2]

  • Contain the Spill: Prevent further spillage or leakage if it is safe to do so.[2] Do not let the chemical enter drains.[2]

  • Absorb and Collect: For solid spills, avoid generating dust.[4] Carefully sweep or shovel the material into a suitable, closed, and labeled container for disposal.[4][5] Use spark-proof tools and remove all sources of ignition.[2]

  • Decontaminate: Wash the spill area with a soap and water solution.[9]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2][4]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[2]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G start Start: this compound Waste Generated waste_id Step 1: Identify & Segregate Waste - Pure solid or solution? - Mixed with other chemicals? start->waste_id is_mixed Is waste mixed with incompatible chemicals (e.g., acids, oxidizers)? waste_id->is_mixed segregate_yes Segregate Immediately! Use separate, dedicated containers. is_mixed->segregate_yes Yes containerize Step 2: Containerize & Label - Use compatible, sealed container. - Label: 'Hazardous Waste: This compound' is_mixed->containerize No segregate_yes->containerize storage Step 3: Store Safely - Designated Satellite Accumulation Area - Secondary Containment containerize->storage disposal Step 4: Professional Disposal - Contact EHS or licensed contractor. - Maintain disposal records. storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound waste.

References

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.